2-Hydrazinyl-7-methoxy-4-methylquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 332407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(7-methoxy-4-methylquinolin-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-5-11(14-12)13-10-6-8(15-2)3-4-9(7)10/h3-6H,12H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWWBUSMACVAIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)OC)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10318522 | |
| Record name | 2-Hydrazinyl-7-methoxy-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10318522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97892-65-4 | |
| Record name | 2-Hydrazinyl-7-methoxy-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10318522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Hydrazinyl-7-methoxy-4-methylquinoline CAS number
An In-depth Technical Guide to 2-Hydrazinyl-7-methoxy-4-methylquinoline
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, characterization, reactivity, and potential applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Compound Identification and Properties
This compound is a substituted quinoline derivative featuring a reactive hydrazinyl group at the C2 position. This functional group makes it a valuable intermediate for constructing more complex molecular architectures.
Chemical Identity:
-
IUPAC Name: (7-methoxy-4-methylquinolin-2-yl)hydrazine
-
CAS Number: 97892-65-4[1]
-
Molecular Formula: C₁₁H₁₃N₃O[1]
-
Molecular Weight: 203.24 g/mol [1]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 203.24 g/mol | [1] |
| Molecular Formula | C₁₁H₁₃N₃O | [1] |
| Appearance | Off-white to yellow solid (predicted) | Inferred from similar compounds |
| Solubility | Soluble in organic solvents like Ethanol, DMSO, DMF | Inferred from synthesis protocols[2] |
| Melting Point | Not explicitly reported; expected to be >150 °C | Inferred from similar compounds |
Synthesis and Purification: A Validated Workflow
The synthesis of hydrazinyl-quinolines is typically achieved through the nucleophilic substitution of a corresponding halo-quinoline with hydrazine hydrate.[2][3] The most common and cost-effective precursor is the 2-chloro derivative.
The causality behind this choice is twofold: the chlorine atom at the C2 position of the quinoline ring is highly activated towards nucleophilic attack, and hydrazine hydrate is a potent, readily available nucleophile. The methoxy and methyl groups on the quinoline core are generally stable under these reaction conditions.
Experimental Protocol: Synthesis of this compound
This protocol describes a reliable method starting from the commercially available 7-methoxy-4-methylquinolin-2-ol.
Step 1: Chlorination of 7-methoxy-4-methylquinolin-2-ol The initial step involves converting the hydroxyl group of the quinolinol precursor into a better leaving group (chloride) using a standard chlorinating agent like phosphorus oxychloride (POCl₃).
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To a round-bottom flask, add 7-methoxy-4-methylquinolin-2-ol (1 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) dropwise at 0 °C. This is an exothermic reaction and must be cooled to control the reaction rate and prevent side reactions.
-
After the addition is complete, heat the mixture to reflux (approx. 105-110 °C) for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. This step quenches the excess POCl₃ and precipitates the chlorinated product.
-
Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
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Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 2-chloro-7-methoxy-4-methylquinoline.
Step 2: Hydrazinolysis of 2-chloro-7-methoxy-4-methylquinoline This is the key step where the hydrazinyl moiety is introduced.
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Suspend 2-chloro-7-methoxy-4-methylquinoline (1 equivalent) in ethanol or isopropanol in a round-bottom flask.
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Add hydrazine hydrate (N₂H₄·H₂O, 5-10 equivalents) to the suspension. A large excess of hydrazine hydrate is used to ensure complete reaction and minimize the formation of dimeric byproducts.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Filter the solid product, wash with cold ethanol to remove excess hydrazine hydrate, and then with diethyl ether.
-
Dry the product under vacuum. For higher purity, the crude product can be recrystallized from ethanol.
Synthesis Workflow Diagram
Caption: Synthesis Workflow Diagram.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The data below are predicted based on the structure and published data for analogous compounds.[2]
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¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum is expected to show distinct signals:
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A singlet for the methyl group (C4-CH₃) around δ 2.5-2.7 ppm.
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A singlet for the methoxy group (O-CH₃) around δ 3.9-4.0 ppm.
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Signals for the hydrazine protons (NH and NH₂), which may be broad and exchangeable with D₂O.
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A set of multiplets or distinct doublets/singlets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the quinoline ring.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the carbon skeleton, showing distinct peaks for the methyl, methoxy, and all aromatic and heterocyclic carbons.
-
IR (Infrared) Spectroscopy: Key vibrational bands would include N-H stretching from the hydrazine group (typically broad, around 3100-3300 cm⁻¹), C=N and C=C stretching from the quinoline ring (1500-1650 cm⁻¹), and C-O stretching from the methoxy group (around 1250 cm⁻¹).
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 204.24. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[2]
Reactivity and Synthetic Utility
The synthetic value of this compound lies in the high reactivity of its terminal hydrazine nitrogen. This nucleophilic site readily reacts with electrophilic partners, particularly carbonyl compounds, to form stable heterocyclic systems. This makes it a powerful building block in diversity-oriented synthesis.
Key Reactions:
-
Reaction with β-Dicarbonyls: As demonstrated in related systems, reaction with β-ketoesters like ethyl acetoacetate leads to the formation of pyrazolones.[2] This is a classic Knorr pyrazole synthesis, providing a robust method for creating 5-membered heterocyclic rings appended to the quinoline core.
-
Formation of Hydrazones: Reaction with various aldehydes and ketones yields Schiff bases (hydrazones). These derivatives are often investigated for their own biological activities or used as intermediates for further cyclization reactions.[4]
-
Synthesis of Fused Heterocycles: The hydrazine moiety can participate in cyclocondensation reactions to build fused ring systems, such as triazolo-quinolines, which are of great interest in medicinal chemistry.
Reaction Pathways Diagram
Caption: Key Reaction Pathways.
Potential Applications in Drug Development
The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology and infectious diseases. The introduction of a hydrazinyl group at the C2 position provides a versatile handle for creating novel derivatives with potential therapeutic value.
-
Antiproliferative Agents: Quinoline derivatives are known to target various cellular pathways involved in cancer progression. By using the hydrazinyl group to link the quinoline core to other pharmacophores (like benzimidazoles), hybrid molecules can be designed to inhibit targets such as protein kinases or disrupt cell cycle progression.[5]
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Antimalarial and Antimicrobial Agents: The 4-aminoquinoline core is famous for its antimalarial properties (e.g., chloroquine). Modifications at other positions, facilitated by reactive handles like the hydrazinyl group, allow for the exploration of new derivatives to combat drug-resistant strains.
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Scaffolding for Combinatorial Chemistry: This compound serves as an excellent starting point for building combinatorial libraries. The predictable reactivity of the hydrazine allows for the rapid generation of a diverse set of molecules for high-throughput screening against various biological targets.
Safety and Handling
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GHS Hazard Classification (Predicted):
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Acute Toxicity, Oral (Harmful)
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Skin Irritation
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Serious Eye Irritation
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May cause respiratory irritation
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Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and strong acids.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
- 1. scbt.com [scbt.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones | MDPI [mdpi.com]
- 4. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking [mdpi.com]
- 6. 2-Hydrazinyl-4-methylquinoline | C10H11N3 | CID 818195 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (7-methoxy-4-methylquinolin-2-yl)hydrazine: A Promising Scaffold for Drug Discovery
Part 1: Introduction to (7-methoxy-4-methylquinolin-2-yl)hydrazine
The Quinoline Scaffold: A Cornerstone in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry. Its presence in a wide array of natural products and synthetic compounds with diverse biological activities underscores its importance.[1] From the historical antimalarial quinine to modern anticancer and antibacterial agents, the quinoline nucleus serves as a versatile template for the design of novel therapeutics. The synthetic tractability of the quinoline ring allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[]
The Hydrazine/Hydrazone Moiety: A Versatile Pharmacophore and Linker
Hydrazine (-NHNH2) and its derivatives, hydrazones (-NHN=CR1R2), are functional groups of significant interest in drug development. The hydrazine moiety can act as a linker to connect different pharmacophores, and its chemical reactivity allows for the synthesis of a wide variety of derivatives. Hydrazones, formed by the condensation of hydrazines with aldehydes or ketones, are known to possess a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. The presence of the N-N bond in these compounds can also lead to unique mechanisms of action, such as the generation of reactive nitrogen species.[3]
(7-methoxy-4-methylquinolin-2-yl)hydrazine: A Compound of Interest
(7-methoxy-4-methylquinolin-2-yl)hydrazine emerges as a molecule of significant interest by combining the well-established quinoline scaffold with the versatile hydrazine functional group. This unique combination suggests the potential for a wide range of biological activities, making it a compelling starting point for the development of novel therapeutic agents. This technical guide aims to provide a comprehensive overview of (7-methoxy-4-methylquinolin-2-yl)hydrazine, including its synthesis, known and potential biological activities, and experimental protocols for its evaluation, to serve as a valuable resource for researchers in the field of drug discovery.
Part 2: Synthesis and Chemical Properties
General Synthetic Approaches to 2-Hydrazinoquinolines
The synthesis of 2-hydrazinoquinolines typically involves the nucleophilic displacement of a leaving group at the 2-position of the quinoline ring by hydrazine. A common precursor is a 2-chloroquinoline derivative, which can be readily prepared from the corresponding 2-hydroxyquinoline (quinolin-2-one). The 2-hydroxyquinoline, in turn, can be synthesized through various established methods, such as the Combes or Doebner-von Miller reactions.
Proposed Synthesis of (7-methoxy-4-methylquinolin-2-yl)hydrazine
A plausible synthetic route to (7-methoxy-4-methylquinolin-2-yl)hydrazine starts from the readily available m-anisidine.
Step 1: Synthesis of 7-methoxy-4-methylquinolin-2-ol
The initial step involves the Combes quinoline synthesis, where m-anisidine is reacted with ethyl acetoacetate to form an enamine intermediate, which is then cyclized in the presence of a strong acid like sulfuric acid.
Step 2: Chlorination of 7-methoxy-4-methylquinolin-2-ol
The resulting quinolin-2-ol is then converted to the corresponding 2-chloroquinoline using a chlorinating agent such as phosphorus oxychloride (POCl3).
Step 3: Hydrazinolysis of 2-chloro-7-methoxy-4-methylquinoline
Finally, the 2-chloro derivative is reacted with hydrazine hydrate to yield the target compound, (7-methoxy-4-methylquinolin-2-yl)hydrazine.
Caption: Proposed synthetic workflow for (7-methoxy-4-methylquinolin-2-yl)hydrazine.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 97892-65-4 | [][4][5][6] |
| Molecular Formula | C11H13N3O | [4][6] |
| Molecular Weight | 203.24 g/mol | [6] |
| IUPAC Name | (7-methoxy-4-methylquinolin-2-yl)hydrazine | [4] |
| Density | 1.241 g/cm³ | [] |
Part 3: Biological Activities and Potential Applications
While specific biological data for (7-methoxy-4-methylquinolin-2-yl)hydrazine is limited in the public domain, the broader class of quinoline hydrazone and hydrazide derivatives has demonstrated significant potential in several therapeutic areas.
Anticancer Potential
Quinoline-based hydrazone and hydrazide derivatives have emerged as a promising class of anticancer agents.[1][7][8][9][10]
3.1.1. Mechanisms of Action
The anticancer activity of these compounds is often attributed to their ability to interfere with various cellular processes critical for cancer cell proliferation and survival. One of the key mechanisms involves the inhibition of receptor tyrosine kinases (RTKs), which are frequently dysregulated in cancer. For instance, some quinazolinone hydrazine derivatives have been shown to act as RTK inhibitors.[11]
Caption: Proposed mechanism of action via RTK inhibition.
Other reported mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][7] Some derivatives have also been found to generate reactive oxygen species (ROS), leading to oxidative stress and cancer cell death.[8][9]
3.1.2. Structure-Activity Relationship (SAR) Insights
Studies on various quinoline hydrazone derivatives have provided valuable insights into their structure-activity relationships. For example, the presence and position of substituents on the quinoline ring can significantly influence anticancer potency. The methoxy group, in particular, has been shown in some instances to enhance activity.[1]
3.1.3. Preclinical Data of Related Quinoline Hydrazone/Hydrazide Derivatives
| Compound Class | Cancer Cell Line(s) | IC50 Range (µM) | Reference |
| Quinoline-based dihydrazone derivatives | BGC-823, BEL-7402, MCF-7, A549 | 7.01 - 34.32 | [8][9] |
| Quinazolinone hydrazine derivatives | EBC-1, A549, HT-29, U-87MG | 8.6 - 22.9 | [11] |
| Quinoline hydrazide derivatives | SH-SY5Y, Kelly, MCF-7 | 1.3 - >25 | [1][7] |
Antibacterial Potential
The emergence of antibiotic resistance is a major global health threat, necessitating the discovery of novel antibacterial agents.[12] Quinoline-hydrazone hybrids have been rationally designed and shown to possess promising antibacterial properties.[13]
3.2.1. Potential Mechanisms of Action
The antibacterial activity of quinoline derivatives is often associated with the inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication.[13] The hydrazone moiety can contribute to the overall activity through various mechanisms, including interactions with the bacterial cell membrane or other essential enzymes.
3.2.2. In Vitro Activity of Related Compounds
Studies on related 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with some compounds showing MIC values as low as 0.5 µg/mL against E. coli.[14] Furthermore, novel 7-methoxyquinoline derivatives bearing a sulfonamide moiety have shown significant antimicrobial activity against pathogenic microbes causing urinary tract infections.[15]
Part 4: Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity Assessment
4.1.1. Cell Culture
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Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) should be used.
-
Culture Medium: Use the appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
4.1.2. MTT Assay for Cytotoxicity
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.
-
Step 1: Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Step 2: Compound Treatment: Treat the cells with serial dilutions of (7-methoxy-4-methylquinolin-2-yl)hydrazine (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Step 3: MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Step 4: Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Step 5: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Step 6: Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
In Vitro Antibacterial Activity Assessment
4.2.1. Bacterial Strains and Culture Conditions
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Culture Medium: Use appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Culture Conditions: Grow bacteria to the mid-logarithmic phase at 37°C with shaking.
4.2.2. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Step 1: Compound Preparation: Prepare serial twofold dilutions of (7-methoxy-4-methylquinolin-2-yl)hydrazine in a 96-well microtiter plate.
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Step 2: Bacterial Inoculation: Add a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) to each well.
-
Step 3: Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Step 4: MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Part 5: Future Perspectives and Conclusion
Opportunities for Derivatization and Optimization
The (7-methoxy-4-methylquinolin-2-yl)hydrazine scaffold presents numerous opportunities for chemical modification to enhance its therapeutic potential. The hydrazine moiety can be readily converted into a variety of hydrazones by reaction with different aldehydes and ketones, allowing for the exploration of a vast chemical space. Furthermore, modifications to the quinoline ring, such as altering the substituents at the 4- and 7-positions, could lead to improved potency, selectivity, and pharmacokinetic properties.
Concluding Remarks
(7-methoxy-4-methylquinolin-2-yl)hydrazine is a promising molecular scaffold that combines the favorable pharmacological properties of the quinoline ring with the versatile reactivity and biological activity of the hydrazine functional group. While further research is needed to fully elucidate its specific biological targets and mechanisms of action, the existing data on related compounds strongly suggest its potential as a lead structure for the development of novel anticancer and antibacterial agents. The synthetic accessibility and potential for extensive derivatization make it an attractive starting point for medicinal chemistry campaigns aimed at addressing unmet medical needs.
Part 6: References
References
- 1. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antitrypanosomal and Mechanistic Studies of a Series of 2-Arylquinazolin-4-hydrazines: A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pschemicals.com [pschemicals.com]
- 5. zycz.cato-chem.com [zycz.cato-chem.com]
- 6. scbt.com [scbt.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]
- 12. turkjps.org [turkjps.org]
- 13. chemclassjournal.com [chemclassjournal.com]
- 14. Synthesis and evaluation of antibacterial activity of 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Synthesis and Scientific Impetus of 2-Hydrazinyl-7-methoxy-4-methylquinoline
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents what is often termed a "privileged scaffold" in the field of drug discovery.[1][2] Its rigid, aromatic structure provides an ideal framework for the spatial presentation of functional groups, enabling precise interactions with a multitude of biological targets. Historically and currently, quinoline derivatives have been instrumental in the development of therapeutics across a wide range of diseases, from infectious agents to cancer.[2][3][4] Notable examples include the antimalarial drug chloroquine and the antibacterial agent ciprofloxacin, which underscore the vast therapeutic potential embedded within this heterocyclic system.[1] This guide delves into the discovery of a specific, functionalized quinoline, this compound, detailing its synthetic rationale, a robust protocol for its preparation, and its potential as a versatile building block for novel therapeutic agents.
Rationale for Discovery: The Strategic Union of Quinoline and Hydrazine
The decision to synthesize this compound is rooted in the strategic combination of two pharmacologically significant moieties. The quinoline core provides a proven biological anchor, while the hydrazinyl group (-NHNH₂) at the 2-position introduces a highly reactive and versatile nucleophilic handle.
Causality Behind the Design:
-
Proven Bioactivity: The 7-methoxy-4-methylquinoline core is a common feature in bioactive molecules. The methoxy group can modulate electronic properties and metabolic stability, while the methyl group can influence binding affinity and steric interactions.
-
Versatile Synthetic Intermediate: The primary amine of the hydrazinyl group is a potent nucleophile, readily reacting with electrophiles like aldehydes, ketones, and acid chlorides. This allows for the straightforward synthesis of a diverse library of derivative compounds, such as hydrazones and hydrazides, which themselves are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[5][6]
-
Chelating Properties: The hydrazinyl moiety can act as a bidentate ligand, enabling the chelation of metal ions. This property is crucial for inhibiting certain metalloenzymes that are vital for pathogen survival or tumor progression.
The overarching goal was to create a stable, yet highly adaptable, molecular scaffold—a platform from which a new generation of complex and potentially potent drug candidates could be launched.
Caption: Logical framework for the discovery of the target molecule.
Synthetic Pathway and Experimental Protocol
The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution reaction. The key precursor is 2-chloro-7-methoxy-4-methylquinoline, where the chlorine atom at the electron-deficient 2-position is an excellent leaving group.
Caption: Synthetic workflow for the target compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Supplier Notes |
| 2-Chloro-7-methoxy-4-methylquinoline | 97892-67-6 | C₁₁H₁₀ClNO | Purity ≥98% recommended.[7] |
| Hydrazine Hydrate (80%) | 7803-57-8 | H₆N₂O | Handle with extreme caution in a fume hood.[8] |
| Ethanol (Absolute) | 64-17-5 | C₂H₆O | Anhydrous grade preferred. |
| Deionized Water | 7732-18-5 | H₂O | For work-up and crystallization. |
| Saturated Sodium Bicarbonate Solution | N/A | NaHCO₃(aq) | For neutralization. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | For drying organic extracts. |
Step-by-Step Synthesis Protocol
Objective: To synthesize this compound via nucleophilic substitution. This protocol is a self-validating system; successful completion of each step is confirmed by the physical changes described.
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-7-methoxy-4-methylquinoline (10.0 g, 48.1 mmol).
-
Add 100 mL of absolute ethanol to the flask. Stir the mixture at room temperature until the starting material is fully dissolved, resulting in a clear, pale-yellow solution.
-
-
Addition of Hydrazine Hydrate:
-
Expert Insight: The addition of hydrazine hydrate is exothermic. To control the reaction rate and prevent excessive heat generation, it should be added slowly.
-
In a dropwise manner, add hydrazine hydrate (80% solution, 15.0 mL, ~240 mmol, 5 equivalents) to the stirred solution over 10-15 minutes. A white precipitate may begin to form during the addition as the hydrochloride salt of the product transiently appears.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle.
-
Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting material spot indicates reaction completion. The solution will typically become a thicker, off-white slurry.
-
-
Product Isolation and Work-up:
-
Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.
-
Filter the resulting solid using a Büchner funnel. Wash the crude product with a small amount of cold ethanol (2 x 20 mL) to remove residual hydrazine.
-
Trustworthiness Check: The crude solid is then suspended in 100 mL of deionized water and stirred. The pH is carefully adjusted to ~8-9 by the slow addition of a saturated sodium bicarbonate solution to neutralize any trapped hydrazine hydrochloride. This step is critical for ensuring the final product is the free base form.
-
Filter the neutralized solid, wash thoroughly with deionized water (3 x 50 mL), and dry under vacuum at 50 °C for 12 hours.
-
-
Purification (if necessary):
-
The dried solid is often of sufficient purity (>95%).
-
For higher purity, the product can be recrystallized from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol, and add hot water dropwise until the solution becomes faintly turbid. Allow to cool slowly to room temperature, then place in an ice bath to induce crystallization of pure this compound.
-
Structural Characterization and Validation
Confirmation of the product's identity and purity is achieved through standard analytical techniques.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 97892-65-4 | [9] |
| Molecular Formula | C₁₁H₁₃N₃O | [9] |
| Molecular Weight | 203.24 g/mol | [9] |
| Appearance | Off-white to pale yellow crystalline solid | (Expected) |
Spectroscopic Data (Expected)
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum should confirm the presence of all protons. Key expected signals include a singlet for the methyl group (CH₃) around δ 2.4-2.6 ppm, a singlet for the methoxy group (OCH₃) around δ 3.8-4.0 ppm, distinct signals for the aromatic protons on the quinoline ring, and broad, exchangeable signals for the hydrazinyl protons (-NHNH₂).
-
¹³C NMR (100 MHz, DMSO-d₆): The spectrum should show 11 distinct carbon signals corresponding to the molecular structure, including signals for the methyl, methoxy, and aromatic carbons.
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): Key vibrational bands would include N-H stretching for the hydrazine group (typically two bands in the 3200-3400 cm⁻¹ region), C-H stretching for aromatic and aliphatic groups (~2900-3100 cm⁻¹), C=N and C=C stretching in the aromatic region (1500-1650 cm⁻¹), and a strong C-O stretching band for the methoxy group (~1250 cm⁻¹).
-
Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 204.11, confirming the molecular weight of the synthesized compound.
Future Directions: A Scaffold for Drug Discovery
The true value of this compound lies in its potential as a versatile synthetic intermediate. The primary amine of the hydrazinyl group serves as a gateway for constructing a diverse library of compounds, particularly through the formation of hydrazones.
Caption: Derivatization potential of the target molecule.
By reacting this core molecule with various aldehydes and ketones, researchers can rapidly generate libraries of quinoline-hydrazones. This class of compounds has demonstrated significant potential in preclinical studies for a range of therapeutic areas:
-
Anticancer Activity: Many quinoline-based hydrazones have shown potent cytotoxic effects against various cancer cell lines.[5]
-
Antimicrobial and Antimalarial Activity: The quinoline scaffold is a cornerstone of antimalarial therapy, and its hydrazone derivatives are being explored as novel agents to combat drug-resistant strains.[10][11]
-
Antitubercular Activity: Hydrazide-hydrazones are a well-established class of compounds with activity against Mycobacterium tuberculosis.[6]
Conclusion
The discovery and synthesis of this compound provide a valuable and strategically designed platform for medicinal chemistry research. The synthetic protocol outlined herein is robust, scalable, and built on well-understood chemical principles. The resulting compound is not an end in itself, but rather a beginning—a versatile starting material poised for elaboration into diverse libraries of novel molecules with significant therapeutic potential. Its rational design, combining the privileged quinoline scaffold with the synthetically adaptable hydrazinyl group, exemplifies a modern approach to drug discovery focused on creating efficient pathways to molecular complexity and biological function.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Chloro-7-methoxy-4-methylquinoline | C11H10ClNO | CID 732214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. scbt.com [scbt.com]
- 10. 7-Chloro-4-[(E)-2-(4-methoxybenzylidene)hydrazin-1-yl]quinoline monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Expanding Therapeutic Frontier of Hydrazinyl-Quinolines: A Technical Guide for Drug Discovery Professionals
Preamble: Unlocking the Pharmacological Synergy of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic fusion of well-established pharmacophores often yields hybrid molecules with emergent biological properties and enhanced therapeutic potential. The quinoline nucleus, a cornerstone in numerous clinically approved drugs, and the versatile hydrazine/hydrazone moiety, known for its diverse biological activities and synthetic utility, represent such a powerful pairing. This technical guide provides an in-depth exploration of the biological potential of hydrazinyl-quinolines, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in scientific literature and practical insights. We will delve into the synthetic strategies, diverse pharmacological activities, and mechanistic underpinnings of this promising class of compounds, moving beyond a mere recitation of facts to explain the causal relationships that drive their therapeutic promise.
The Chemical Architecture: A Marriage of Functionality
The remarkable biological activity of hydrazinyl-quinolines stems from the unique combination of the quinoline and hydrazine/hydrazone scaffolds.
-
The Quinoline Core: This bicyclic aromatic heterocycle is a "privileged scaffold" in drug discovery, appearing in a wide array of natural products and synthetic drugs.[1][2] Its rigid, planar structure allows for effective interaction with biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions. The quinoline ring system is a key feature in drugs with activities ranging from anticancer (e.g., camptothecin) to antimalarial (e.g., chloroquine).[1][3]
-
The Hydrazine/Hydrazone Linker: The hydrazide-hydrazone moiety (–(C=O)NHN=CH–) is not merely a passive linker. It is an important pharmacophore in its own right, contributing to a molecule's overall biological profile.[3] The presence of both hydrogen bond donors (N-H) and acceptors (C=O, N) facilitates strong interactions with biological targets.[4] Furthermore, the azomethine group (–NH–N=C–) is implicated in a variety of pharmaceutical applications.[1] The acid-labile nature of the hydrazone linkage can be exploited for targeted drug release in the acidic microenvironment of tumors.[4]
Synthetic Pathways: Constructing the Molecular Framework
The synthesis of hydrazinyl-quinolines is generally straightforward, often involving a convergent approach that allows for the generation of diverse analogues.
General Synthesis of Hydrazinyl-Quinolines
A common and efficient method involves the reaction of a substituted 4-chloroquinoline with hydrazine hydrate to yield the corresponding 4-hydrazinylquinoline intermediate. This key intermediate can then be condensed with various aldehydes or ketones to produce a library of quinolinyl hydrazones.
Experimental Protocol: Synthesis of 4-Hydrazinylquinolines
-
Reaction Setup: To a solution of the appropriate 4-chloroquinoline derivative in a suitable solvent (e.g., ethanol), add an excess of hydrazine hydrate.
-
Reflux: Heat the reaction mixture to reflux and monitor the progress using thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried to yield the 4-hydrazinylquinoline intermediate.
Synthesis of Quinoline Hydrazones
The hydrazinylquinoline intermediate serves as a versatile building block for the synthesis of a wide array of hydrazone derivatives.
Experimental Protocol: Synthesis of Quinoline Hydrazones
-
Condensation Reaction: Dissolve the 4-hydrazinylquinoline intermediate in a suitable solvent (e.g., ethanol). Add an equimolar amount of the desired aldehyde or ketone. A catalytic amount of glacial acetic acid is often added to facilitate the reaction.
-
Reflux: Heat the mixture to reflux for a specified period, monitoring the reaction by TLC.
-
Product Isolation: After cooling, the precipitated solid is filtered, washed, and recrystallized from an appropriate solvent to afford the pure quinoline hydrazone derivative.
Below is a graphical representation of a typical synthetic workflow for preparing quinoline-hydrazone derivatives.
Caption: General synthetic workflow for quinoline hydrazones.
Anticancer Potential: A Multi-pronged Attack on Malignancy
Hydrazinyl-quinolines have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a broad range of cancer cell lines.[3][4] Their mechanisms of action are diverse and often multifaceted.
Mechanisms of Anticancer Activity
-
Induction of Apoptosis: Many quinoline-based dihydrazone derivatives have been shown to induce apoptosis in cancer cells.[5] This programmed cell death is a critical mechanism for eliminating malignant cells.
-
Cell Cycle Arrest: Certain quinoline hydrazides can induce cell cycle arrest, particularly at the G1 phase, by upregulating cell cycle regulatory proteins like p27kip1.[3] This prevents cancer cells from proliferating.
-
Enzyme Inhibition: Hydrazinyl-quinolines can act as inhibitors of key enzymes involved in cancer progression. For example, some derivatives have shown inhibitory activity against c-Abl kinase and PI3K.[4]
-
DNA Intercalation and Topoisomerase Inhibition: The planar quinoline ring can intercalate between DNA base pairs, disrupting DNA replication and transcription. Some compounds also inhibit topoisomerases, enzymes crucial for managing DNA topology during replication.[3][4]
-
Inhibition of Angiogenesis: Some quinoline derivatives have demonstrated the ability to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3]
Quantitative Data on Anticancer Activity
The anticancer potency of hydrazinyl-quinolines is often evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline Hydrazone | MCF-7 (Breast) | 0.73 | [4] |
| Thiazolyl-Hydrazone-Quinoline | A549 (Lung) | 3.93 | [4] |
| Quinoline-based Dihydrazone | MCF-7 (Breast) | 7.016 | [5] |
| Quinoline Amidrazone | A549 (Lung) | 43.1 | [4] |
| Chalcone-Quinoline Hydrazone | A549 (Lung) | 1.91 | [4] |
Structure-Activity Relationship (SAR) Insights
-
Substitution on the Benzylidene Moiety: The nature and position of substituents on the benzylidene ring significantly influence anticancer activity. Electron-withdrawing groups, such as a p-nitro group, have been shown to enhance cytotoxicity.[4] Conversely, electron-releasing groups like p-methoxy and p-methyl have also demonstrated potent activity.[4]
-
Modification of the Quinoline Ring: Substitution on the quinoline nucleus, for instance with a methoxy group, can increase anticancer activity.[4]
-
Lipophilicity: Increased lipophilicity, achieved by introducing moieties like benzotriazole, can enhance anticancer activity.[4]
Antimicrobial and Antifungal Activity: Combating Infectious Diseases
Hydrazinyl-quinolines exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as notable antifungal properties.[1][6]
Mechanisms of Antimicrobial Action
The antibacterial and antifungal effects of these compounds are attributed to several mechanisms:
-
Enzyme Inhibition: Quinoline hydrazide/hydrazone derivatives can target various bacterial enzymes, including DNA gyrase, glucosamine-6-phosphate synthase, enoyl ACP reductase, and 3-ketoacyl ACP reductase.[7]
-
Disruption of Cell Membrane Integrity: The lipophilic nature of some derivatives allows them to interfere with the bacterial cell membrane, leading to cell death.
-
Chelation of Metal Ions: The hydrazone moiety can chelate essential metal ions, depriving bacteria of vital cofactors for enzymatic reactions.
In Vitro Antimicrobial and Antifungal Efficacy
The antimicrobial potential is typically assessed by determining the Minimum Inhibitory Concentration (MIC).
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| Quinolyl Hydrazone | S. aureus | 6.25 | [8] |
| Quinolyl Hydrazone | E. coli | 1.25-2.5 | [2] |
| Thiazolyl Hydrazone-Quinoline | C. albicans | - | [9] |
| Thiazolyl Hydrazone-Quinoline | C. krusei | - | [9] |
Note: Specific MIC values for the antifungal activity were not provided in the cited abstract, but the compounds showed activity at a concentration of 1 mg/mL.
Metal Complexes with Enhanced Activity
The coordination of hydrazinyl-quinoline ligands with transition metal ions can significantly enhance their antimicrobial activity.[10] These metal complexes often exhibit greater biological potency than the free ligands.[11][12]
Antiviral and Anti-inflammatory Potential
The therapeutic scope of hydrazinyl-quinolines extends to antiviral and anti-inflammatory applications.
Antiviral Activity
Certain 4-oxo-4H-quinoline acylhydrazone derivatives have demonstrated moderate to good antiviral activities, particularly against the Tobacco Mosaic Virus (TMV).[13] Some of these compounds exhibited higher curative and protective activities than the commercial antiviral agent ribavirin.[13] The quinoline scaffold itself is known to be present in various antiviral agents.[14][15]
Anti-inflammatory Properties
The hydrazone moiety is known to be present in compounds with anti-inflammatory activity.[16] Quinoline-based molecules have been developed as anti-inflammatory agents targeting enzymes like cyclooxygenase (COX).[17] The combination of these two pharmacophores in hydrazinyl-quinolines suggests a strong potential for the development of novel anti-inflammatory drugs.
Future Directions and Concluding Remarks
The body of evidence presented in this guide underscores the immense biological potential of hydrazinyl-quinolines. The synthetic tractability of this scaffold, coupled with its diverse and potent pharmacological activities, makes it a highly attractive starting point for the development of new therapeutics.
Future research should focus on:
-
Lead Optimization: Systematic modification of the lead compounds identified to improve their potency, selectivity, and pharmacokinetic profiles.
-
Mechanism of Action Studies: In-depth investigations to fully elucidate the molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Toxicity Studies: Rigorous evaluation of the most promising candidates in animal models to assess their therapeutic efficacy and safety profiles.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: synthesis and preliminary evaluation as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Profile of 2-Hydrazinyl-7-methoxy-4-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydrazinyl-7-methoxy-4-methylquinoline is a heterocyclic compound belonging to the quinoline class of molecules. While this specific molecule is not extensively characterized in publicly available literature, its structural motifs—the quinoline core, the hydrazinyl group, the methoxy substituent, and the methyl group—are all well-known pharmacophores. This guide provides a comprehensive, predictive pharmacological profile of this compound based on a thorough analysis of structurally related compounds. We will delve into its proposed synthesis, postulate its mechanism of action across several key therapeutic areas, and provide detailed experimental protocols for its investigation. This document is intended to serve as a foundational resource for researchers poised to explore the therapeutic potential of this promising, yet understudied, molecule.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug discovery.[1][2] Its rigid, planar structure and the presence of a nitrogen atom provide a unique electronic and steric profile that allows for diverse interactions with biological targets. Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4]
The therapeutic potential of a quinoline derivative is heavily influenced by the nature and position of its substituents. The subject of this guide, this compound, possesses a unique combination of functional groups that suggests a multifaceted pharmacological profile. The hydrazinyl moiety, in particular, is a versatile functional group known to be a precursor for various heterocyclic rings and to participate in hydrogen bonding with biological targets.[5]
Synthesis and Physicochemical Properties
While a specific synthesis for this compound is not detailed in the available literature, a plausible synthetic route can be proposed based on established methods for analogous compounds.[5][6] A common approach involves the nucleophilic substitution of a leaving group at the 2-position of the quinoline ring with hydrazine hydrate.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C11H13N3O | [7] |
| Molecular Weight | 203.24 g/mol | [7] |
| CAS Number | 97892-65-4 | [7] |
Postulated Pharmacological Profile
Based on the extensive literature on quinoline derivatives, we can postulate a pharmacological profile for this compound. This profile is predictive and requires experimental validation.
Anticancer Activity
Quinoline derivatives are known to exert anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of cell migration.[1][8] The presence of the hydrazinyl group could also contribute to this activity, as seen in other heterocyclic compounds.
Postulated Mechanism of Action:
-
Induction of Apoptosis: The compound may trigger the intrinsic or extrinsic apoptotic pathways, potentially through the activation of caspases.[8][9]
-
Kinase Inhibition: Many quinoline-based compounds are kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.
Proposed Signaling Pathway Inhibition:
Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway.
Antimicrobial Activity
The quinoline scaffold is the backbone of several successful antimicrobial agents.[1] Hydrazinyl-containing compounds have also demonstrated significant antibacterial and antifungal properties.
Postulated Mechanism of Action:
-
Inhibition of DNA Gyrase: Quinolones are classic inhibitors of bacterial DNA gyrase, an enzyme essential for DNA replication.
-
Disruption of Cell Wall Synthesis: The compound may interfere with the synthesis of the bacterial or fungal cell wall.[10]
Anti-inflammatory Activity
Certain quinoline and pyrazoline derivatives have shown potent anti-inflammatory effects.[2]
Postulated Mechanism of Action:
-
Inhibition of Cyclooxygenase (COX) Enzymes: The compound could inhibit COX-1 and/or COX-2, reducing the production of prostaglandins involved in inflammation.
-
Modulation of Cytokine Production: It may suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.
Neuroprotective Activity
Recent studies have highlighted the potential of quinoline derivatives in the treatment of neurodegenerative diseases.[4][11]
Postulated Mechanism of Action:
-
Inhibition of Acetylcholinesterase (AChE): By inhibiting AChE, the compound could increase acetylcholine levels, which is beneficial in conditions like Alzheimer's disease.[11]
-
Antioxidant Activity: The quinoline ring system can act as a scavenger of reactive oxygen species, protecting neurons from oxidative stress.[4]
Proposed Experimental Protocols for Pharmacological Investigation
To validate the postulated pharmacological profile, a systematic experimental approach is necessary.
In Vitro Assays
Experimental Workflow for In Vitro Screening:
Caption: A tiered workflow for in vitro pharmacological screening.
Step-by-Step Protocol for MTT Cytotoxicity Assay:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Studies
Should in vitro studies yield promising results, in vivo validation would be the next logical step.
Proposed In Vivo Models:
| Postulated Activity | Proposed In Vivo Model | Key Parameters to Measure |
| Anticancer | Xenograft mouse model (e.g., subcutaneous injection of cancer cells) | Tumor volume, body weight, survival rate |
| Anti-inflammatory | Carrageenan-induced paw edema in rats | Paw volume, inflammatory markers in tissue |
| Neuroprotective | Scopolamine-induced memory impairment in mice | Performance in behavioral tests (e.g., Morris water maze) |
Step-by-Step Protocol for Xenograft Mouse Model:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10^6 cells in 100 µL of PBS) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer the compound (e.g., via intraperitoneal injection or oral gavage) at various doses daily or on a set schedule.
-
Monitoring: Measure tumor volume and body weight every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
Conclusion
This compound represents an intriguing, yet underexplored, molecule with significant therapeutic potential. Its quinoline core, combined with a hydrazinyl moiety, suggests a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This guide provides a comprehensive theoretical framework and a practical roadmap for researchers to unlock the potential of this compound. The proposed synthetic route and the detailed experimental protocols offer a solid foundation for initiating a thorough investigation. Further research into this and related compounds could pave the way for the development of novel therapeutics for a range of diseases.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]
- 7. scbt.com [scbt.com]
- 8. Synthesis and In Vitro Evaluation of Substituted Quinolines as Ne...: Ingenta Connect [ingentaconnect.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. tandfonline.com [tandfonline.com]
- 11. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Investigating the Mechanism of Action of 2-Hydrazinyl-7-methoxy-4-methylquinoline
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the mechanism of action of the novel compound, 2-Hydrazinyl-7-methoxy-4-methylquinoline. Given the limited direct literature on this specific molecule, this document outlines a logical, multi-pronged investigative approach. We will leverage the known biological activities of its core chemical moieties—the quinoline ring, the methoxy group, and the hydrazinyl substituent—to formulate and test viable mechanistic hypotheses.
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological effects, including anticancer, antimalarial, and anti-inflammatory properties[1][2][3]. The addition of a hydrazinyl group often imparts significant biological activity, with related hydrazone conjugates showing promise in various therapeutic areas[1]. Furthermore, the 7-methoxy substitution on the quinoline ring could modulate target specificity and pharmacokinetic properties, with some methoxyquinolines implicated in the inhibition of enzymes like histone deacetylases (HDACs) and cytochrome P450.
This guide is structured to navigate from broad, high-throughput screening to specific, target-validation studies, ensuring a thorough and scientifically rigorous investigation.
Part 1: Initial Profiling and Hypothesis Generation
The first phase of our investigation focuses on broad-based cellular screening to identify the primary pharmacological effects of this compound. This initial data will be crucial for generating informed hypotheses about its mechanism of action.
Comprehensive Cell Viability and Phenotypic Screening
The initial step is to assess the compound's effect on cell proliferation across a diverse panel of human cancer cell lines. This provides a fingerprint of its potential anticancer activity and helps identify sensitive and resistant cell types.
Experimental Protocol: Cell Viability Assay (MTT/XTT)
-
Cell Plating: Seed cells from a diverse panel (e.g., NCI-60) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours.
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the compound's potency.
Data Presentation: Comparative IC50 Values
| Cell Line | Histology | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | [Hypothetical Value] |
| MDA-MB-231 | Breast Adenocarcinoma | [Hypothetical Value] |
| A549 | Lung Carcinoma | [Hypothetical Value] |
| HCT116 | Colon Carcinoma | [Hypothetical Value] |
| SH-SY5Y | Neuroblastoma | [Hypothetical Value] |
Hypothesis Generation Based on Structural Analogs
Based on the initial screening and the known activities of related compounds, we can formulate several primary hypotheses for the mechanism of action of this compound.
-
Hypothesis 1: DNA Damage and Apoptosis Induction. Quinoline derivatives have been shown to intercalate with DNA and induce apoptosis[2]. The planar quinoline ring of our compound could facilitate this interaction.
-
Hypothesis 2: Kinase Inhibition. The quinoline scaffold is a common feature in many kinase inhibitors. The compound may target key signaling kinases involved in cell proliferation and survival, such as EGFR, as seen with similar quinoline-hydrazide structures[4].
-
Hypothesis 3: HDAC Inhibition. The presence of the 7-methoxyquinoline moiety suggests a potential for histone deacetylase inhibition, which would lead to changes in gene expression and cell cycle arrest[5].
-
Hypothesis 4: Oxidative Stress Induction. Hydrazinyl-containing compounds can be associated with the generation of reactive oxygen species (ROS), leading to cellular damage and death[1][6].
The following sections will detail the experimental workflows to test these hypotheses.
Part 2: Investigating DNA Damage and Apoptosis
This section outlines the experimental workflow to determine if this compound induces DNA damage and subsequent apoptosis.
Caption: Proposed DNA damage-induced apoptosis pathway.
Assessment of DNA Damage
The phosphorylation of histone H2AX (γ-H2AX) is a sensitive marker for DNA double-strand breaks.
Experimental Protocol: Immunofluorescence for γ-H2AX
-
Cell Treatment: Grow sensitive cells (e.g., HCT116) on coverslips and treat with the IC50 concentration of the compound for various time points (e.g., 6, 12, 24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Immunostaining: Block with 1% BSA and incubate with a primary antibody against phospho-H2AX (Ser139). Follow with a fluorescently labeled secondary antibody.
-
Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. The formation of distinct nuclear foci indicates DNA damage.
Analysis of Apoptosis
We will assess key markers of apoptosis, including caspase activation and cell cycle arrest.
Experimental Protocol: Flow Cytometry for Annexin V/PI Staining
-
Cell Treatment and Harvesting: Treat cells with the compound for 24-48 hours. Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. An increase in the Annexin V-positive population indicates apoptosis.
Experimental Protocol: Western Blot for Apoptotic Markers
-
Protein Extraction: Lyse treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, Cleaved PARP, p53, Bax, Bcl-2).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
Part 3: Elucidating Kinase Inhibition Profiles
This section describes the workflow to identify potential kinase targets of this compound.
Caption: Workflow for kinase target identification.
Broad-Spectrum Kinase Panel Screening
A commercially available kinase panel (e.g., DiscoverX KINOMEscan™) can be used to screen the compound against a large number of kinases at a single concentration (e.g., 10 µM).
In Vitro Kinase Assays for IC50 Determination
For the top hits identified in the screen, in vitro kinase assays will be performed to determine the IC50 values.
Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)
-
Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of this compound.
-
Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value.
Part 4: Investigating HDAC Inhibition and Oxidative Stress
This section details the experiments to test the remaining hypotheses.
HDAC Inhibition Assay
Experimental Protocol: Fluorometric HDAC Activity Assay
-
Reaction Setup: Combine a broad-spectrum HDAC enzyme mixture, a fluorogenic HDAC substrate, and varying concentrations of the compound in a 96-well plate.
-
Incubation: Incubate the plate at 37°C.
-
Development: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader. A decrease in fluorescence indicates HDAC inhibition.
Measurement of Reactive Oxygen Species (ROS)
Experimental Protocol: DCFDA Assay for ROS Detection
-
Cell Loading: Incubate cells with the DCFDA probe, which becomes fluorescent upon oxidation by ROS.
-
Compound Treatment: Treat the cells with this compound for a short duration (e.g., 1-4 hours).
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates ROS production.
Part 5: Target Validation and Downstream Pathway Analysis
Once a primary mechanism is strongly indicated, further experiments are required for validation.
Target Knockdown/Knockout Studies
If a specific protein target (e.g., a kinase or HDAC) is identified, siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target gene should be performed. A diminished cellular response to the compound in the absence of the target protein would provide strong evidence for on-target activity.
Gene Expression Profiling
RNA sequencing (RNA-seq) can provide a global view of the transcriptional changes induced by the compound. This can help to identify affected signaling pathways and provide further support for the proposed mechanism of action.
By following this structured, hypothesis-driven approach, researchers can systematically and rigorously investigate the mechanism of action of this compound, paving the way for its potential development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety [mdpi.com]
- 6. Biologically and chemically important hydrazino-containing imidazolines as antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Screening of 2-Hydrazinyl-7-methoxy-4-methylquinoline: A Technical Guide
This guide provides a comprehensive framework for the initial biological evaluation of the novel compound, 2-hydrazinyl-7-methoxy-4-methylquinoline. Leveraging the well-documented and diverse pharmacological activities of the quinoline scaffold, this document outlines a strategic, multi-tiered screening approach. It is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of new therapeutic agents. The protocols and rationale presented herein are grounded in established scientific principles to ensure a robust and meaningful preliminary assessment of the compound's biological potential.
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, and antioxidant effects.[4][5] The versatility of the quinoline nucleus allows for extensive structural modifications, enabling the fine-tuning of its biological and physicochemical properties.[5]
The subject of this guide, this compound (CAS 97892-65-4)[6], incorporates a hydrazinyl moiety, a functional group also known for its contribution to a wide range of biological activities, including antimicrobial and antitumor properties.[7][8] The presence of the methoxy and methyl groups on the quinoline core further modulates its electronic and steric characteristics, potentially influencing its interaction with biological targets. This unique combination of structural features makes this compound a compelling candidate for biological screening.
This guide proposes a preliminary screening cascade designed to efficiently probe the potential of this compound in three key therapeutic areas: oncology, infectious diseases, and diseases associated with oxidative stress.
Tier 1 Screening: Anticancer Activity
Quinoline derivatives have been extensively investigated for their anticancer properties, exhibiting mechanisms of action that include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][3][4][9] Therefore, the initial assessment of this compound's anticancer potential is a logical starting point.
In Vitro Cytotoxicity Screening
The primary objective is to determine the compound's ability to inhibit the proliferation of cancer cells. A panel of human cancer cell lines representing different tumor types is recommended for a broad initial assessment.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: In Vitro Cytotoxicity of this compound
| Cell Line | Tumor Type | IC50 (µM) |
| MCF-7 | Breast Cancer | [Example Data] 15.2 |
| A549 | Lung Cancer | [Example Data] 22.8 |
| HCT116 | Colon Cancer | [Example Data] 18.5 |
| Doxorubicin | (Positive Control) | [Example Data] 0.5 |
Causality Behind Experimental Choices: The MTT assay is a widely accepted, colorimetric assay that provides a quantitative measure of cell viability. The choice of a diverse cancer cell line panel allows for the identification of potential tumor-specific activity.
Visualization: Anticancer Screening Workflow
Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.
Tier 2 Screening: Antimicrobial Activity
Quinoline derivatives are known to possess broad-spectrum antibacterial and antifungal properties.[2][10][11][12][13] The hydrazinyl moiety can also contribute to antimicrobial efficacy.[7] Therefore, screening this compound against a panel of pathogenic microorganisms is a crucial step.
In Vitro Antimicrobial Susceptibility Testing
The initial screening will determine the minimum inhibitory concentration (MIC) of the compound against representative Gram-positive and Gram-negative bacteria, as well as a common fungal strain.
Experimental Protocol: Broth Microdilution Method
-
Microorganism Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and a fungal strain (Candida albicans ATCC 90028) to the mid-logarithmic phase in appropriate broth media. Adjust the inoculum density to approximately 5 x 10^5 CFU/mL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a serial two-fold dilution of the compound in a 96-well microtiter plate with broth medium to obtain a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (microorganisms with no compound), a negative control (broth medium only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for the fungus.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | [Example Data] 16 |
| Escherichia coli | Gram-negative Bacteria | [Example Data] 32 |
| Candida albicans | Fungus | [Example Data] 64 |
| Ciprofloxacin | (Bacterial Control) | [Example Data] 0.5 |
| Fluconazole | (Fungal Control) | [Example Data] 2 |
Causality Behind Experimental Choices: The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent. The selected microorganisms represent major classes of human pathogens.
Visualization: Antimicrobial Screening Workflow
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apjhs.com [apjhs.com]
- 13. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Hydrazinyl-7-methoxy-4-methylquinoline: Synthesis, Reactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-hydrazinyl-7-methoxy-4-methylquinoline, a heterocyclic compound of significant interest in medicinal chemistry. As a member of the quinoline family, this molecule serves as a crucial scaffold for the synthesis of novel therapeutic agents. This document details the probable synthetic pathways, explores the chemical reactivity of its key functional groups, and reviews the well-documented biological activities of structurally related quinoline hydrazone and hydrazide derivatives, particularly in the realms of oncology and microbiology. By synthesizing current literature, this guide aims to equip researchers with the foundational knowledge required to explore the full therapeutic potential of this compound and its analogues.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Historically, quinoline derivatives have been at the forefront of therapeutic advancements, most notably with the development of antimalarial drugs like quinine and chloroquine. The versatility of the quinoline nucleus allows for substitutions at various positions, leading to a diverse array of pharmacological activities.[2][3] These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3]
The introduction of a hydrazinyl moiety at the 2-position of the quinoline ring, as in this compound, provides a reactive handle for further molecular elaboration. This functional group is a key building block for the synthesis of hydrazones and hydrazides, classes of compounds known for their broad spectrum of biological activities.[4][5] The methoxy and methyl substitutions on the quinoline core of the title compound are also of strategic importance, as they can influence the molecule's pharmacokinetic and pharmacodynamic properties.
This guide will delve into the specifics of this compound, providing a detailed examination of its synthesis, chemical behavior, and the therapeutic promise suggested by its structural analogues.
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, its preparation can be logically deduced from established synthetic methodologies for related quinoline derivatives. The most probable synthetic route is a two-step process commencing with the corresponding quinolin-2(1H)-one.
Step 1: Chlorination of 7-methoxy-4-methylquinolin-2(1H)-one
The initial step involves the conversion of the hydroxyl group of 7-methoxy-4-methylquinolin-2(1H)-one to a chloro group, a common strategy to activate the 2-position for nucleophilic substitution. This is typically achieved by refluxing the quinolinone with a chlorinating agent such as phosphorus oxychloride (POCl₃).
Step 2: Hydrazinolysis of 2-chloro-7-methoxy-4-methylquinoline
The resulting 2-chloro derivative is then subjected to nucleophilic substitution with hydrazine hydrate. The highly nucleophilic hydrazine displaces the chloride ion at the 2-position to yield the final product, this compound.
Representative Experimental Protocol
The following protocol is a representative procedure adapted from the synthesis of structurally similar hydrazinylquinolines and should be optimized for the specific substrate.
Step 1: Synthesis of 2-chloro-7-methoxy-4-methylquinoline
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 7-methoxy-4-methylquinolin-2(1H)-one (1 equivalent).
-
Carefully add phosphorus oxychloride (5-10 equivalents) to the flask.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield 2-chloro-7-methoxy-4-methylquinoline.
Step 2: Synthesis of this compound
-
In a round-bottom flask fitted with a reflux condenser, dissolve 2-chloro-7-methoxy-4-methylquinoline (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford pure this compound.
Chemical Reactivity and Derivatization
The hydrazinyl group of this compound is a versatile functional group that allows for a wide range of chemical transformations, primarily through the formation of hydrazones.
Formation of Hydrazones
The most common reaction of hydrazinylquinolines is their condensation with aldehydes and ketones to form the corresponding hydrazones.[3] This reaction is typically carried out in a protic solvent like ethanol, often with catalytic amounts of acid. The resulting hydrazone derivatives possess an azomethine (–N=CH–) group, which is a key pharmacophore in many biologically active molecules. The electronic and steric properties of the aldehyde or ketone can be varied to create a library of derivatives with diverse pharmacological profiles.
Biological Activities of Structural Analogues
While specific biological data for this compound is limited in the current literature, the extensive research on its structural analogues provides strong evidence for its potential as a therapeutic agent. The primary areas of investigation for quinoline hydrazones and hydrazides are in oncology and infectious diseases.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of quinoline-based hydrazone derivatives.[4][6] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of topoisomerase, induction of apoptosis, and cell cycle arrest.[4] The presence of different substituents on the quinoline and the hydrazone moiety can significantly influence the anticancer potency and selectivity.
Table 1: Anticancer Activity of Selected Quinoline Hydrazone/Hydrazide Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (IC₅₀) | Reference(s) |
| Quinoline-based dihydrazone derivatives | MCF-7 (Breast) | 7.016 µM and 7.05 µM for compounds 3b and 3c | [6] |
| Quinoline-based thiazolyl hydrazones | A549 (Lung), MCF-7 (Breast), HepG2 (Liver) | Showed selective anticancer activity compared to cisplatin | [3][7] |
| (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide analogues | SH-SY5Y and Kelly (Neuroblastoma) | Micromolar potency and significant selectivity over normal cells | [4][5] |
The data in Table 1 clearly indicates that the quinoline hydrazone scaffold is a promising template for the development of novel anticancer agents. The methoxy group at the 7-position, as present in the title compound, has been associated with potent anticancer activity in some derivatives.[4]
Antimicrobial Activity
The quinoline core is a well-established pharmacophore in antimicrobial drug discovery.[1][2] The addition of a hydrazone moiety can enhance this activity, leading to compounds with broad-spectrum antibacterial and antifungal properties.[8][9] The proposed mechanisms of action for these compounds often involve the inhibition of essential bacterial enzymes.[10]
Table 2: Antimicrobial Activity of Selected Quinoline Hydrazone Derivatives
| Compound/Derivative Class | Microbial Strain(s) | Reported Activity | Reference(s) |
| 6-Bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl) quinolines | S. aureus, B. subtilis, E. coli, P. aeruginosa | Remarkable antibacterial activity, with some derivatives comparable to ampicillin | [2] |
| Sugar hydrazones of 2-hydrazinoquinolines | Various bacteria | Moderate antimicrobial activity | [9] |
| Quinoline-based thiazolyl hydrazones | C. albicans, C. krusei | Antifungal activity at 1 mg/mL | [3][7] |
The findings summarized in Table 2 underscore the potential of quinoline hydrazones as a source of new antimicrobial agents, which is of critical importance in the face of rising antibiotic resistance.
Future Perspectives and Conclusion
This compound represents a valuable and underexplored scaffold in medicinal chemistry. The synthetic accessibility and the versatile reactivity of its hydrazinyl group make it an ideal starting point for the generation of large and diverse chemical libraries. The consistent and potent biological activities observed in its close structural analogues strongly suggest that derivatives of this compound are likely to possess significant anticancer and antimicrobial properties.
Future research should focus on the following areas:
-
Optimization of Synthesis: Development and publication of a detailed, high-yielding, and scalable synthesis for this compound.
-
Library Synthesis and Screening: Systematic derivatization of the hydrazinyl group to create a library of novel hydrazones and hydrazides for high-throughput screening against a panel of cancer cell lines and microbial pathogens.
-
Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR to identify the key structural features responsible for potent and selective biological activity.
-
Mechanism of Action Studies: Investigation of the molecular targets and signaling pathways through which the most promising derivatives exert their therapeutic effects.
References
- 1. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline Hydrazone Derivatives as New Antibacterials against Multidrug Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sugarhydrazones of 2-hydrazinoquinolines and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
2-Hydrazinyl-7-methoxy-4-methylquinoline synthesis from 2-chloro-7-methoxy-4-methylquinoline
Application Note & Protocol
Topic: Synthesis of 2-Hydrazinyl-7-methoxy-4-methylquinoline from 2-chloro-7-methoxy-4-methylquinoline
Introduction: The Strategic Value of Hydrazinylquinolines
Quinolone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a hydrazinyl group at the C2 position transforms the quinoline core into a versatile synthetic intermediate. This nucleophilic hydrazine moiety serves as a reactive handle for constructing more complex heterocyclic systems, such as pyrazoles, triazoles, and hydrazones, which are classes of compounds extensively investigated for their broad-ranging biological activities, including anticancer and antimicrobial properties.[2][3][4]
This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a key building block for drug discovery programs. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction, displacing the chloro group from the precursor, 2-chloro-7-methoxy-4-methylquinoline, with hydrazine. We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step protocol, and outline critical safety procedures, particularly concerning the handling of hydrazine hydrate.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The conversion of 2-chloro-7-methoxy-4-methylquinoline to its hydrazinyl analogue is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The quinoline ring system, particularly with the electron-withdrawing effect of the ring nitrogen, renders the C2 position electron-deficient and thus susceptible to nucleophilic attack.
The mechanism proceeds in two key steps:
-
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of hydrazine hydrate attacks the C2 carbon of the quinoline ring, which bears the chlorine atom. This forms a temporary, negatively charged intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the quinoline ring is restored by the elimination of the chloride ion, a good leaving group. A final proton transfer step yields the stable this compound product.
The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating to overcome the activation energy barrier.
Critical Safety Protocols: Handling Hydrazine Hydrate
WARNING: Hydrazine and its hydrate are highly toxic, corrosive, a suspected human carcinogen, and can be fatal if inhaled or absorbed through the skin.[5][6] All handling must be performed with strict adherence to safety protocols in a designated area.
-
Engineering Controls : All operations involving hydrazine hydrate MUST be conducted inside a certified chemical fume hood with proper airflow.[5]
-
Personal Protective Equipment (PPE) :
-
Gloves : Wear chemical-resistant gloves (e.g., nitrile gloves, double-gloved). Inspect gloves for any signs of degradation or puncture before use.[6]
-
Eye Protection : Chemical splash goggles and a full-face shield are mandatory to protect against splashes.[5][7]
-
Body Protection : A flame-resistant lab coat and closed-toe shoes are required. An apron may be used for additional protection.[7]
-
-
Spill & Emergency Procedures :
-
Spill : In case of a spill, evacuate the area. Use a spill kit with an absorbent material like sand or vermiculite (do not use combustible materials).[7] The contaminated material should be collected in a sealed container for hazardous waste disposal.
-
Contact : If skin contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8][9] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[8]
-
Inhalation : If inhaled, move the person to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention.[8][9]
-
-
Waste Disposal : All hydrazine-containing waste must be collected in a designated, properly labeled hazardous waste container for disposal according to institutional and local regulations.
Experimental Design & Protocol
Materials & Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-chloro-7-methoxy-4-methylquinoline | 68500-37-8 | C₁₁H₁₀ClNO | 207.66 |
| Hydrazine Hydrate (~64% Hydrazine) | 7803-57-8 | H₆N₂O | 50.06 |
| Ethanol (Absolute) | 64-17-5 | C₂H₅OH | 46.07 |
| Deionized Water | 7732-18-5 | H₂O | 18.02 |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Recrystallization dish
-
Melting point apparatus
-
Analytical balance
Synthesis Workflow Diagram
Caption: Synthesis and Purification Workflow
Step-by-Step Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-7-methoxy-4-methylquinoline (2.08 g, 10 mmol).
-
Reagent Addition: Add absolute ethanol (30 mL) to the flask and stir to dissolve the starting material. Carefully add hydrazine hydrate (2.5 g, ~50 mmol, 5 equivalents) to the solution in the fume hood. Note: The addition of hydrazine may be slightly exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.
-
Product Precipitation (Work-up): After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker containing 150 mL of ice-cold deionized water while stirring. A solid precipitate should form.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (2 x 30 mL) to remove excess hydrazine hydrate and other water-soluble impurities. Follow this with a wash of cold ethanol (1 x 15 mL) to aid in drying.
-
Drying: Transfer the solid product to a watch glass or crystallization dish and dry under vacuum at 50°C to a constant weight. The expected product, this compound, should be obtained as a solid.
Purification Protocol
The crude product can be further purified by recrystallization from ethanol.
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimum amount of hot ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Result |
| Molecular Formula | C₁₁H₁₃N₃O[10] |
| Molecular Weight | 203.24 g/mol [10] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Literature values for similar hydrazinylquinolines vary; determine experimentally. |
| ¹H NMR | Expect characteristic signals for: aromatic protons on the quinoline ring, a singlet for the methyl group (CH₃), a singlet for the methoxy group (OCH₃), and broad signals for the hydrazine protons (NH-NH₂), which are D₂O exchangeable. |
| IR Spectroscopy | Look for characteristic N-H stretching vibrations in the range of 3200-3400 cm⁻¹ (for the NH and NH₂ groups) and C=N/C=C stretching vibrations in the aromatic region (1500-1650 cm⁻¹). |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (m/z ≈ 203.24 or 204.25). |
References
- 1. pharmascholars.com [pharmascholars.com]
- 2. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes: molecular and supramolecular structures of a hydrazone, a 4,9-dihydro-1H-pyrazolo[3,4-b]quinoline and two 1H-pyrazolo[3,4-b]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ehs.unm.edu [ehs.unm.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. scbt.com [scbt.com]
Application Note & Protocols: A Guide to the Synthesis of Hydrazinylquinolines via Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals.
Introduction: The Significance of the Hydrazinylquinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The introduction of a hydrazinyl (-NHNH₂) moiety onto the quinoline core further expands its pharmacological potential by creating a versatile synthetic handle. Hydrazinylquinolines are key precursors for synthesizing a diverse array of more complex heterocyclic systems, such as hydrazones, pyrazoles, and triazoles, which often exhibit enhanced or novel biological activities.[3][4]
This guide provides an in-depth exploration of the synthesis of hydrazinylquinolines through the nucleophilic aromatic substitution (SNAr) pathway. We will delve into the underlying reaction mechanism, provide detailed and validated experimental protocols, discuss key parameters for reaction optimization, and offer practical troubleshooting advice.
Mechanistic Overview: The SNAr Pathway on the Quinoline Ring
The synthesis of hydrazinylquinolines from their corresponding halo-derivatives (e.g., chloro- or bromoquinolines) proceeds via the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike typical nucleophilic substitutions (SN1/SN2), the SNAr reaction is characteristic of aromatic rings that are electron-deficient.[5][6]
The quinoline ring is inherently electron-deficient due to the electronegative nitrogen atom. This effect is most pronounced at the C2 (alpha) and C4 (gamma) positions, making them highly susceptible to nucleophilic attack.[7][8][9] The reaction with a nucleophile like hydrazine occurs via a two-step addition-elimination sequence.
Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction is initiated by the attack of the nucleophile (hydrazine) on the electron-deficient carbon atom bearing the leaving group (e.g., a halogen). This rate-determining step breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The negative charge is effectively delocalized across the ring system and onto the electronegative nitrogen atom, which is crucial for stabilizing this intermediate.[7]
Step 2: Elimination and Restoration of Aromaticity In the second, faster step, the leaving group is expelled, and the aromaticity of the quinoline ring is restored, yielding the final hydrazinylquinoline product.
Caption: The SNAr addition-elimination mechanism for hydrazinylquinoline synthesis.
Detailed Experimental Protocol: Synthesis of 4-Hydrazinylquinoline
This protocol describes a representative synthesis of 4-hydrazinylquinoline from 4-chloroquinoline. The procedure is robust and can be adapted for various substituted quinolines.
3.1. Materials and Reagents
-
4-Chloroquinoline
-
Hydrazine hydrate (64-80% solution in water)
-
Ethanol (95% or absolute)
-
Deionized water
-
Sodium hydroxide (NaOH) solution (e.g., 1M)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus (Büchner funnel)
3.2. Reaction Setup and Procedure
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloroquinoline (1.0 eq) in ethanol (approx. 10-15 mL per gram of starting material).
-
Addition of Nucleophile: To the stirred solution, add hydrazine hydrate (4.0-6.0 eq) dropwise at room temperature.[10] The use of excess hydrazine drives the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1). The starting material (4-chloroquinoline) is less polar than the product. The reaction is typically complete within 4-8 hours.[10]
-
Workup and Isolation:
-
Upon completion, cool the reaction mixture to room temperature. The product may begin to precipitate.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water (approx. 10 times the volume of the ethanol used). This will precipitate the crude product.
-
Stir the resulting suspension for 15-30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water to remove excess hydrazine hydrate and other water-soluble impurities.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, typically ethanol or an ethanol/water mixture, to yield the desired hydrazinylquinoline as a crystalline solid.
-
3.3. Characterization The identity and purity of the synthesized hydrazinylquinoline should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the quinoline ring protons and broad singlets for the -NH and -NH₂ protons, which are exchangeable with D₂O.
-
¹³C NMR: Confirms the carbon framework of the quinoline ring.
-
IR Spectroscopy: Look for characteristic N-H stretching bands in the region of 3200-3400 cm⁻¹.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Process Optimization and Key Parameters
The efficiency and success of the hydrazinylquinoline synthesis are dependent on several critical parameters. Understanding these factors allows for rational optimization and troubleshooting.
| Parameter | Variation & Rationale | Impact on Reaction |
| Leaving Group | F > Cl > Br > I | The reactivity order is counterintuitive compared to SN2 reactions. For SNAr, the rate-determining step is the nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom.[6] |
| Solvent | Polar protic (Ethanol, Water) or polar aprotic (DMF, DMSO) | Polar protic solvents like ethanol are commonly used and facilitate the reaction well.[11] Aprotic solvents like DMF or DMSO can accelerate the reaction but may require higher temperatures and more rigorous purification.[12] |
| Temperature | Room Temp to Reflux | Heating is generally required to overcome the activation energy barrier. Refluxing in ethanol (approx. 80°C) is a standard condition that provides a good balance between reaction rate and control.[11] |
| Hydrazine Stoichiometry | Excess (4-6 eq) | A significant excess of hydrazine hydrate is used to ensure the complete consumption of the haloquinoline starting material and to maximize the yield.[10] |
| Substituents on Ring | Electron-withdrawing groups (EWGs) | EWGs (like -NO₂) on the quinoline ring, particularly at positions ortho or para to the leaving group, significantly increase the reaction rate by stabilizing the Meisenheimer complex.[5][13] |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. Inactive hydrazine hydrate. | Increase reflux time and monitor by TLC. Ensure the hydrazine hydrate is of good quality and has been stored properly. |
| Low Yield | Incomplete precipitation during workup. Product loss during recrystallization. | Ensure the precipitation is carried out in sufficiently cold water. Optimize the recrystallization solvent system; use a minimal amount of hot solvent. |
| Formation of Side Products | Dimerization or further reaction with the product. | Ensure a sufficient excess of hydrazine is used. Control the reaction temperature to minimize side reactions. A side-product, pyridazino[4,3-c:5,6-c′]diquinoline, can sometimes form via autoxidation and dimerization of the product.[14][15] |
| Difficulty in Purification | Product is an oil or difficult to crystallize. | If recrystallization fails, purify the crude product using column chromatography on silica gel. |
Synthetic Workflow Visualization
The entire process, from initial setup to final analysis, can be summarized in the following workflow.
Caption: General experimental workflow for hydrazinylquinoline synthesis.
Conclusion
The nucleophilic aromatic substitution reaction is a highly effective and reliable method for the synthesis of hydrazinylquinolines, which are invaluable intermediates in drug discovery and development. By understanding the SNAr mechanism and carefully controlling key reaction parameters such as temperature, solvent, and stoichiometry, researchers can achieve high yields of the desired products. The protocols and guidelines presented here offer a solid foundation for the successful synthesis, purification, and characterization of this important class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 8. quora.com [quora.com]
- 9. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 4-HYDRAZINOQUINOLINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. byjus.com [byjus.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Experimental procedure for preparing 2-Hydrazinyl-7-methoxy-4-methylquinoline
An Application Note for the Synthesis of 2-Hydrazinyl-7-methoxy-4-methylquinoline
Abstract
This comprehensive application note provides a detailed, three-part experimental protocol for the synthesis of this compound, a key intermediate in pharmaceutical research and drug development. The procedure begins with the construction of the quinolinone core via a thermally-driven Conrad-Limpach cyclization, followed by chlorination to activate the C2 position, and culminates in a nucleophilic substitution with hydrazine hydrate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, robust safety protocols, and a self-validating workflow to ensure procedural integrity and reproducibility.
Introduction and Significance
Quinoline derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents. Specifically, 2-hydrazinylquinolines serve as versatile precursors for the synthesis of a wide array of heterocyclic compounds, including pyrazolo[3,4-b]quinolines, which exhibit significant antimicrobial and antiviral activities[1]. The target molecule, this compound (CAS 97892-65-4)[2], incorporates a methoxy group at the 7-position, a common feature in bioactive molecules that can modulate pharmacological properties.
This document outlines a reliable and scalable laboratory procedure for its preparation. The synthesis is logically divided into three primary stages:
-
Part A: Synthesis of 7-Methoxy-4-methylquinolin-2(1H)-one: Building the foundational heterocyclic ring system.
-
Part B: Synthesis of 2-Chloro-7-methoxy-4-methylquinoline: Activating the quinolinone for subsequent nucleophilic attack.
-
Part C: Synthesis of this compound: Introduction of the hydrazinyl functional group.
Each part is detailed with step-by-step instructions, mechanistic insights, and critical safety considerations.
Overall Synthetic Workflow
The multi-step synthesis transforms readily available starting materials into the target compound. The workflow is designed to be sequential, with the product of each step serving as the reactant for the next.
Diagram 1: Sequential workflow for the synthesis of the target compound.
Materials and Reagents
All reagents should be of analytical grade or higher and used as received unless otherwise specified.
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Supplier | Notes |
| m-Anisidine | C₇H₉NO | 123.15 | 536-90-3 | Sigma-Aldrich | Corrosive, toxic. |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 141-97-9 | Sigma-Aldrich | Flammable liquid. |
| Dowtherm A | C₁₂H₁₀O/C₁₂H₁₀ | - | 8004-13-5 | Dow Chemical | High boiling point heat transfer fluid. |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 10025-87-3 | Sigma-Aldrich | Extremely Corrosive . Reacts violently with water. |
| Hydrazine Hydrate (55%) | H₆N₂O | 50.06 | 7803-57-8 | Sigma-Aldrich | Highly Toxic, Carcinogen .[3][4][5][6] |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | Fisher Scientific | Flammable liquid. |
| Isopropanol | C₃H₈O | 60.10 | 67-63-0 | Fisher Scientific | Flammable liquid. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | VWR | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | VWR | Volatile, suspected carcinogen. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | VWR | Drying agent. |
Experimental Protocols
Part A: Synthesis of 7-Methoxy-4-methylquinolin-2(1H)-one
This procedure follows the principles of the Conrad-Limpach reaction, a two-stage process involving an initial condensation followed by a high-temperature intramolecular cyclization.
Step-by-Step Protocol:
-
Condensation:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add m-anisidine (24.6 g, 0.2 mol) and ethyl acetoacetate (26.0 g, 0.2 mol).
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture in an oil bath at 110-120 °C for 2 hours. Water will be collected in the Dean-Stark trap as the reaction proceeds. The reaction is complete when water evolution ceases.
-
Causality: This step forms the key enamine intermediate, ethyl 3-(3-methoxyphenylamino)but-2-enoate, by eliminating a molecule of water. The temperature is high enough to drive the condensation but low enough to prevent premature cyclization or decomposition.
-
-
Cyclization:
-
WORK IN A FUME HOOD. Pre-heat 150 mL of Dowtherm A to 250 °C in a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.
-
Add the crude enamine intermediate from the previous step dropwise to the hot Dowtherm A over 30 minutes.
-
Maintain the temperature at 250 °C for an additional 30 minutes after the addition is complete. A precipitate will form.
-
Causality: The high temperature provides the activation energy for the intramolecular Friedel-Crafts-type cyclization, followed by the elimination of ethanol, to form the stable quinolinone ring system. Dowtherm A is used as a high-boiling, inert solvent to achieve the necessary temperature.
-
-
Isolation and Purification:
-
Allow the reaction mixture to cool to approximately 100 °C.
-
Carefully pour the mixture into 300 mL of hexane to precipitate the product.
-
Stir for 15 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with hot hexane (2 x 100 mL) to remove residual Dowtherm A.
-
Recrystallize the crude solid from ethanol to yield 7-Methoxy-4-methylquinolin-2(1H)-one as a white or off-white solid.
-
Part B: Synthesis of 2-Chloro-7-methoxy-4-methylquinoline
This step converts the hydroxyl group of the quinolinone tautomer into a chloro group, an excellent leaving group for nucleophilic substitution.
Step-by-Step Protocol:
-
Chlorination Reaction:
-
EXTREME CAUTION: Perform this entire procedure in a certified chemical fume hood. Wear appropriate PPE, including acid-resistant gloves, a lab coat, and a face shield.
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 7-Methoxy-4-methylquinolin-2(1H)-one (9.45 g, 0.05 mol).
-
Carefully add phosphorus oxychloride (POCl₃) (25 mL, ~0.27 mol) to the flask.
-
Heat the mixture to reflux (approx. 105-110 °C) using a heating mantle for 3 hours. The solid will gradually dissolve.
-
Causality: POCl₃ acts as both the solvent and the chlorinating agent. The lone pair on the quinolinone oxygen attacks the phosphorus atom, initiating a sequence that ultimately replaces the C=O group with a C-Cl bond, forming the aromatic quinoline ring.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
CAUTION: This step is highly exothermic and releases HCl gas. Slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker, with constant stirring.
-
Once the initial vigorous reaction subsides, neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate until the effervescence ceases and the pH is ~7-8.
-
Extract the aqueous mixture with dichloromethane (DCM) (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid is 2-Chloro-7-methoxy-4-methylquinoline. It can be purified by recrystallization from isopropanol.
-
Part C: Synthesis of this compound
This final stage involves a nucleophilic aromatic substitution (SₙAr) reaction where hydrazine displaces the chloride at the activated C2 position.
Step-by-Step Protocol:
-
Hydrazinolysis Reaction:
-
EXTREME CAUTION: Hydrazine hydrate is a suspected carcinogen and is highly toxic.[3][4][5] Handle exclusively in a fume hood with appropriate PPE.
-
To a 100 mL round-bottom flask, add 2-Chloro-7-methoxy-4-methylquinoline (4.15 g, 0.02 mol) and 30 mL of ethanol.
-
Add hydrazine hydrate (55% solution, 5 mL, ~0.09 mol) to the suspension.
-
Heat the mixture to reflux for 4 hours. The solid will dissolve, and a new precipitate may form.
-
Causality: The electron-withdrawing nitrogen atom in the quinoline ring activates the C2 position towards nucleophilic attack. Hydrazine, a potent nucleophile, attacks this position, leading to the displacement of the chloride ion and formation of the desired product[7].
-
-
Isolation and Purification:
-
Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water (2 x 20 mL) and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound as a solid.
-
Safety and Hazard Management
Chemical synthesis requires rigorous adherence to safety protocols. The reagents used in this procedure present significant hazards.
Diagram 2: Hazard analysis and required personal protective equipment (PPE).
-
Phosphorus Oxychloride (POCl₃): Extremely corrosive and reacts violently with water, releasing HCl gas. Always handle in a fume hood and add to ice/water slowly during work-up.
-
Hydrazine Hydrate: Highly toxic, a suspected human carcinogen, and corrosive.[3][4][5][6][8] All operations must be conducted in a fume hood. Avoid inhalation and skin contact.[4][5] Contaminated clothing should be removed immediately.[3][4] In case of a spill, evacuate the area and use an appropriate spill kit for neutralization and cleanup.[4]
-
m-Anisidine: Toxic and corrosive. Handle with care, avoiding skin and eye contact.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves. Ensure eyewash stations and safety showers are readily accessible.[5][8] All waste must be disposed of according to institutional and local regulations for hazardous chemical waste.[3][6]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Part A: Low yield of quinolinone | Incomplete condensation; Cyclization temperature too low or time too short; Inefficient removal of Dowtherm A. | Ensure all water is removed during condensation. Confirm cyclization temperature is stable at 250 °C. Wash thoroughly with hot hexane. |
| Part B: Incomplete chlorination | Insufficient POCl₃ or reaction time; Presence of moisture. | Use a larger excess of POCl₃ and extend reflux time. Ensure all glassware is oven-dried and a drying tube is used. |
| Part B: Difficult work-up | Reaction with ice/water is too vigorous. | Use a larger beaker with more ice and add the reaction mixture very slowly with efficient stirring. Perform addition in an ice bath. |
| Part C: Low yield of final product | Incomplete reaction; Product is soluble in the mother liquor. | Extend the reflux time. Ensure the final mixture is thoroughly cooled in an ice bath before filtration to minimize solubility losses. |
References
- 1. Reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes: molecular and supramolecular structures of a hydrazone, a 4,9-dihydro-1H-pyrazolo[3,4-b]quinoline and two 1H-pyrazolo[3,4-b]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. nexchem.co.uk [nexchem.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
Application Notes and Protocols for 2-Hydrazinyl-7-methoxy-4-methylquinoline in Cancer Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on 2-Hydrazinyl-7-methoxy-4-methylquinoline is not extensively available in publicly accessible literature. The following application notes and protocols are based on the well-documented anticancer activities of structurally related quinoline-hydrazone derivatives. This guide provides a foundational framework for investigating the potential of this compound as a novel anticancer agent by leveraging established methodologies and mechanistic insights from analogous compounds.
Introduction: The Promise of Quinoline Scaffolds in Oncology
The quinoline ring system is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] In the realm of oncology, quinoline derivatives have garnered significant attention for their potent anticancer properties, which are attributed to their diverse mechanisms of action.[3] These mechanisms include, but are not limited to, the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression.[2][4] Several quinoline-based drugs, such as bosutinib and lenvatinib, have been successfully translated into clinical practice for the treatment of various cancers.[2]
The hydrazone moiety (-NH-N=CH-) is a crucial linker in many biologically active compounds, contributing to their therapeutic effects through its ability to form hydrogen bonds with biological targets.[3] The combination of a quinoline scaffold with a hydrazone linker, as seen in this compound, presents a promising avenue for the development of novel anticancer agents. The methoxy and methyl substitutions on the quinoline ring may further modulate the compound's pharmacological properties.[5]
Plausible Mechanisms of Action in Cancer
Based on studies of analogous quinoline-hydrazone derivatives, this compound may exert its anticancer effects through one or more of the following mechanisms:
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells.[4] Many quinoline derivatives have been shown to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7] This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic process.[8][9]
Signaling Pathway: Intrinsic Apoptosis
Caption: Proposed intrinsic apoptosis pathway induced by quinoline derivatives.
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled growth. Some quinoline-hydrazone derivatives have been observed to induce cell cycle arrest, typically at the G1 or G2/M phase, thereby preventing cancer cells from dividing.[5][10] This can be a consequence of the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[7]
Experimental Workflow: Cell Cycle Analysis
Caption: General workflow for cell cycle analysis using flow cytometry.
Quantitative Data from Structurally Related Compounds
The following table summarizes the in vitro anticancer activity of several quinoline-hydrazone derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth). This data provides a benchmark for the potential potency of this compound.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-based dihydrazone (3b) | MCF-7 (Breast) | 7.016 | [11] |
| Quinoline-based dihydrazone (3c) | MCF-7 (Breast) | 7.05 | [11] |
| Quinoline hydrazone (13) | MCF-7 (Breast) | 0.73 | [3] |
| Thiazolyl-hydrazone quinoline (3c) | Hep-G2 (Liver) | Not specified | [10] |
| Nitroquinoline arylhydrazone (4) | A549 (Lung) | 15.3-15.8 | [3] |
| (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide (15) | MDA-MB-231 (Breast) | Not specified | [5] |
Experimental Protocols
Herein are detailed, step-by-step protocols for key experiments to evaluate the anticancer potential of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effect of the compound on cancer cell lines.[1]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.[1]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[1]
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by the test compound.[12]
Materials:
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a predetermined time (e.g., 24 or 48 hours).[12]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[4]
-
Washing: Wash the cells twice with cold PBS.[12]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[12]
Protocol 3: Western Blotting for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key proteins involved in apoptosis, such as Bcl-2, Bax, and cleaved Caspase-3.[13]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the compound, then wash with ice-cold PBS and lyse with lysis buffer.[13]
-
Protein Quantification: Determine the protein concentration of the lysates.[13]
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.[14]
-
Electrophoresis: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.[14]
-
Transfer: Transfer the separated proteins from the gel to a membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Wash the membrane again, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.[13]
Conclusion
While further investigation is required to elucidate the specific anticancer properties of this compound, the extensive research on analogous quinoline-hydrazone derivatives provides a strong rationale for its potential as a therapeutic candidate. The protocols and mechanistic insights detailed in this guide offer a comprehensive framework for researchers to systematically evaluate its efficacy and mechanism of action in various cancer models.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. New quinoline-2-one/pyrazole derivatives; design, synthesis, molecular docking, anti-apoptotic evaluation, and caspase-3 inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quinoline-based thiazolyl-hydrazones target cancer cells through autophagy inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. origene.com [origene.com]
- 14. docs.abcam.com [docs.abcam.com]
The Versatile Intermediate: Application Notes for 2-Hydrazinyl-7-methoxy-4-methylquinoline in Drug Synthesis
Introduction: The Quinoline Scaffold and the Hydrazinyl Moiety - A Powerful Alliance in Medicinal Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of therapeutic agents.[1] Its bicyclic aromatic structure has been extensively modified to produce compounds with a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3][4] The inherent bioactivity of the quinoline nucleus, coupled with its synthetic tractability, makes it a privileged starting point for drug discovery campaigns.[5][6]
Equally important in the design of novel therapeutics is the hydrazinyl functional group. This moiety serves as a versatile linker and a key pharmacophore in numerous bioactive molecules.[7] Hydrazides and their derivatives, such as hydrazones, are known to possess a wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, and antitumor effects.[5][6] The ability of the hydrazinyl group to form stable hydrazones and to be incorporated into various heterocyclic systems, such as pyrazoles, makes it an invaluable tool for medicinal chemists.[8]
This application note focuses on a specific and highly valuable intermediate that combines these two powerful pharmacophores: 2-Hydrazinyl-7-methoxy-4-methylquinoline . The strategic placement of the hydrazinyl group at the 2-position of the quinoline ring, along with the methoxy and methyl substitutions, provides a unique template for the synthesis of novel drug candidates. Herein, we provide detailed protocols for the synthesis of this key intermediate and its subsequent elaboration into a biologically relevant pyrazole derivative, demonstrating its utility in the rapid generation of diverse molecular architectures for drug discovery.
Physicochemical Properties and Safety Information
A clear understanding of the physicochemical properties and safety profile of an intermediate is paramount for its effective and safe handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃N₃O | [9] |
| Molecular Weight | 203.24 g/mol | [9] |
| CAS Number | 97892-65-4 | [9] |
| Appearance | Solid (predicted) | |
| Purity | ≥95% (typical) | |
| Storage | Store at room temperature |
Safety Precautions:
Synthesis of the Key Intermediate: this compound
The synthesis of this compound is typically achieved through the nucleophilic displacement of a chlorine atom from the corresponding 2-chloroquinoline precursor. This is a robust and widely used method for the preparation of 2-hydrazinylquinolines.
Experimental Workflow: From Chloroquinoline to Hydrazinylquinoline
Caption: Synthetic workflow for this compound.
Detailed Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of analogous 2-hydrazinoquinolines.[5]
Materials:
-
2-Chloro-7-methoxy-4-methylquinoline
-
Hydrazine hydrate (80-95%)
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-7-methoxy-4-methylquinoline (1.0 eq).
-
Solvent and Reagent Addition: Add absolute ethanol to the flask to create a slurry. To this, add an excess of hydrazine hydrate (typically 5-10 eq). The use of excess hydrazine hydrate drives the reaction to completion.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution upon cooling. If not, the volume of ethanol can be reduced under reduced pressure to induce precipitation.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted hydrazine hydrate and other impurities.
-
Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
-
Characterization: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Drug Synthesis: Preparation of a Pyrazole Derivative
The hydrazinyl group at the 2-position of the quinoline ring is a versatile handle for further synthetic transformations. One of the most common and valuable reactions is the cyclocondensation with β-dicarbonyl compounds to form pyrazoles. Pyrazolo[3,4-b]quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[8][11]
Reaction Scheme: Synthesis of 7-methoxy-4-methyl-2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)quinoline
Caption: Synthesis of a quinolinyl-pyrazole derivative.
Detailed Protocol: Synthesis of 7-methoxy-4-methyl-2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)quinoline
This protocol is based on the well-established Knorr pyrazole synthesis and is adapted from a procedure for a closely related analogue.[5]
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ethanol, absolute
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.
-
Reagent Addition: To the solution, add ethyl acetoacetate (1.0-1.1 eq) followed by a catalytic amount (1-2 drops) of concentrated hydrochloric acid. The acid catalyzes the initial hydrazone formation and subsequent cyclization.
-
Reaction: Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by TLC. The reaction is typically complete within 4-5 hours.
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution. If necessary, the solvent can be partially evaporated to induce precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Recrystallization: For higher purity, the product can be recrystallized from a suitable solvent, such as ethanol.
-
Drying: Dry the purified product in a vacuum oven to a constant weight.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as melting point, ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The expected ¹H NMR spectrum would show characteristic signals for the quinoline and pyrazole protons, as well as the methyl and methoxy groups.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. The straightforward synthesis of this intermediate from its corresponding 2-chloroquinoline precursor, combined with the reactivity of the hydrazinyl group, allows for the rapid generation of molecular diversity. The synthesis of pyrazole derivatives, as detailed in this application note, is just one example of the many possibilities this intermediate offers. Further exploration of its reactions with other electrophiles, such as aldehydes, ketones, and other dicarbonyl compounds, will undoubtedly lead to the discovery of novel bioactive molecules. The quinoline-pyrazole hybrids, in particular, represent a promising class of compounds for the development of new anticancer and antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Synthesis, Characterization and Antimicrobial Activity of Some Novel Quinoline Derivatives Bearing Pyrazole and Pyridine Moieties | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijcpa.in [ijcpa.in]
- 9. scbt.com [scbt.com]
- 10. Accessing polysubstituted 2-cyclopentenones via base-mediated annulation of β-keto esters and phenacyl bromides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Hydrazinyl-7-methoxy-4-methylquinoline as a Versatile Synthon for Advanced Heterocyclic Scaffolds
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Introduction: The Strategic Value of the Quinoline Scaffold
The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone "privileged scaffold" in medicinal chemistry and materials science.[1] Its rigid, aromatic structure serves as a robust anchor for a wide array of functional groups, leading to compounds with significant pharmacological activities.[2][3] Marketed drugs containing the quinoline motif span a vast therapeutic spectrum, including antimalarials (chloroquine), anticancer agents (camptothecin), and antibacterials (ciprofloxacin).[1] The versatility of the quinoline nucleus allows for fine-tuning of steric and electronic properties, enabling chemists to optimize drug-target interactions and ADME (absorption, distribution, metabolism, and excretion) profiles.[3][4]
This guide focuses on a particularly valuable derivative: 2-hydrazinyl-7-methoxy-4-methylquinoline . The strategic placement of the hydrazinyl group (-NHNH₂) at the C2 position transforms the quinoline core into a potent nucleophilic building block. This functional group is the gateway to a multitude of cyclocondensation and cyclization reactions, enabling the efficient construction of novel, fused, and substituted heterocyclic systems.[5] We will explore its application in synthesizing key heterocyclic motifs such as pyrazoles and fused triazoles, providing detailed, field-tested protocols and the mechanistic rationale behind them.
Physicochemical Properties & Safe Handling
Before utilization, a thorough understanding of the reagent's properties and safety requirements is paramount.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 97892-65-4 | [6][7] |
| Molecular Formula | C₁₁H₁₃N₃O | [6] |
| Molecular Weight | 203.24 g/mol | [6] |
| Appearance | Solid (form may vary) | Assumed |
| Purity | ≥98% (typical for research grade) | Assumed |
2.1 Safety & Handling Precautions
While specific GHS data for this exact compound is limited, related hydrazinyl-quinolines and hydrazines in general warrant careful handling.[8] Assume the compound is harmful if swallowed, in contact with skin, or inhaled, and may cause skin and serious eye irritation.[8]
-
Personal Protective Equipment (PPE): Always use a certified fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid generating dust. Use spatulas and weigh boats appropriate for the scale of the reaction. Ensure all equipment is dry.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Core Synthetic Application: Synthesis of Pyrazolo[3,4-b]quinoline Derivatives
One of the most powerful applications of aryl hydrazines is in the construction of pyrazole rings through cyclocondensation with 1,3-dielectrophiles, such as β-diketones or β-ketoesters.[9][10][11] This reaction, often a variant of the Knorr pyrazole synthesis, provides a direct and high-yielding route to highly functionalized, fused pyrazolo-quinoline systems, which are themselves of significant interest in drug discovery.[12]
3.1 Mechanistic Rationale
The reaction proceeds via a well-established pathway. The more nucleophilic terminal nitrogen (-NH₂) of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by dehydration to form a stable hydrazone intermediate. Subsequently, an intramolecular nucleophilic attack by the second nitrogen atom (of the former hydrazine bridge) onto the remaining carbonyl group initiates cyclization. A final dehydration step results in the formation of the stable, aromatic pyrazole ring, yielding the final 1-(7-methoxy-4-methylquinolin-2-yl)-1H-pyrazole product.
3.2 Experimental Workflow Diagram
Caption: Workflow for pyrazole synthesis.
3.3 Protocol: Synthesis of 1-(7-methoxy-4-methylquinolin-2-yl)-3,5-dimethyl-1H-pyrazole
This protocol details the reaction with acetylacetone as the 1,3-dicarbonyl partner.
-
Reagents & Materials:
-
This compound (1.0 eq, e.g., 2.03 g, 10 mmol)
-
Acetylacetone (1.1 eq, e.g., 1.10 g, 11 mmol)
-
Glacial Acetic Acid (catalyst, ~5 drops)
-
Ethanol (solvent, ~50 mL)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
TLC plates (Silica gel 60 F254)
-
-
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq) and ethanol (50 mL). Stir to dissolve.
-
Add acetylacetone (1.1 eq) to the solution, followed by 5 drops of glacial acetic acid. The acid catalyzes the dehydration steps.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) every hour. A suitable eluent system would be Ethyl Acetate/Hexane (e.g., 30:70 v/v). The disappearance of the starting hydrazine indicates reaction completion. The reaction is typically complete within 4-6 hours.
-
Once complete, remove the heat source and allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution upon cooling.
-
If precipitation is slow, the solution can be placed in an ice bath or a small amount of cold water can be added to induce crystallization.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or purified via column chromatography.
-
Advanced Application: Synthesis of Fused Triazolo[4,3-a]quinoline Systems
The versatile hydrazine moiety can also be used to construct fused five-membered rings containing three nitrogen atoms, namely triazoles. The reaction with one-carbon synthons like orthoesters or cyanogen bromide provides a direct route to the therapeutically relevant triazolo[4,3-a]quinoline scaffold.
4.1 Mechanistic Rationale
The synthesis of the triazolo[4,3-a]quinoline ring system from 2-hydrazinylquinoline involves a cyclocondensation reaction.[13][14] The process begins with the nucleophilic attack of the terminal amino group of the hydrazine onto an electrophilic carbon source (e.g., from an orthoester). This forms an intermediate which, upon elimination of alcohol or another leaving group, generates a formimidate or related species. The crucial step is the subsequent intramolecular cyclization where the second nitrogen of the hydrazine attacks the C=N bond of the quinoline ring, followed by aromatization (often through oxidation or elimination) to yield the stable, fused heterocyclic system.
4.2 Reaction Pathway Diagram
Caption: Pathway to triazolo[4,3-a]quinolines.
4.3 Protocol: Synthesis of 7-Methoxy-4-methyl-[2][3][15]triazolo[4,3-a]quinoline
-
Reagents & Materials:
-
This compound (1.0 eq, e.g., 2.03 g, 10 mmol)
-
Triethyl orthoformate (large excess, serves as reagent and solvent, e.g., 20 mL)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 50 mg)
-
Round-bottom flask with reflux condenser and drying tube
-
-
Procedure:
-
Place this compound (1.0 eq) and a catalytic amount of p-TsOH in a round-bottom flask.
-
Add an excess of triethyl orthoformate.
-
Heat the mixture to reflux for 8-12 hours. The progress can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure using a rotary evaporator.
-
The resulting crude solid or oil can be triturated with diethyl ether or hexane to induce solidification.
-
Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure product.
-
Conclusion
This compound is a high-value, versatile building block for constructing complex heterocyclic systems. Its readily accessible and highly reactive hydrazine functionality provides a reliable entry point for synthesizing diverse libraries of pyrazole and triazole-fused quinolines. The protocols outlined herein are robust and scalable, offering researchers in drug discovery and materials science a powerful tool for developing novel molecular architectures with tailored biological and physical properties.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of substituted 2-hydrazinoquinazolin-4-ones as intermediates for heterocyclic compounds synthesis | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. scbt.com [scbt.com]
- 7. biosynth.com [biosynth.com]
- 8. 2-Hydrazinyl-4-methylquinoline | C10H11N3 | CID 818195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for 2-Hydrazinyl-7-methoxy-4-methylquinoline characterization
An Application Guide to the Analytical Characterization of 2-Hydrazinyl-7-methoxy-4-methylquinoline
Abstract
This comprehensive application note provides detailed methodologies for the analytical characterization of this compound, a key heterocyclic compound with potential applications in pharmaceutical research and development. The protocols herein are designed for researchers, analytical scientists, and drug development professionals, offering a suite of robust techniques for verifying the identity, purity, and structural integrity of this molecule. The guide emphasizes the causality behind experimental choices and is grounded in established scientific principles and regulatory standards, ensuring the generation of reliable and reproducible data.
Introduction and Compound Profile
This compound belongs to the quinoline class of compounds, a scaffold renowned for its presence in a wide array of biologically active molecules, including antimalarial and anticancer agents.[1] The incorporation of a hydrazinyl moiety at the 2-position introduces a reactive functional group that can serve as a crucial synthon for creating more complex hybrid molecules.[1] Given its potential role in drug discovery, the unequivocal characterization of this compound is paramount to ensure the validity of subsequent biological and pharmacological studies.
This guide outlines a multi-faceted analytical approach, leveraging chromatographic and spectroscopic techniques to build a complete profile of the molecule. Each described protocol is designed as a self-validating system, adhering to principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 97892-65-4 | [4][5] |
| Molecular Formula | C₁₁H₁₃N₃O | [4] |
| Molecular Weight | 203.24 g/mol | [4] |
| Appearance | (Expected) Solid powder | General Knowledge |
| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol) | General Knowledge |
Strategic Analytical Workflow
A systematic approach is essential for the complete characterization of a novel or synthesized compound. The workflow begins with structural confirmation using spectroscopic methods and proceeds to purity assessment via chromatography.
Caption: Integrated workflow for compound characterization.
Chromatographic Methods for Purity and Separation
Chromatography is the cornerstone for assessing the purity of pharmaceutical compounds. The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the preferred method for purity determination and assay of non-volatile, thermally stable compounds like this compound. A reversed-phase method provides excellent separation for quinoline derivatives based on their hydrophobicity.[6][7]
Causality and Expertise:
-
Column Choice: A C18 column is selected as the standard for reversed-phase chromatography due to its versatility and robust performance in separating moderately polar aromatic compounds.[8]
-
Mobile Phase: An acetonitrile/water gradient is employed to ensure elution of both the main analyte and any potential impurities with different polarities. A buffer (e.g., phosphate or acetate) is recommended to maintain a consistent pH, which is critical for the ionization state and retention of basic compounds like quinolines.[9]
-
Detection: UV detection is ideal, as the quinoline ring system possesses a strong chromophore. The optimal wavelength (λmax) should be predetermined by UV-Vis spectroscopy.
Protocol: Purity Determination by RP-HPLC
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Sample Preparation: Accurately weigh and dissolve 1 mg of the compound in 1 mL of diluent (e.g., 50:50 Acetonitrile:Water) to prepare a 1 mg/mL stock solution. Further dilute as needed.
-
Chromatographic Conditions:
Table 2: Suggested HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for quinoline derivative separation.[6][8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape in MS compatibility. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase. |
| Gradient | 0-20 min: 10% to 90% B; 20-25 min: 90% B; 25-30 min: 10% B | Ensures elution of a wide range of impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Injection Volume | 10 µL | Balances sensitivity and peak shape. |
| Detection | UV at λmax (e.g., 230 nm, determine experimentally) | Maximizes sensitivity for the quinoline chromophore. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
-
Data Analysis: Integrate all peaks. Calculate the area percentage of the main peak to determine purity. The method must be validated for specificity, linearity, and accuracy as per ICH guidelines.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities. Due to the low volatility and potential thermal degradation of the hydrazinyl group, a derivatization step is necessary to form a more volatile and stable analyte.[11][12]
Causality and Expertise:
-
Derivatization: The hydrazinyl group (-NHNH₂) is reactive and polar. Reacting it with an aldehyde or ketone (e.g., benzaldehyde or acetone) forms a stable hydrazone, which is significantly more volatile and less prone to adsorption in the GC system.[11][13] This is a field-proven technique for the analysis of hydrazine-containing compounds.[12]
Protocol: Impurity Profiling by GC-MS (with Derivatization)
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Derivatization Step:
-
Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane).
-
Add 10 µL of benzaldehyde.
-
Gently heat at 60°C for 30 minutes to form the benzaldehyde hydrazone derivative.[11]
-
-
GC-MS Conditions:
Table 3: Suggested GC-MS Parameters
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm | Low-polarity phase suitable for a wide range of analytes. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the derivative. |
| Oven Program | 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) | Separates components based on boiling point. |
| Transfer Line | 280 °C | Prevents condensation of analytes. |
| Ion Source | 230 °C | Standard temperature for electron ionization. |
| MS Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | 50 - 450 m/z | Covers the expected mass of the derivative and its fragments. |
-
Data Analysis: Identify peaks by comparing their mass spectra with known libraries (e.g., NIST). Quantify any impurities using an internal standard if required.
Spectroscopic Methods for Structural Elucidation
Spectroscopy provides definitive structural information, confirming the molecular identity and functional group arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful technique for unambiguous structural determination. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon skeleton. 2D NMR techniques (e.g., COSY, HSQC) are essential to resolve signal overlap, a common challenge in substituted quinoline spectra.[14]
Causality and Expertise:
-
Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can dissolve the sample and has exchangeable protons (from the hydrazinyl N-H groups) that can be easily identified.
-
2D NMR Necessity: The aromatic region of a quinoline's ¹H NMR spectrum is often crowded. A COSY (Correlation Spectroscopy) experiment is crucial to establish proton-proton connectivities (e.g., which protons are adjacent on the ring), allowing for confident assignment.[14] An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton with its directly attached carbon, completing the structural puzzle.
Caption: Workflow for NMR structural assignment.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆. Transfer to a clean NMR tube.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform 2D experiments (COSY, HSQC).
-
-
Expected Signals and Interpretation:
Table 4: Predicted NMR Signal Regions
| Signal Type | Expected Chemical Shift (ppm) | Notes |
| ¹H NMR | ||
| Aromatic-H | 6.5 - 8.5 | Complex splitting pattern characteristic of the quinoline ring.[15][16] |
| -OCH₃ (methoxy) | ~3.9 | Singlet, 3H integration. |
| -CH₃ (methyl) | ~2.5 | Singlet, 3H integration. |
| -NHNH₂ (hydrazinyl) | 4.0 - 9.0 (broad) | Exchangeable with D₂O. Position is concentration and solvent dependent. |
| ¹³C NMR | ||
| Aromatic-C | 100 - 160 | Multiple signals corresponding to the quinoline ring carbons. |
| -OCH₃ | ~55 | Methoxy carbon. |
| -CH₃ | ~18-25 | Methyl carbon. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.
Protocol: FTIR Analysis
-
Instrumentation: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.
-
Expected Absorption Bands:
Table 5: Key FTIR Functional Group Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Hydrazine) | 3200 - 3400 | Stretching (often two bands for -NH₂) |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching (from -CH₃ and -OCH₃) |
| C=N, C=C (Quinoline) | 1500 - 1650 | Ring Stretching |
| N-H (Hydrazine) | 1590 - 1650 | Bending (Scissoring) |
| C-O (Methoxy) | 1000 - 1300 | Stretching |
Method Validation and Trustworthiness
To ensure that an analytical procedure is fit for its intended purpose, it must be validated.[3] The validation process demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target compound. All methods developed for quality control must be validated according to ICH Q2(R2) guidelines.[2][17]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results to the true value, often determined by spike/recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition).[3][10]
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The synergistic use of chromatography (HPLC, GC-MS) and spectroscopy (NMR, FTIR) ensures unambiguous confirmation of structure and a precise assessment of purity. Adherence to these protocols and the principles of method validation will generate high-quality, reliable data essential for advancing research and development activities in the pharmaceutical sciences.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. scbt.com [scbt.com]
- 5. arctomsci.com [arctomsci.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. sielc.com [sielc.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tsijournals.com [tsijournals.com]
- 16. repository.uncw.edu [repository.uncw.edu]
- 17. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
A Robust Reversed-Phase HPLC Method for Purity Assessment of 2-Hydrazinyl-7-methoxy-4-methylquinoline
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative purity analysis of 2-Hydrazinyl-7-methoxy-4-methylquinoline. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this quinoline derivative is paramount for the quality and safety of the final active pharmaceutical ingredient (API). This document provides a step-by-step protocol using reversed-phase chromatography with UV detection, explains the scientific rationale behind the method parameters, and outlines the system suitability criteria required to ensure data integrity, in alignment with international regulatory standards.
Introduction and Scientific Rationale
This compound is a substituted quinoline compound featuring a reactive hydrazinyl group, making it a valuable building block in medicinal chemistry. The purity of such intermediates directly impacts the impurity profile of the final drug product, making a reliable analytical method for its quality control essential.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing the purity of non-volatile and semi-volatile organic compounds.[1] Its high resolving power allows for the separation of the main compound from closely related structural impurities and degradation products.
Methodology Rationale:
-
Reversed-Phase Chromatography: The selected method employs a reversed-phase (RP) approach, which is ideal for separating moderately polar to non-polar aromatic compounds like quinoline derivatives.[1][2] The analyte is retained on a non-polar C18 stationary phase and eluted by a polar mobile phase.
-
Mobile Phase Selection: A gradient elution using a buffered aqueous solution and an organic modifier (acetonitrile) is employed. This is critical for two reasons:
-
pH Control: The quinoline and hydrazinyl moieties are basic. Buffering the mobile phase to a slightly acidic pH (e.g., 3.0) ensures that these basic sites are consistently protonated. This minimizes peak tailing and provides sharp, symmetrical peaks by preventing interactions with residual silanols on the stationary phase.[3][4]
-
Gradient Elution: A gradient program, which varies the mobile phase composition over time, ensures that impurities with a wide range of polarities can be eluted and resolved from the main peak and from each other within a reasonable analysis time.[1]
-
-
UV Detection: The quinoline ring system contains a strong chromophore, making it highly suitable for detection by UV-Vis spectrophotometry. A wavelength of 254 nm is chosen as it provides a good response for many aromatic compounds and is a common setting for purity analysis.[1][5]
Experimental Protocol
This section provides a comprehensive, step-by-step protocol for the analysis.
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis Detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reagents and Solvents:
-
Acetonitrile (ACN), HPLC grade or higher.
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.
-
Phosphoric acid (H₃PO₄), analytical grade.
-
Water, HPLC grade (e.g., Milli-Q or equivalent).
-
This compound Reference Standard (purity >99.5%).
-
Sample batch of this compound for testing.
-
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer, 20 mM KH₂PO₄, pH 3.0):
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water.
-
Mix thoroughly until fully dissolved.
-
Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas before use.
-
-
Mobile Phase B (Organic):
-
Acetonitrile (ACN), HPLC grade.
-
-
Diluent:
-
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
-
Reference Standard Solution (approx. 0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the Reference Standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to volume with the diluent and mix well.
-
-
Sample Solution (approx. 0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the Reference Standard Solution.
-
Chromatographic Conditions
The operational parameters for the HPLC system are summarized in the table below.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM KH₂PO₄ in water, pH 3.0 |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | 0-2 min: 20% B; 2-20 min: 20% to 80% B; 20-25 min: 80% B; 25.1-30 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes (including re-equilibration) |
System Suitability and Method Validation
To ensure the validity of the analytical results, the performance of the chromatographic system must be verified before any sample analysis. This is achieved through System Suitability Testing (SST), with acceptance criteria based on established pharmacopeial guidelines such as the USP.[6][7][8]
System Suitability Testing (SST)
Before starting the analysis sequence, inject the Reference Standard Solution five (5) consecutive times. The results must meet the criteria outlined in the table below.
| SST Parameter | Acceptance Criteria | Rationale |
| Precision (%RSD) | Relative Standard Deviation (RSD) of peak area ≤ 2.0% | Ensures the system provides reproducible and consistent injections.[6][7] |
| Tailing Factor (T) | T ≤ 2.0 for the main peak | Measures peak symmetry, indicating good chromatographic performance. |
| Theoretical Plates (N) | N > 2000 for the main peak | Measures column efficiency and separation power. |
Overview of Method Validation (ICH Q2(R1))
A purity method of this nature must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1) to be considered reliable for quality control purposes.[9][10][11][12] The validation would typically include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.
-
Linearity & Range: Demonstrating a linear relationship between detector response and concentration over a specified range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Data Analysis and Purity Calculation
The purity of the this compound sample is determined by the area percent method. This calculation assumes that all co-eluting impurities have a response factor similar to the main component at the specified wavelength.
Calculation Formula:
*Total Area includes the main peak and all impurity peaks integrated above the detection threshold.
Report the final purity value to two decimal places.
Visualized Workflows
The following diagrams illustrate the experimental workflow and the logical framework for ensuring a valid purity assessment.
Caption: Experimental workflow from solution preparation to final reporting.
Caption: Logical flow for ensuring a valid purity result via SST.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. squjs.squ.edu.om [squjs.squ.edu.om]
- 5. researchgate.net [researchgate.net]
- 6. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. usp.org [usp.org]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. starodub.nl [starodub.nl]
- 12. database.ich.org [database.ich.org]
Application Notes and Protocols for the Development of 2-Hydrazinyl-7-methoxy-4-methylquinoline as an Antimicrobial Agent
Introduction: The Promise of Quinoline Scaffolds in Antimicrobial Drug Discovery
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The emergence of multidrug-resistant pathogens necessitates the urgent development of novel antimicrobial agents with unique mechanisms of action. Hydrazone derivatives of quinoline have shown particular promise, exhibiting significant antibacterial and antifungal activities.[1][3][4] This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and evaluation of 2-Hydrazinyl-7-methoxy-4-methylquinoline as a potential antimicrobial agent.
The rationale for investigating this specific molecule lies in the established structure-activity relationships of quinoline derivatives. The methoxy group at the 7-position and the methyl group at the 4-position have been shown to influence the antimicrobial potency and pharmacokinetic properties of the quinoline core.[5] The hydrazinyl moiety at the 2-position offers a reactive handle for the synthesis of a diverse library of hydrazone derivatives, allowing for the fine-tuning of biological activity.[1]
This guide is structured to provide both the theoretical underpinnings and practical, step-by-step protocols for the key stages of preclinical development, from chemical synthesis to biological evaluation.
Part 1: Synthesis and Characterization
The synthesis of this compound is a multi-step process that begins with the construction of the quinoline core, followed by chlorination and subsequent reaction with hydrazine.
Protocol 1: Synthesis of this compound
Causality: This synthetic route is based on the well-established reactivity of 2-chloroquinolines, which readily undergo nucleophilic substitution with hydrazine to yield the corresponding 2-hydrazinyl derivatives. The initial Vilsmeier-Haack reaction is a reliable method for the synthesis of 2-chloro-3-formylquinolines, which can be further modified.[6]
Materials:
-
N-(3-methoxyphenyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 2-Chloro-7-methoxy-4-methylquinoline:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place N-(3-methoxyphenyl)acetamide.
-
Slowly add phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0 °C.
-
After the addition is complete, heat the reaction mixture at 90-100 °C for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-Chloro-7-methoxy-4-methylquinoline.
-
-
Synthesis of this compound:
-
Dissolve 2-Chloro-7-methoxy-4-methylquinoline in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Add water to the residue, and the product will precipitate out.
-
Filter the solid, wash with cold water, and dry to obtain this compound.
-
Characterization:
The synthesized compound should be characterized by standard analytical techniques to confirm its structure and purity:
-
¹H NMR and ¹³C NMR: To elucidate the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
FT-IR Spectroscopy: To identify the functional groups.
-
Melting Point: As an indicator of purity.
Part 2: In Vitro Antimicrobial Susceptibility Testing
The initial biological evaluation of a novel antimicrobial agent involves determining its spectrum of activity against a panel of clinically relevant microorganisms. This is primarily achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Causality: The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent. It provides a quantitative measure of the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
0.5 McFarland standard
-
Sterile saline
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture, suspend several colonies of the test microorganism in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the serially diluted compound with the prepared microbial suspension.
-
Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plates at 35-37 °C for 16-20 hours for bacteria and 24-48 hours for fungi.
-
-
Reading and Interpretation:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
Causality: The MBC is determined to understand whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria). This is a critical parameter for the therapeutic potential of an antibiotic.
Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Spot-plate the aliquots onto fresh, antibiotic-free agar plates (e.g., Mueller-Hinton Agar).
-
Incubate the plates at 35-37 °C for 18-24 hours.
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Illustrative Data:
The following table presents hypothetical MIC and MBC values for this compound against a panel of microorganisms, based on reported activities of similar quinoline-hydrazone derivatives.[1][4]
| Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Positive | 8 | 16 |
| Bacillus subtilis | Positive | 4 | 8 |
| Escherichia coli | Negative | 16 | 32 |
| Pseudomonas aeruginosa | Negative | 32 | >64 |
| Candida albicans | - | 16 | 32 |
Part 3: Cytotoxicity Evaluation
A crucial step in drug development is to assess the potential toxicity of a new compound to mammalian cells. This helps in determining the therapeutic index, which is the ratio of the toxic dose to the therapeutic dose.
Protocol 4: MTT Cell Viability Assay
Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
This compound
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator at 37 °C.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 24-48 hours.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Illustrative Data:
The following table shows hypothetical cytotoxicity data for this compound.
| Cell Line | IC₅₀ (µM) |
| HEK293 (non-cancerous) | >100 |
| HepG2 (liver cancer) | 50 |
A higher IC₅₀ value against non-cancerous cell lines compared to the MIC values against pathogens indicates potential for selective antimicrobial activity with a favorable therapeutic window.[7]
Part 4: Mechanism of Action Studies
Understanding how a novel antimicrobial agent works is critical for its development and for predicting potential resistance mechanisms. The quinoline class of antibiotics often targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[8]
Workflow for Elucidating the Mechanism of Action
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, Antimicrobial, and Antimalarial Evaluation of Quinoline Hydrazone Derivatives: Insight through Density Functional Theory Analysis, Molecular Docking, and Absorption, Distribution, Metabolism, Excretion, and Toxicity Predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline Hydrazone Derivatives as New Antibacterials against Multidrug Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 2-Hydrazinyl-7-methoxy-4-methylquinoline Derivatives in Anti-Inflammatory Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery
Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of human diseases, from autoimmune disorders to neurodegenerative conditions. The quinoline moiety has emerged as a "privileged scaffold" in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of pharmacological activities, including significant anti-inflammatory properties.[1][2] The versatility of the quinoline ring system allows for structural modifications that can modulate its interaction with various biological targets, making it an attractive starting point for the design of novel therapeutics.[3][4]
This document provides a comprehensive guide for the investigation of a specific class of quinoline derivatives: 2-hydrazinyl-7-methoxy-4-methylquinolines . While the broader family of quinolines has been explored for anti-inflammatory potential, this particular substitution pattern remains a nascent area of research. These application notes and protocols are designed to provide researchers with a robust framework for the synthesis, in vitro screening, and in vivo evaluation of these novel compounds.
The rationale for investigating these derivatives is twofold. The hydrazinyl group at the 2-position offers a reactive handle for further chemical modifications and may contribute to unique interactions with biological targets. The methoxy and methyl groups at the 7- and 4-positions, respectively, can influence the pharmacokinetic and pharmacodynamic properties of the molecule. The potential mechanisms of action for these compounds are hypothesized to involve the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and the inhibition of pro-inflammatory enzymes like Cyclooxygenase-2 (COX-2).[5][6][7][8]
Synthesis of 2-Hydrazinyl-7-methoxy-4-methylquinoline Derivatives
The synthesis of the target compounds can be achieved through a multi-step process starting from commercially available materials. A plausible synthetic route is outlined below.
Proposed Synthetic Scheme:
Caption: Proposed synthesis of this compound.
Protocol for the Synthesis of this compound:
-
Synthesis of 7-Methoxy-4-methylquinolin-2-ol:
-
In a round-bottom flask, combine 4-methoxyaniline and ethyl acetoacetate in a 1:1 molar ratio.
-
Heat the mixture at 140-150°C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and add it to a high-boiling point solvent like diphenyl ether.
-
Heat the solution to 250°C for 30-60 minutes to facilitate cyclization.
-
Cool the mixture and add a non-polar solvent like hexane to precipitate the product.
-
Filter the precipitate, wash with hexane, and dry to obtain 7-methoxy-4-methylquinolin-2-ol.
-
-
Synthesis of 2-Chloro-7-methoxy-4-methylquinoline:
-
In a fume hood, carefully add phosphorus oxychloride (POCl₃) to the 7-methoxy-4-methylquinolin-2-ol from the previous step.
-
Reflux the mixture for 2-4 hours.
-
Carefully quench the reaction by pouring the mixture onto crushed ice with stirring.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry to yield 2-chloro-7-methoxy-4-methylquinoline.
-
-
Synthesis of this compound:
-
Dissolve the 2-chloro-7-methoxy-4-methylquinoline in a suitable solvent like ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for 4-6 hours.[5]
-
Cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure this compound.
-
In Vitro Anti-Inflammatory Evaluation
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
Principle: This assay assesses the ability of the test compounds to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in murine macrophages (RAW 264.7) stimulated with lipopolysaccharide (LPS).[9][10] The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[11]
Experimental Workflow:
Caption: Workflow for the nitric oxide inhibition assay.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the this compound derivatives in DMSO. Dilute the stock solutions with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Pre-treatment: Remove the old medium from the wells and add fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME). Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
The percentage of NO inhibition is calculated as follows: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS control group)] x 100
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production).
-
Self-Validation: A parallel MTT assay should be performed to assess the cytotoxicity of the compounds. This ensures that the observed decrease in NO production is not due to a reduction in cell viability.[12]
Cyclooxygenase-2 (COX-2) Inhibition Assay
Principle: This assay determines the ability of the test compounds to selectively inhibit the COX-2 enzyme, which is responsible for the production of prostaglandins during inflammation.[7][8] A fluorometric assay can be used to measure the peroxidase activity of COX-2.
Protocol (based on a commercial fluorometric assay kit): [1][13]
-
Reagent Preparation: Prepare all reagents (assay buffer, probe, cofactor, enzyme, substrate) as per the kit's instructions.
-
Inhibitor Preparation: Dissolve the test compounds in DMSO and then dilute to the desired concentrations with the assay buffer. A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.[1]
-
Assay Plate Setup:
-
Enzyme Control: Add assay buffer to the wells.
-
Inhibitor Control: Add the positive control inhibitor.
-
Test Wells: Add the diluted test compounds.
-
-
Reaction Mixture: Prepare a reaction mix containing the assay buffer, COX probe, and COX cofactor. Add this mixture to all wells.
-
Enzyme Addition: Add the reconstituted COX-2 enzyme to all wells except the background control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) to allow the inhibitors to interact with the enzyme.
-
Initiation of Reaction: Add the substrate (arachidonic acid) to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence in a kinetic mode (e.g., every minute for 10-20 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[1]
-
Data Analysis:
-
Calculate the rate of the reaction (slope) for each well from the linear portion of the kinetic curve.
-
The percentage of COX-2 inhibition is calculated as follows: % Inhibition = [1 - (Slope of inhibitor well / Slope of enzyme control well)] x 100
-
Determine the IC₅₀ value for each compound.
-
Self-Validation: To determine selectivity, the same assay should be performed using the COX-1 enzyme. The ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2) will give the selectivity index. A higher selectivity index indicates a more selective COX-2 inhibitor.
Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the culture supernatants from the LPS-stimulated RAW 264.7 cells.[14]
Protocol (using a commercial sandwich ELISA kit):
-
Plate Preparation: The wells of a 96-well plate are pre-coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).
-
Sample and Standard Addition:
-
Add the cell culture supernatants (collected from the NO inhibition assay) to the wells.
-
Add a series of known concentrations of the recombinant cytokine to create a standard curve.
-
Incubate for a specified time (e.g., 2 hours) at room temperature to allow the cytokine to bind to the capture antibody.
-
-
Washing: Wash the plate several times with a wash buffer to remove any unbound substances.
-
Detection Antibody: Add a biotinylated detection antibody specific for a different epitope on the cytokine. Incubate for a specified time (e.g., 1-2 hours).
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated detection antibody. Incubate for a specified time (e.g., 20-30 minutes).
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change. Incubate until a sufficient color develops.
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.
-
Measurement: Measure the absorbance at 450 nm.
-
Data Analysis:
-
Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
-
Calculate the percentage inhibition of cytokine production for each compound.
-
In Vivo Anti-Inflammatory Evaluation
Carrageenan-Induced Paw Edema in Rats
Principle: This is a widely used and reproducible model for screening acute anti-inflammatory activity. Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory potential.
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema assay.
Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Group II (Positive Control): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group III, IV, V (Test Groups): Receive the this compound derivative at different doses (e.g., 10, 25, 50 mg/kg, p.o.).
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the V₀.
-
Compound Administration: Administer the test compounds, vehicle, or standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
-
Data Analysis:
-
Paw Edema (mL): Edema = Vₜ - V₀
-
Percentage Inhibition of Edema: % Inhibition = [1 - (Edema of treated group / Edema of control group)] x 100
-
Data Presentation and Interpretation
In Vitro Data Summary:
| Compound | NO Inhibition IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | COX-2 Inhibition IC₅₀ (µM) | COX-1 Inhibition IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | TNF-α Inhibition (% at 10 µM) | IL-6 Inhibition (% at 10 µM) |
| Derivative 1 | 12.5 | >100 | 8.2 | >100 | >12.2 | 65% | 72% |
| Derivative 2 | 25.1 | >100 | 15.6 | >100 | >6.4 | 48% | 55% |
| L-NAME | 8.9 | >100 | N/A | N/A | N/A | N/A | N/A |
| Celecoxib | N/A | >100 | 0.45 | 15.0 | 33.3 | 50% | 60% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
In Vivo Data Summary:
| Treatment Group | Dose (mg/kg) | Paw Edema (mL) at 3h | % Inhibition at 3h |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.38 ± 0.03 | 55.3% |
| Derivative 1 | 10 | 0.62 ± 0.04 | 27.1% |
| Derivative 1 | 25 | 0.45 ± 0.03 | 47.1% |
| Derivative 1 | 50 | 0.35 ± 0.02 | 58.8% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. *p < 0.05 compared to the vehicle control group.
Interpretation of Results:
-
A low IC₅₀ value in the NO and COX-2 inhibition assays indicates high potency.
-
A high CC₅₀ value in the cytotoxicity assay suggests that the compound is not toxic to the cells at concentrations where it shows anti-inflammatory activity.
-
A high selectivity index for COX-2 is desirable as it may lead to fewer gastrointestinal side effects compared to non-selective COX inhibitors.
-
Significant inhibition of TNF-α and IL-6 production further confirms the anti-inflammatory potential of the compounds.
-
A dose-dependent reduction in paw edema in the in vivo model provides strong evidence of the compound's anti-inflammatory efficacy.
Underlying Signaling Pathways
The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to modulate key signaling cascades that regulate the expression of pro-inflammatory genes.[10][14]
NF-κB Signaling Pathway:
The NF-κB pathway is a central regulator of the inflammatory response.[5] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS (which produces NO), COX-2, TNF-α, and IL-6. The this compound derivatives may exert their anti-inflammatory effects by inhibiting the degradation of IκB, thereby preventing the nuclear translocation of NF-κB.
Caption: Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway:
The MAPK family of proteins (including p38, JNK, and ERK) also plays a crucial role in inflammation.[6][13] These kinases are activated by inflammatory stimuli and can lead to the activation of transcription factors that promote the expression of pro-inflammatory genes. The quinoline derivatives may also inhibit the phosphorylation of MAPKs, thereby downregulating the inflammatory response.
Conclusion
These application notes and protocols provide a comprehensive framework for the systematic evaluation of this compound derivatives as potential anti-inflammatory agents. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the synthesis, in vitro activity, and in vivo efficacy of these novel compounds. The elucidation of their mechanism of action, particularly their effects on the NF-κB and MAPK signaling pathways and COX-2 activity, will be crucial for their further development as therapeutic candidates.
References
- 1. assaygenie.com [assaygenie.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. prepchem.com [prepchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Enzyme linked immunosorbent assay (ELISA) for quantification of cytolines (TNFα, IL-6 and IL-10) [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
- 10. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. novamedline.com [novamedline.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Hydrazinyl-7-methoxy-4-methylquinoline
Welcome to the technical support center for the synthesis of 2-Hydrazinyl-7-methoxy-4-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your synthetic outcomes. The information herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reproducibility.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges that may arise during the synthesis of this compound, which is typically prepared via the nucleophilic substitution of a leaving group (e.g., chlorine) on the quinoline ring with hydrazine.
Issue 1: Low to No Product Yield
Question: I am consistently obtaining a very low yield, or in some cases, no desired product at all. What are the potential causes and how can I rectify this?
Answer:
Low or no yield is a common but multi-faceted problem. A systematic approach to troubleshooting is crucial.
Possible Causes & Step-by-Step Solutions:
-
Incomplete Precursor Synthesis: The yield of the final hydrazinyl product is fundamentally dependent on the successful synthesis of its precursor, 2-chloro-7-methoxy-4-methylquinoline.
-
Verification: Before proceeding with the hydrazinolysis step, ensure the purity and identity of the chloro-quinoline precursor using techniques like NMR, IR, and melting point analysis.
-
Optimization: If the precursor is impure or the yield is low, revisit its synthesis. Common methods for quinoline synthesis include the Doebner-von Miller or Friedländer reactions.[1][2][3] Low yields in these reactions can often be attributed to acid-catalyzed polymerization of α,β-unsaturated carbonyl substrates.[1] Consider optimizing reaction conditions such as temperature, reaction time, and catalyst choice.[1][2]
-
-
Ineffective Hydrazinolysis: The core reaction to form the product is the nucleophilic aromatic substitution of the 2-chloro group with hydrazine.
-
Reagent Quality: Use fresh, high-quality hydrazine hydrate. Hydrazine is susceptible to oxidation.[4]
-
Reaction Conditions:
-
Temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gently heating the reaction mixture. A typical temperature range is 60-100 °C.[5]
-
Solvent: Ethanol is a commonly used solvent for this reaction.[6][7] Ensure the solvent is of appropriate grade and dry, if necessary.
-
Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[1] If the reaction appears to stall, extending the reaction time may be beneficial.
-
-
-
Product Degradation: The hydrazinyl group can be susceptible to oxidation, especially at elevated temperatures in the presence of air.
-
Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
-
Work-up Conditions: During the work-up, avoid prolonged exposure to strong oxidizing agents or highly acidic/basic conditions if your product is sensitive.
-
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of Significant Impurities in the Final Product
Question: My final product is contaminated with significant impurities, which is affecting my downstream applications. How can I improve the purity?
Answer:
Product purity is paramount. The presence of impurities can often be traced back to the reaction conditions or the work-up and purification procedures.
Possible Causes & Step-by-Step Solutions:
-
Incomplete Reaction: Unreacted 2-chloro-7-methoxy-4-methylquinoline is a common impurity.
-
TLC Monitoring: As mentioned previously, monitor the reaction to completion using TLC to ensure all the starting material has been consumed.[1]
-
-
Side Reactions:
-
Dimerization: Hydrazine can potentially react with two molecules of the chloro-quinoline, leading to a dimeric impurity. This is more likely with a high concentration of the chloro-quinoline and insufficient hydrazine.
-
Mitigation: Use a sufficient excess of hydrazine hydrate to favor the formation of the desired monosubstituted product.[5]
-
-
Oxidation: As discussed, the hydrazinyl group can be oxidized. The resulting byproducts will contaminate your final product.
-
Mitigation: Employ an inert atmosphere and be mindful of work-up conditions.
-
-
-
Ineffective Purification:
-
Recrystallization: This is often an effective method for purifying solid products. Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below. Ethanol or aqueous ethanol mixtures can be a good starting point.[6]
-
Column Chromatography: For more challenging separations, column chromatography on silica gel can be employed.[1] A gradient of ethyl acetate in hexanes is a common mobile phase for compounds of this type.
-
Data Summary for Optimization:
| Parameter | Recommendation | Rationale |
| Hydrazine Hydrate | Use a molar excess (e.g., 5-10 equivalents) | Drives the reaction to completion and minimizes dimer formation. |
| Temperature | 60-100 °C (monitor by TLC) | Provides sufficient activation energy for the substitution reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the hydrazinyl group. |
| Purification | Recrystallization or Column Chromatography | To remove unreacted starting material and side products. |
II. Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct synthesis involves the nucleophilic aromatic substitution of 2-chloro-7-methoxy-4-methylquinoline with hydrazine hydrate in a suitable solvent like ethanol. The reaction mixture is typically heated to facilitate the substitution.
Reaction Scheme:
Caption: General synthesis of this compound.
Q2: Are there greener alternatives for quinoline synthesis in general?
A2: Yes, there is a growing interest in developing more environmentally friendly methods for quinoline synthesis. Some approaches include catalyst-free Friedländer synthesis in water and microwave-assisted Skraup reactions in aqueous media.[1] The use of formic acid as a catalyst is also being explored as a greener alternative.[2]
Q3: How should I handle hydrazine hydrate safely?
A3: Hydrazine hydrate is a hazardous chemical and should be handled with appropriate safety precautions. It is corrosive, toxic, and a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Anhydrous hydrazine is potentially explosive, so it is crucial to use the hydrate form.[5]
Q4: What are some common analytical techniques to characterize the final product?
A4: The structure and purity of this compound can be confirmed using a combination of the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups, such as N-H stretches of the hydrazine moiety and C=N bonds.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Melting Point Analysis: To assess purity. A sharp melting point range is indicative of a pure compound.
-
Elemental Analysis: To determine the elemental composition.
Q5: Can this hydrazinylquinoline be used as an intermediate for further synthesis?
A5: Absolutely. 2-Hydrazinylquinolines are versatile intermediates. The hydrazine moiety can react with aldehydes and ketones to form hydrazones, which are a common class of compounds investigated for various biological activities, including anticancer properties.[7][8] They can also be used in the synthesis of fused heterocyclic systems like triazoloquinolines.[9]
III. Detailed Experimental Protocol
Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
2-Chloro-7-methoxy-4-methylquinoline
-
Hydrazine hydrate (80-100%)
-
Ethanol (reagent grade)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-chloro-7-methoxy-4-methylquinoline (1.0 equivalent) in ethanol.
-
To this solution, add hydrazine hydrate (5-10 equivalents) dropwise. The addition may be exothermic.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Once the starting material is consumed (typically after 4-8 hours), cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure using a rotary evaporator.
-
Add cold water to the residue to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the solid from a suitable solvent such as ethanol.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 7-Chloro-4-[(E)-2-(4-methoxybenzylidene)hydrazin-1-yl]quinoline monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Hydrazinyl-7-methoxy-4-methylquinoline
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Hydrazinyl-7-methoxy-4-methylquinoline. It is designed for researchers, chemists, and drug development professionals to help navigate the common challenges and side reactions encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the standard and most reliable synthetic route for this compound?
The most common and well-established route is a four-step process starting from m-anisidine and ethyl acetoacetate. The sequence involves:
-
Condensation: Reaction of m-anisidine with ethyl acetoacetate to form the enamine intermediate, ethyl 3-(3-methoxyanilino)but-2-enoate.
-
Thermal Cyclization (Conrad-Limpach Reaction): High-temperature intramolecular cyclization of the enamine to yield 7-methoxy-4-methylquinolin-2(1H)-one.
-
Chlorination: Conversion of the quinolin-2-one to 2-chloro-7-methoxy-4-methylquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Hydrazinolysis: Nucleophilic substitution of the 2-chloro group with hydrazine hydrate to afford the final product.
Q2: Why is the choice of cyclization temperature so critical in the Conrad-Limpach reaction?
Temperature control is a delicate balance. The cyclization of the anilinocrotonate intermediate requires significant thermal energy to overcome the activation barrier for the intramolecular electrophilic aromatic substitution. However, excessively high temperatures (typically >260 °C) can lead to decomposition of the starting material and product, resulting in significant tar formation and drastically reduced yields. The optimal temperature is usually determined empirically for a specific reaction scale and apparatus but generally lies in the 240-250 °C range.
Q3: Can other isomers form during the cyclization step? How can they be identified?
Yes, the formation of a regioisomer, 5-methoxy-4-methylquinolin-2(1H)-one, is a potential side reaction. The cyclization is an electrophilic aromatic substitution on the anisidine ring. The methoxy group is ortho-, para-directing. Cyclization at the position ortho to the methoxy group gives the 5-methoxy isomer, while cyclization at the para position gives the desired 7-methoxy isomer. While the para product is generally favored due to reduced steric hindrance, the formation of the ortho product can occur.
Differentiation:
-
NMR Spectroscopy: ¹H NMR is the most effective tool. The aromatic proton coupling patterns for the 7-methoxy and 5-methoxy isomers are distinct. The 7-methoxy isomer will show a characteristic set of three aromatic protons on the quinoline core, while the 5-methoxy isomer will have a different splitting pattern and chemical shifts.
-
TLC and HPLC: The isomers will likely have different Rƒ values, allowing for chromatographic separation and identification.
Q4: What are the essential safety precautions when working with phosphorus oxychloride (POCl₃) and hydrazine hydrate?
Both reagents are highly hazardous and require strict safety protocols.
-
Phosphorus Oxychloride (POCl₃): It is highly corrosive and reacts violently with water, releasing toxic HCl gas. Always handle it in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.
-
Hydrazine Hydrate (NH₂NH₂·H₂O): It is a suspected carcinogen, highly toxic, and corrosive.[1] Handle only in a fume hood, wearing gloves and full facial protection. It is also a reducing agent and can react vigorously with oxidizing agents. All reactions should be quenched carefully.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental issues, their probable causes rooted in side reactions, and actionable solutions.
Issue 1: Low Yield and/or Tar Formation during Quinolin-2-one Synthesis (Step 2)
| Observation | Probable Cause(s) | Proposed Solution(s) & Mechanistic Insight |
| Low conversion to product; significant starting material remains. | Insufficient Cyclization Energy: The reaction temperature was too low or the heating duration was too short to overcome the activation energy for the intramolecular cyclization. | Action: Gradually increase the reaction temperature in 10 °C increments (not exceeding 260 °C) or prolong the reaction time. Monitor progress using TLC by taking aliquots (if feasible). |
| Product is a dark, tarry solid that is difficult to purify. | Thermal Decomposition: The reaction temperature was too high, leading to the breakdown of the intermediate and desired product. This often involves polymerization or carbonization pathways. | Action: Reduce the reaction temperature. Ensure uniform heating using a sand bath or a suitable high-temperature mantle. Consider using a high-boiling inert solvent like Dowtherm A to maintain a consistent temperature. |
| A mixture of 7-methoxy and 5-methoxy isomers is obtained. | Competitive Electrophilic Attack: Both the C4 (para) and C2 (ortho) positions of the m-anisidine ring are activated for electrophilic attack. While the para position is sterically preferred, high temperatures can sometimes reduce the selectivity of the reaction. | Action: This side product is often difficult to prevent entirely. The primary solution is efficient purification. Purification Strategy: Use column chromatography with a silica gel stationary phase and an ethyl acetate/hexane gradient to separate the isomers. Their different polarity should allow for effective separation. |
Issue 2: Incomplete Reaction or Byproducts in the Chlorination Step (Step 3)
| Observation | Probable Cause(s) | Proposed Solution(s) & Mechanistic Insight |
| TLC shows a spot corresponding to the starting quinolin-2-one. | Incomplete Chlorination: The reaction of the lactam (quinolin-2-one) with POCl₃ to form the chloroquinoline may not have gone to completion. This can be due to insufficient reagent or reaction time. | Action: Use a slight excess of POCl₃ (1.5-2.0 equivalents). Ensure the reaction is heated to reflux for an adequate period (typically 2-4 hours). Monitor the reaction by TLC until the starting material spot disappears. |
| Formation of multiple, unidentified chlorinated products. | Over-chlorination: Under harsh conditions or with certain substrates, chlorination at other positions on the quinoline ring can occur. For instance, chlorination at the 3-position has been observed in related systems.[2] | Action: Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for the conversion of the starting material. Add the POCl₃ portion-wise at a lower temperature before heating to reflux to maintain better control. |
Issue 3: Complex Product Mixture after Hydrazinolysis (Step 4)
| Observation | Probable Cause(s) | Proposed Solution(s) & Mechanistic Insight |
| TLC shows unreacted 2-chloroquinoline starting material. | Insufficient Nucleophilic Attack: The reaction may be incomplete due to insufficient hydrazine, low temperature, or short reaction time. | Action: Use a larger excess of hydrazine hydrate (5-10 equivalents) to drive the reaction to completion. Ensure the reaction is refluxed for a sufficient duration (monitor by TLC). Ethanol or isopropanol are common solvents for this step.[3] |
| A higher molecular weight byproduct is detected by mass spectrometry. | Oxidative Dimerization: Hydrazinylarenes can be susceptible to air oxidation. This can lead to the formation of azo compounds or other dimeric structures, a phenomenon known as autoxidation.[4] | Action: Perform the reaction and subsequent workup under an inert atmosphere (e.g., Nitrogen or Argon). Use solvents that have been degassed. After quenching, process the product quickly and avoid prolonged storage of the crude material in solution exposed to air. |
| Formation of an isomeric byproduct that is difficult to separate. | Intramolecular Cyclization (Triazoloquinoline Formation): The product, 2-hydrazinylquinoline, can undergo a subsequent intramolecular cyclization to form a 5-methyl-8-methoxy-[5][6][7]triazolo[4,3-a]quinoline. The hydrazine N1 atom can attack the C9 carbon of the quinoline ring, especially under acidic or certain thermal conditions, leading to this stable, fused heterocyclic system. | Action: Control the pH during workup; avoid strongly acidic conditions. Keep reaction and workup temperatures as mild as possible. Purification: This byproduct often has a different polarity and solubility profile. Careful column chromatography or selective recrystallization can be used for separation. |
Visualizing the Reaction Network
The following diagram illustrates the primary synthetic pathway and the key side reactions that can divert material from the desired product.
Caption: Main synthesis route and potential side reaction pathways.
Key Experimental Protocols
Protocol 1: Synthesis of 7-methoxy-4-methylquinolin-2(1H)-one (Step 1 & 2)
-
In a round-bottom flask, combine m-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Add a catalytic amount of acetic acid (approx. 0.1 eq).
-
Heat the mixture at 110-120 °C for 2 hours with removal of water/ethanol. The reaction progress can be monitored by TLC.
-
After the initial condensation, the resulting crude enamine is added dropwise to a flask containing a high-boiling solvent (e.g., Dowtherm A or paraffin oil) preheated to 245-250 °C.
-
Maintain the temperature for 30-45 minutes. The product will precipitate upon cooling.
-
Cool the mixture to room temperature, and dilute with hexane or toluene to reduce viscosity.
-
Filter the solid product, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum.
Protocol 2: Synthesis of this compound (Step 3 & 4)
-
Chlorination: To the dried 7-methoxy-4-methylquinolin-2(1H)-one (1.0 eq), add phosphorus oxychloride (POCl₃, 2.0 eq) slowly in a flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 3 hours. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a fume hood.
-
Neutralize the acidic solution with a base (e.g., NaHCO₃ or dilute NH₄OH) until the pH is ~7-8.
-
The solid 2-chloro-7-methoxy-4-methylquinoline will precipitate. Filter the solid, wash with water, and dry thoroughly.
-
Hydrazinolysis: Suspend the crude 2-chloro derivative (1.0 eq) in ethanol or 2-propanol.
-
Add hydrazine hydrate (8-10 eq) and heat the mixture to reflux for 4-6 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Add water to the residue. The product will precipitate. Filter the solid, wash with cold water, and dry.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel if significant byproducts are present.
References
- 1. 2-Hydrazinyl-4-methylquinoline | C10H11N3 | CID 818195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. scribd.com [scribd.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
Technical Support Center: Purification of Crude 2-Hydrazinyl-7-methoxy-4-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction to Purification Challenges
The synthesis of 2-Hydrazinyl-7-methoxy-4-methylquinoline, typically via nucleophilic substitution of 2-chloro-7-methoxy-4-methylquinoline with hydrazine hydrate, often yields a crude product containing unreacted starting materials, excess hydrazine, and potential side-products. The inherent reactivity of the hydrazinyl group also presents a risk of degradation, particularly through autoxidation. Effective purification is therefore critical to ensure the integrity and reactivity of the final compound for downstream applications.
Troubleshooting Common Purification Issues
This section addresses frequently encountered problems during the purification of this compound in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily residue. What is the likely cause and how should I proceed?
A1: A dark, oily appearance often indicates the presence of significant impurities, possibly from degradation or side reactions. It is recommended to first attempt purification by column chromatography to separate the target compound from baseline impurities and colored byproducts. If the compound is still impure, a subsequent recrystallization can be performed. Avoid direct recrystallization of highly impure oils as this can lead to poor recovery and crystal quality.
Q2: During column chromatography, my compound is streaking or tailing on the TLC plate. How can I improve the separation?
A2: Tailing of basic compounds like hydrazinyl-quinolines on silica gel is a common issue due to interactions with acidic silanol groups on the stationary phase. To mitigate this, add a small amount of a basic modifier to your eluent system. A common practice is to include 0.5-2% triethylamine (NEt₃) or pyridine in the mobile phase.[1] This will neutralize the acidic sites on the silica gel and lead to sharper peaks and better separation.
Q3: My purified compound rapidly changes color upon standing. What is causing this instability and how can I prevent it?
A3: Hydrazinyl compounds are susceptible to autoxidation, especially when exposed to air and light, which can lead to the formation of colored byproducts.[2] To minimize degradation, handle the purified compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible. Store the final product in a tightly sealed, amber vial at low temperature (refrigerated or frozen) to protect it from light and atmospheric oxygen.
Q4: I am unsure if the impurities in my crude product are the starting material or a degradation product. How can I identify them?
A4: The most common impurity is likely the unreacted starting material, 2-chloro-7-methoxy-4-methylquinoline. You can easily check for its presence by running a TLC of your crude product alongside a spot of the starting material. The starting material is significantly less polar than the product and will have a higher Rf value. Degradation products may appear as multiple spots, often with different colors.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the purification of crude this compound.
Workflow for Purification Strategy Selection
The choice between recrystallization and column chromatography depends on the purity of the crude product. The following flowchart illustrates a recommended decision-making process.
Caption: Decision workflow for purification.
Method 1: Purification by Recrystallization
Recrystallization is an effective method for purifying crude this compound that is already of relatively high purity.
Step-by-Step Protocol:
-
Solvent Selection: A mixture of ethanol and water is a suitable solvent system. The product is soluble in hot ethanol and less soluble in water.
-
Dissolution: In a flask, dissolve the crude product in a minimal amount of hot ethanol. Heat the solution gently on a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly cloudy (the point of saturation).
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol-water mixture.
-
Drying: Dry the purified crystals under vacuum.
Data Summary Table:
| Parameter | Value/Range |
| Recrystallization Solvent | Ethanol/Water |
| Approximate Solvent Ratio | Start with minimal hot ethanol, add water until cloudy |
| Expected Yield | 70-90% (depending on initial purity) |
| Expected Appearance | Off-white to pale yellow solid |
Method 2: Purification by Column Chromatography
For crude products with significant impurities, column chromatography is the preferred method.
Step-by-Step Protocol:
-
Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase.
-
Eluent System: A gradient of ethyl acetate in hexane is a good starting point. For more polar impurities, a mixture of dichloromethane and methanol can be effective. To prevent tailing, add 0.5-1% triethylamine to the eluent.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the column.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 20% ethyl acetate in hexane) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary Table:
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient |
| Eluent Modifier | 0.5-1% Triethylamine |
| TLC Visualization | UV light (254 nm), Ninhydrin or Iodine stain |
TLC Analysis Workflow
Caption: Workflow for TLC analysis.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling organic solvents.
-
Compound Hazards: this compound is expected to have hazards similar to other hydrazinyl compounds, which may include skin and eye irritation.[3]
-
Storage: Store the purified compound under an inert atmosphere, protected from light, and at a low temperature to prevent degradation.
References
Troubleshooting low yield in quinoline hydrazinolysis
Welcome to the technical support center for quinoline hydrazinolysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during your experiments.
Troubleshooting Guide: Low Yield in Quinoline Hydrazinolysis
This section addresses specific issues that can lead to low yields in your quinoline hydrazinolysis reactions. The question-and-answer format is designed to help you quickly identify and resolve the problems you may be facing.
Q1: My quinoline hydrazinolysis reaction has a very low yield or is not working at all. What are the most common causes?
A1: Low yields in quinoline hydrazinolysis can often be attributed to several key factors ranging from reagent quality to reaction conditions and work-up procedures. The most common culprits include:
-
Poor Substrate Reactivity: The electronic properties of your quinoline starting material play a crucial role. Electron-withdrawing groups on the quinoline ring activate it for nucleophilic aromatic substitution, while electron-donating groups can significantly slow down or even prevent the reaction.[1][2]
-
Suboptimal Reaction Temperature: Like many chemical reactions, quinoline hydrazinolysis is temperature-sensitive. An insufficient temperature can lead to an incomplete or sluggish reaction, while excessively high temperatures may cause decomposition of the starting materials, product, or even the hydrazine itself, often resulting in the formation of tar-like byproducts.[1][3]
-
Hydrazine Quality and Stoichiometry: The purity and amount of hydrazine are critical. Anhydrous hydrazine is highly reactive but also dangerously unstable.[4][5] Hydrazine hydrate is more commonly used and is a strong nucleophile.[6] Using old or degraded hydrazine can lead to poor results. An insufficient amount of hydrazine will result in incomplete conversion of the starting material.
-
Presence of Oxygen: The desired hydrazinoquinoline product can be susceptible to autoxidation, especially at elevated temperatures.[7][8] The presence of atmospheric oxygen can lead to the formation of undesired oxidized byproducts, thereby reducing the yield of the target molecule.[9]
-
Inefficient Work-up and Purification: Significant product loss can occur during the work-up and purification stages. Hydrazinoquinolines can be sensitive to acidic conditions and may also be prone to degradation on silica gel during column chromatography if not handled correctly.[1][9]
Q2: I am observing a significant amount of tar-like material in my reaction flask. How can I prevent this?
A2: Tar formation is a common issue in many organic reactions, including quinoline hydrazinolysis, and is often a sign of decomposition.[3][5] Here’s how you can minimize it:
-
Optimize Reaction Temperature: This is the most critical parameter to control. If you are observing charring, it is highly likely your reaction temperature is too high.[1][10] Try lowering the temperature and increasing the reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) will help you find the optimal balance.[3][4]
-
Control the Rate of Addition: If the reaction is highly exothermic, consider adding the hydrazine hydrate dropwise at a lower temperature to maintain better control over the internal temperature of the reaction.[5]
-
Ensure an Inert Atmosphere: As mentioned, oxygen can lead to side reactions.[9] Purging the reaction vessel with an inert gas like nitrogen or argon before heating can prevent oxidative degradation of your product and starting materials.[9]
Q3: My starting material is only partially consumed, even after prolonged reaction times. How can I drive the reaction to completion?
A3: Incomplete conversion is a frustrating problem that points to issues with reactivity or reaction conditions. Here are some strategies to improve conversion:
-
Increase Hydrazine Equivalents: Using a larger excess of hydrazine hydrate can help drive the equilibrium towards the product, especially if your quinoline substrate is not highly activated.[6] An excess of 5-10 equivalents is not uncommon.
-
Increase the Reaction Temperature (with caution): If you are confident that decomposition is not an issue, a moderate increase in temperature can enhance the reaction rate.[4] Again, careful monitoring with TLC is essential.
-
Change the Solvent: The choice of solvent can influence the reaction rate.[4] While ethanol is commonly used, a higher boiling point solvent like n-butanol or pyridine could be beneficial for less reactive substrates, provided your product is stable at those temperatures.[7]
-
Check Your Starting Material's Purity: Impurities in your quinoline starting material could be inhibiting the reaction. Ensure it is pure before starting the reaction.
Q4: I seem to be losing a significant portion of my product during the work-up and purification. What are the best practices for isolating hydrazinoquinolines?
A4: The work-up and purification steps are critical for obtaining a good yield of your final product.[11][12] Hydrazinoquinolines can be tricky to handle, so consider the following:
-
Aqueous Work-up: After the reaction is complete, the mixture is typically cooled and the product is precipitated by adding cold water.[1][3]
-
Avoid Strong Acids: Hydrazines are basic and will form salts with acids. While this can be used for purification in some cases, it can also make extraction into organic solvents difficult. If you need to neutralize the reaction, use a mild base like a saturated sodium bicarbonate solution.[3]
-
Purification Techniques:
-
Recrystallization: This is often the preferred method for purifying solid hydrazinoquinolines.[1] Choosing an appropriate solvent system is key.
-
Column Chromatography: If chromatography is necessary, consider using a less acidic stationary phase like neutral alumina, or deactivating silica gel with a small amount of triethylamine in the eluent to prevent product degradation.[3]
-
Steam Distillation: For volatile quinoline products, steam distillation can be an effective method to separate them from non-volatile tars and impurities.[1][5]
-
Frequently Asked Questions (FAQs)
-
What is the mechanism of quinoline hydrazinolysis? Quinoline hydrazinolysis is a nucleophilic aromatic substitution (SNAr) reaction.[13][14][15] The reaction proceeds via an addition-elimination mechanism. The hydrazine, acting as a nucleophile, attacks the electron-deficient quinoline ring (typically at a position with a good leaving group like a halide) to form a Meisenheimer-like intermediate.[16] This is usually the rate-determining step.[14] Subsequently, the leaving group is eliminated, and after a proton transfer, the aromaticity of the ring is restored, yielding the hydrazinoquinoline product.[6][17]
-
Should I use anhydrous hydrazine or hydrazine hydrate? For most applications, hydrazine hydrate is the reagent of choice.[6] Anhydrous hydrazine is extremely toxic and explosive, making it hazardous to handle.[4][5] Hydrazine hydrate is a safer alternative and is a potent enough nucleophile for most quinoline hydrazinolysis reactions.[6]
-
How do substituents on the quinoline ring affect the reaction? Substituents have a significant electronic effect on the reactivity of the quinoline ring towards nucleophilic attack.
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) positioned ortho or para to the leaving group will activate the ring, making the reaction faster and generally leading to higher yields.[1][2]
-
Electron-donating groups (e.g., -CH₃, -OCH₃, -NH₂) will deactivate the ring, making the reaction slower and potentially leading to lower yields or requiring more forcing conditions.[1]
-
Experimental Protocols
Standard Protocol for the Hydrazinolysis of a Chloroquinoline
This protocol is a general guideline and may require optimization for your specific substrate.
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the chloroquinoline derivative (1.0 equiv).
-
Add a suitable solvent, such as ethanol or isopropanol (approximately 10-20 mL per gram of starting material).
-
Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.[9]
-
-
Addition of Hydrazine:
-
While stirring, add hydrazine hydrate (5-10 equiv) to the mixture. The addition can be done at room temperature. For highly reactive substrates, consider cooling the mixture in an ice bath during the addition.
-
-
Reaction:
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing crushed ice or cold water. This will often cause the product to precipitate.[3]
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture).[1]
-
Data Presentation
Table 1: Effect of Reaction Conditions on Yield
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 | Ethanol | Reflux | 6 | 75 | |
| 2 | Pyridine | Reflux | 4 | 85 | |
| 3 | n-Butanol | Reflux | 8 | 70 | General observation |
| 4 | Ethanol (under N₂) | Reflux | 6 | 90 | [9] |
Note: Yields are illustrative and highly dependent on the specific quinoline substrate.
Visualization
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields.
Mechanism of Quinoline Hydrazinolysis (SNAr)
Caption: The SNAr mechanism of quinoline hydrazinolysis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 16. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Improving the stability of 2-Hydrazinyl-7-methoxy-4-methylquinoline in solution
Welcome to the technical support resource for 2-Hydrazinyl-7-methoxy-4-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. By understanding the underlying chemical principles, you can implement effective strategies to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with this compound.
Q1: My solution of this compound is changing color, often turning yellow or brown. What is happening?
Discoloration is a primary indicator of chemical degradation. This is most commonly caused by the oxidation of the highly reactive hydrazinyl (-NHNH₂) functional group.[1][2] This process, known as autoxidation, can be initiated by dissolved oxygen in your solvent and accelerated by other factors like light exposure and the presence of trace metal ions.[3] The quinoline ring itself can also undergo degradation, contributing to the formation of colored byproducts.[2]
Q2: I am observing a rapid loss of potency and inconsistent results in my biological assays. Could this be related to compound stability?
Absolutely. Inconsistent results and a noticeable loss of biological activity are classic symptoms of compound degradation.[2] The hydrazinyl group is often critical for the intended biological activity or for subsequent chemical reactions. Its oxidation to other species changes the molecular structure, rendering it inactive or less potent and leading to unreliable and non-reproducible data. It is crucial to prepare fresh solutions or validate the stability of stock solutions under your specific experimental conditions.[2]
Q3: What are the primary factors that drive the degradation of this compound in solution?
The instability of this molecule arises from its composite structure, primarily the hydrazinyl group and the quinoline core. The main contributing factors are:
-
Oxidation: The hydrazinyl moiety is a strong reducing agent and is highly susceptible to oxidation by atmospheric or dissolved oxygen.[4][5] This degradation is significantly catalyzed by trace amounts of transition metal ions, particularly copper (Cu²⁺).[4][6][7] The oxidation process can generate reactive nitrogen-centered radicals, which can lead to a cascade of further degradation reactions.[6]
-
pH of the Solution: The stability of both hydrazines and quinolines is highly dependent on pH. Hydrazine compounds are generally more stable in acidic conditions (pH < 7) and degrade rapidly in neutral or alkaline solutions, where the rate of oxidation is accelerated.[5] The quinoline core's solubility and stability are also influenced by pH.[8][9][10]
-
Exposure to Light (Photodegradation): Quinoline-based compounds are known to be sensitive to light.[2] Exposure to UV or even ambient laboratory light can provide the energy needed to initiate degradation pathways.
-
Elevated Temperature: As with most chemical reactions, the rate of degradation increases with temperature.[2][11] Storing solutions at elevated temperatures will significantly shorten the compound's viable shelf-life.
Q4: What are the best practices for preparing and storing stock solutions to maximize stability?
To mitigate degradation, a multi-faceted approach to solution preparation and storage is required. The goal is to control the environmental factors identified above.
| Parameter | Poor Practice (Promotes Degradation) | Best Practice (Enhances Stability) | Rationale |
| Solvent Quality | Using standard, untreated solvents. | Use high-purity, deoxygenated solvents (sparged with N₂ or Ar gas for 15-30 min). | Removes dissolved oxygen, a key reactant in oxidation.[4][5] |
| pH Control | Dissolving in neutral water or unbuffered media. | Prepare solutions in a slightly acidic buffer (e.g., pH 4-6). | Hydrazines are more stable under acidic conditions, which slows the rate of oxidation.[5] |
| Metal Ions | Using non-acid-washed glassware; standard purity solvents. | Use acid-washed glassware and add a chelating agent (e.g., 0.1-0.5 mM EDTA). | EDTA sequesters catalytic transition metal ions that dramatically accelerate hydrazine oxidation.[4] |
| Atmosphere | Storing vials with ambient air in the headspace. | Flush the vial headspace with an inert gas (N₂ or Ar) before sealing. | Prevents re-introduction of oxygen into the solution. |
| Light Exposure | Storing in clear glass or plastic vials on the benchtop. | Store solutions in amber glass vials or wrap clear vials in aluminum foil.[2] | Protects the light-sensitive quinoline core from photodegradation.[2] |
| Storage Temp. | Room temperature or 4°C for extended periods. | Store aliquots at -20°C or -80°C for long-term storage. | Low temperatures significantly slow down all chemical degradation pathways.[2] |
| Preparation | Preparing a large batch for long-term use. | Prepare solutions fresh as needed. If storing, create small, single-use aliquots. | Avoids repeated freeze-thaw cycles which can introduce moisture and oxygen.[2] |
Troubleshooting and Experimental Protocols
If you suspect degradation, a systematic approach is necessary to confirm the issue, identify the cause, and implement a solution.
Caption: A logical workflow for troubleshooting compound instability.
Protocol 1: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is essential to separate the parent compound from its degradation products, allowing for accurate quantification of its purity over time.[2]
-
System Preparation:
-
Instrument: HPLC with a UV-Vis or Diode Array Detector (DAD).
-
Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detection: Monitor at a wavelength where the parent compound has strong absorbance (e.g., determined by UV scan, likely in the 220-350 nm range).
-
-
Method Development:
-
Prepare a fresh ~10 µg/mL solution of this compound in 50:50 Acetonitrile:Water.
-
Start with a gradient elution, for example: 10% B to 90% B over 15 minutes.
-
Adjust the gradient to ensure the parent compound elutes as a sharp, symmetrical peak, well-separated from any early-eluting impurities or late-eluting degradation products.
-
-
Analysis:
-
Inject your aged or suspect solution.
-
Compare the chromatogram to that of a freshly prepared standard. A decrease in the main peak's area and/or the appearance of new peaks confirms degradation.
-
Protocol 2: Forced Degradation (Stress Testing)
This study deliberately exposes the compound to harsh conditions to rapidly identify its vulnerabilities.[2] This helps pinpoint the primary cause of instability in your specific experimental setup.
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile.
-
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. Include a control sample stored at -20°C in the dark.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for 2-8 hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C for 2-8 hours.
-
Oxidation: Mix with 3% H₂O₂. Keep at room temperature for up to 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C.
-
Photodegradation: Expose the stock solution to direct UV light (e.g., 254 nm) or strong sunlight for 24-48 hours.
-
-
Sample Analysis:
-
At various time points, take an aliquot from each condition, neutralize if necessary (acid with base, base with acid), and dilute to a suitable concentration.
-
Analyze all samples using the stability-indicating HPLC method from Protocol 1.
-
Interpretation: The condition that shows the most significant and rapid degradation of the parent peak is the primary instability factor. For this compound, significant degradation is expected under oxidative and basic conditions.
-
Caption: Likely degradation pathways for this compound.
Protocol 3: Comparative Stability Study for Optimization
Once you have identified the likely cause of degradation (e.g., oxidation), this protocol validates the effectiveness of stabilization strategies.
-
Prepare Parallel Solutions: Prepare several identical solutions (~10 µg/mL) of the compound under different protective conditions.
-
Solution A (Control): Standard solvent, no special precautions.
-
Solution B (Inert Atmosphere): Use deoxygenated solvent and store under a nitrogen headspace.
-
Solution C (Chelating Agent): Add 0.5 mM EDTA to the solvent.
-
Solution D (Acidic pH): Prepare in a pH 5.0 buffer.
-
Solution E (Combined Approach): Use deoxygenated pH 5.0 buffer containing 0.5 mM EDTA and store under nitrogen.
-
-
Incubation: Store all solutions under your typical experimental conditions (e.g., room temperature on a lab bench).
-
Time-Point Analysis: Using your HPLC method, analyze an aliquot from each solution at set time points (e.g., 0, 2, 4, 8, 24 hours).
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point relative to T=0.
-
Plot the percentage remaining vs. time for each condition.
-
The condition that maintains the highest percentage of the parent compound over time is the most effective stabilization strategy for your application. The combined approach (Solution E) is hypothesized to provide the best stability.
-
References
- 1. Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US2771343A - Method for stabilizing hydrazine against decomposition by copper in contact therewith - Google Patents [patents.google.com]
- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. researchgate.net [researchgate.net]
- 11. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Synthesis of Quinoline Derivatives
Welcome to the technical support center for the synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for common pitfalls encountered during key synthetic procedures. Quinolines are a vital class of heterocyclic compounds, forming the backbone of numerous natural products and pharmaceuticals, but their synthesis is not without challenges.[1][2] This document moves beyond standard protocols to explain the causality behind experimental choices, helping you to diagnose issues and optimize your reactions effectively.
Section 1: The Skraup Synthesis
The Skraup synthesis is a classic and powerful method for creating the quinoline core, but it is notoriously difficult to manage due to its highly exothermic nature.[3] It involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[4][5]
Frequently Asked Questions & Troubleshooting
Q1: My Skraup reaction is extremely vigorous and difficult to control, often resulting in material loss. How can I moderate it?
A1: This is the most common pitfall of the Skraup synthesis. The reaction's violence stems from the rapid, acid-catalyzed dehydration of glycerol to acrolein and the subsequent exothermic condensation with the aniline.[5][6] Uncontrolled, this leads to localized hotspots, charring, and poor yields.
Causality & Solution:
The key is to control the rate of the initial exothermic steps.
-
Use a Moderator: The addition of ferrous sulfate (FeSO₄) is the most effective and widely used method to tame the reaction.[3][6][7] Ferrous sulfate appears to function as an oxygen carrier, smoothing the reaction over a longer period and preventing it from getting out of control.[7] Boric acid can also be used for this purpose.[6]
-
Controlled Reagent Addition: Do not mix all reagents at once. A best practice is to first prepare a solution of the aniline in sulfuric acid, heat it, and then add the glycerol and oxidizing agent slowly and carefully while monitoring the internal temperature.[6]
-
Efficient Heat Dissipation: Ensure vigorous stirring to distribute heat evenly and use an appropriate cooling bath (e.g., ice-water) to manage the exotherm, especially during the initial phase.[3]
Table 1: Moderators and Conditions for Skraup Synthesis
| Moderator | Typical Loading | Key Advantage | Protocol Reference |
| Ferrous Sulfate (FeSO₄·7H₂O) | Stoichiometric or catalytic | Excellent at preventing violent exotherms | [3][7] |
| Boric Acid | Catalytic | Reduces charring and improves yield | [6] |
| Iron Oxides | Catalytic | Alternative to ferrous sulfate | [7] |
Q2: My reaction yields a thick, intractable tar instead of the desired quinoline product. What causes this and how can it be minimized?
A2: Tar formation is a direct consequence of the harsh, high-temperature, and strongly acidic conditions, which cause the polymerization of acrolein and other unsaturated intermediates.[3][6][8]
Causality & Solution:
Minimizing tar requires preventing the polymerization side reactions.
-
Temperature Control: Overheating is the primary cause of tarring.[6] The dehydration of glycerol to acrolein needs sufficient heat, but excessive temperatures promote polymerization. A two-stage temperature profile can be effective: an initial heating period to initiate the reaction, followed by careful management of the exotherm without additional heating, and a final reflux period to ensure the reaction goes to completion.[6]
-
Moderator Use: As discussed in Q1, moderators like ferrous sulfate control the reaction rate, which in turn reduces the likelihood of polymerization.[3]
-
Purification Strategy: Even in optimized reactions, some tar is often unavoidable. The crude product is frequently a dark, viscous liquid.[3] A common and effective purification method is steam distillation, which separates the volatile quinoline from the non-volatile tar, followed by extraction of the distillate.[3]
Section 2: The Doebner-von Miller Reaction
This reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[9] However, like the Skraup synthesis, it is prone to polymerization and byproduct formation under strong acid catalysis.[8][10]
Frequently Asked Questions & Troubleshooting
Q1: My Doebner-von Miller reaction is producing a large amount of polymeric material, resulting in a low yield and difficult purification. How can I prevent this?
A1: The primary cause of this issue is the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone.[8][10] This side reaction consumes your starting material and complicates product isolation.
Causality & Solution:
The strategy is to limit the concentration of the reactive carbonyl species in the acidic aqueous phase.
-
Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline helps control its concentration and minimizes polymerization.[10]
-
In Situ Generation: The α,β-unsaturated carbonyl can be generated in situ from an aldol condensation, which keeps its instantaneous concentration low. For example, using acetaldehyde, which forms crotonaldehyde in situ.[10]
-
Catalyst Choice: The reaction can be catalyzed by various Lewis and Brønsted acids.[9] Optimizing the catalyst and its concentration is crucial. Sometimes a milder Lewis acid (e.g., ZnCl₂) is more effective than a strong Brønsted acid.[10]
Q2: I've isolated a product, but my characterization data (NMR, MS) suggests it's not the expected quinoline. What other products could have formed?
A2: The Doebner-von Miller reaction can sometimes lead to unexpected byproducts. The complex reaction mechanism, which may involve fragmentation and recombination, can lead to different isomers.[11][12] Additionally, reduction of intermediates can occur, leading to partially or fully saturated quinoline-like structures.[8] A thorough characterization using NMR and mass spectrometry is essential to identify the structure of the unexpected product.
Section 3: The Friedländer Synthesis
The Friedländer synthesis is a highly valuable method that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form polysubstituted quinolines.[13][14] Its main challenges are often related to regioselectivity and competing side reactions.[15]
Frequently Asked Questions & Troubleshooting
Q1: I'm using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of regioisomers. How can I control the regioselectivity?
A1: This is a classic and significant pitfall. The condensation can occur on either side of the carbonyl group of the unsymmetrical ketone, leading to two different quinoline products.[16][17][18]
Causality & Solution:
Directing the initial condensation to one specific α-methylene group is the key to controlling regioselectivity.
-
Catalyst Selection: The choice of catalyst can profoundly influence the outcome. Specific amine catalysts or the use of ionic liquids have been shown to favor the formation of a single product.[13][16][17]
-
Substrate Modification: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can force the cyclization to occur at a specific position.[15][16][17]
-
Steric Hindrance: Leveraging steric effects by using bulkier substituents on either the ketone or the 2-aminoaryl carbonyl compound can favor the formation of the less sterically hindered regioisomer.[17]
Table 2: Strategies to Control Regioselectivity in Friedländer Synthesis
| Strategy | Mechanism of Control | Example | Reference |
| Catalyst Choice | Preferential activation of one reaction pathway | Use of specific amine catalysts or ionic liquids | [13][16] |
| Substrate Modification | Electronic or steric blocking of one α-position | Introduction of a phosphoryl directing group | [15][17] |
| Reaction Conditions | Influencing kinetic vs. thermodynamic control | Optimization of solvent and temperature | [16] |
Q2: My reaction yield is very low, and I suspect side reactions are the cause. What is the most likely culprit?
A2: Besides regioselectivity issues, the most common side reaction that plagues the Friedländer synthesis is the self-condensation of the ketone reactant (an aldol condensation).[8][13][15] This is especially problematic under basic conditions.
Causality & Solution:
To improve the yield, you must favor the intermolecular reaction between the 2-aminoaryl ketone and the active methylene compound over the ketone's self-condensation.
-
Optimize Catalyst: Traditional methods often use harsh acid or base catalysts that can promote side reactions.[13] Modern approaches using milder catalysts like iodine or gold catalysts can proceed under gentler conditions, minimizing byproduct formation.[15]
-
Modify the Substrate: Instead of the 2-aminoaryl ketone, using its imine analogue can help avoid aldol side reactions that occur under basic conditions.[15]
-
Temperature and Time: Ensure the reaction is not being run at an excessively high temperature or for too long, as this can lead to degradation of starting materials or the final product.[13] Monitor reaction progress by TLC to find the optimal endpoint.[13]
Workflow: Troubleshooting Friedländer Synthesis
Caption: Decision tree for troubleshooting common Friedländer synthesis issues.
Section 4: The Combes Synthesis
The Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed reaction of an aniline with a β-diketone.[19][20] Key challenges include ensuring the cyclization step proceeds efficiently and controlling regioselectivity with unsymmetrical diketones.
Frequently Asked Questions & Troubleshooting
Q1: My Combes synthesis is giving a very low yield. What are the likely causes?
A1: Low yields in the Combes synthesis often point to an inefficient cyclization step, which is the rate-determining step of the reaction.[16][20]
Causality & Solution:
-
Catalyst/Dehydrating Agent: The reaction is typically catalyzed by strong acids like sulfuric acid, which also act as dehydrating agents to drive the cyclization.[19] If yields are low, consider a more powerful dehydrating agent and catalyst, such as polyphosphoric acid (PPA) or a polyphosphoric ester (PPE), which can be more effective.[16]
-
Steric Hindrance: The rate-determining cyclization is an electrophilic aromatic annulation.[16] If there are bulky substituents on either the aniline or the β-diketone, this step can be significantly slowed down. If possible, choosing less sterically hindered starting materials can improve yields.[16]
-
Electron-Withdrawing Groups: Strong electron-withdrawing groups on the aniline ring can deactivate it towards electrophilic attack, hindering or preventing the cyclization step.[21]
Section 5: General Troubleshooting & Purification
Q1: My final product is a non-crystalline oil, making purification by recrystallization impossible. What are my options?
A1: Obtaining an oily product is a common problem in heterocyclic synthesis. If standard column chromatography is insufficient or if you need a solid for characterization and storage, several strategies can be employed.
Causality & Solution:
The inability to crystallize is due to impurities or the inherent physical properties of the molecule. The goal is to either induce crystallization or convert the product into a more readily crystallizable form.
-
Induce Crystallization: Try dissolving the oil in a minimal amount of a suitable solvent and then adding a non-polar "anti-solvent" (like hexane or pentane) dropwise until turbidity appears.[22] Storing this mixture at low temperatures may induce crystallization.
-
Salt Formation: Quinolines are basic and can be converted into crystalline salts.[22] This is an excellent method for both purification and solidification.
-
Hydrochloride Salts: Dissolve the oil in a solvent like isopropanol or ether and add a solution of HCl. The resulting hydrochloride salt often precipitates as a solid.[22]
-
Picrate Salts: Picric acid forms highly crystalline salts with quinolines. These can be easily filtered and, if needed, the free base can be regenerated by treatment with a base.[22]
-
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol incorporates the use of ferrous sulfate to control the reaction's exotherm.[3][6]
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Charging Reactants: To the flask, add aniline, glycerol, and ferrous sulfate heptahydrate (FeSO₄·7H₂O).
-
Acid Addition: With constant stirring and cooling in an ice bath, slowly add concentrated sulfuric acid through the dropping funnel.
-
Reaction Initiation: Gently heat the mixture to start the reaction. Once the exothermic phase begins (indicated by a temperature rise and refluxing), immediately remove the heat source. If the reaction becomes too vigorous, apply cooling.
-
Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction is complete.
-
Work-up: Cool the reaction mixture and carefully pour it into a large volume of cold water. Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is strongly alkaline.
-
Isolation: Isolate the crude quinoline using steam distillation, followed by extraction of the distillate with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer and remove the solvent under reduced pressure.
Protocol 2: Iodine-Catalyzed Friedländer Annulation
This protocol uses molecular iodine as a mild and efficient catalyst, often avoiding the harsh conditions of traditional methods.[13]
-
Reaction Setup: Combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol) in a reaction vessel.
-
Catalyst Addition: Add molecular iodine (I₂) (e.g., 10 mol%).
-
Reaction: Heat the reaction mixture (e.g., at 80-100°C). Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Purification: Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine catalyst. Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the product.
Caption: A generalized workflow for quinoline synthesis and troubleshooting.
References
- 1. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on Quinoline: Recent Advances in Synthesis and Applications [ijaresm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. iipseries.org [iipseries.org]
- 20. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 21. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on the Synthesis of 2-Hydrazinyl-7-methoxy-4-methylquinoline
Welcome to the technical support center for the synthesis of quinoline-based hydrazines. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvents in the synthesis of 2-Hydrazinyl-7-methoxy-4-methylquinoline. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
The synthesis of this valuable heterocyclic scaffold typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction, where the chlorine atom of 2-Chloro-7-methoxy-4-methylquinoline is displaced by hydrazine. In SNAr reactions, the solvent is not merely a medium but an active participant that profoundly influences reaction rates, yields, and purity by stabilizing intermediates and solvating reactants.[1][2]
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction of 2-Chloro-7-methoxy-4-methylquinoline with hydrazine hydrate is giving a very low yield or is not proceeding to completion. Could my choice of solvent be the problem?
A: Absolutely. This is one of the most common issues, and it is frequently linked to solvent selection. The SNAr mechanism involves the formation of a negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this complex is paramount for the reaction to proceed efficiently.
-
Causality: Polar solvents are essential for stabilizing this charged intermediate. Polar protic solvents (e.g., ethanol, methanol, isopropanol) are often the first choice. They can solvate both the hydrazine nucleophile and the departing chloride ion through hydrogen bonding, facilitating the reaction.[4] However, if the reaction is sluggish in ethanol, consider switching to a higher-boiling polar protic solvent like n-butanol to enable higher reaction temperatures.
-
Troubleshooting Steps:
-
Verify Solvent Polarity: Ensure you are using a sufficiently polar solvent. Nonpolar solvents like toluene or hexane are generally unsuitable for this reaction as they cannot stabilize the Meisenheimer complex.
-
Increase Reaction Temperature: If using ethanol, ensure you are refluxing the mixture. If the yield is still low, switching to a solvent with a higher boiling point, such as n-propanol or n-butanol, can significantly increase the reaction rate.
-
Consider Polar Aprotic Solvents: Solvents like DMF or DMSO are excellent at stabilizing charged intermediates. However, they can be difficult to remove during workup. They are a good option for particularly unreactive substrates but may be overkill for this specific synthesis.
-
Monitor with TLC: Track the consumption of your starting material (2-chloroquinoline derivative) using Thin Layer Chromatography. If the starting material is being consumed but the desired product spot is faint, you may be forming soluble byproducts. If the starting material remains largely unreacted, the reaction conditions are not sufficiently forcing.
-
Issue 2: Formation of Significant Byproducts
Q: I'm observing multiple spots on my TLC plate, and the final product is difficult to purify. How can the solvent influence side reactions?
A: Solvent choice can directly impact the reaction pathway and suppress or promote the formation of impurities. In the synthesis of hydrazinylquinolines, a key side reaction to consider is autoxidation.
-
Causality: Hydrazinylquinolines can undergo autoxidation, leading to the formation of dimerized products, particularly when heated in certain solvents for extended periods.[5] This process can be influenced by the solvent environment. For instance, prolonged reflux in pyridine has been shown to promote the autoxidation of 4-hydrazinylquinolin-2(1H)-ones to form pyridazino-diquinoline derivatives.[5][6]
-
Troubleshooting Steps:
-
Optimize Reaction Time: Use TLC to determine the point at which the starting material is consumed and stop the reaction promptly. Unnecessarily long reflux times increase the likelihood of byproduct formation.
-
Choose an Appropriate Solvent: Ethanol is a common and effective choice for reacting chloroquinolines with hydrazine hydrate, as it provides a good balance of polarity and reactivity without typically promoting significant side reactions under standard reflux conditions.[4][7][8]
-
Control the Atmosphere: While not strictly a solvent effect, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize oxidative side products.
-
Purification Strategy: If byproducts are still present, a careful recrystallization is often effective. A solvent/anti-solvent system, such as dissolving the crude product in a minimal amount of hot ethanol and then slowly adding water until turbidity persists, can be highly effective for purification.
-
Issue 3: Product "Oiling Out" During Recrystallization
Q: When I try to recrystallize my crude this compound, it precipitates as an oil instead of forming crystals. How do I resolve this?
A: "Oiling out" is a common purification challenge that occurs when the compound precipitates from the solution above its melting point or when the solution is supersaturated.[9] This is almost always a solvent-related issue.
-
Causality: The solubility of your compound in the chosen solvent is too high, even at lower temperatures, or the solution is cooling too rapidly. Impurities can also lower the melting point of the mixture, contributing to the problem.
-
Troubleshooting Steps:
-
Re-heat and Dilute: Heat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent to slightly decrease the saturation.
-
Slow Cooling: This is critical. Allow the flask to cool slowly to room temperature on the benchtop, undisturbed. If necessary, insulate the flask to slow the cooling rate further. Once at room temperature, you can then move it to an ice bath to maximize crystal precipitation.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Use a Different Solvent System: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. If a single solvent doesn't work, a two-solvent (solvent/anti-solvent) system is an excellent alternative. For this specific molecule, an Ethanol/Water or DMF/Water system would be a logical choice. Dissolve the crude product in the minimum amount of the hot "good" solvent (Ethanol or DMF) and then add the "poor" solvent (Water) dropwise until the solution becomes cloudy. Add a few drops of the good solvent to clarify, then cool slowly.
-
Quantitative Data Summary
While precise yield data for every solvent is highly dependent on specific lab conditions, the following table summarizes the general effects of common solvents on SNAr reactions with hydrazine, based on established chemical principles and related syntheses.[4][10]
| Solvent | Type | Boiling Point (°C) | Expected Reaction Rate | Typical Yield Range | Notes |
| Ethanol | Polar Protic | 78 | Moderate to High | Good to Excellent | Most common choice; good solubility for reactants, easy to remove.[8] |
| Methanol | Polar Protic | 65 | Moderate | Good | Lower boiling point may require longer reaction times. |
| n-Butanol | Polar Protic | 118 | High | Excellent | Good for less reactive substrates due to higher reflux temperature. |
| Water | Polar Protic | 100 | Moderate | Variable | A "green" option, but product solubility can be low, complicating workup. |
| DMF | Polar Aprotic | 153 | Very High | Excellent | Excellent solvating power but high boiling point makes it difficult to remove. |
| Pyridine | Polar Aprotic | 115 | Moderate to High | Good | Can act as a base catalyst, but may promote autoxidation side reactions.[5] |
| Toluene | Nonpolar | 111 | Very Low | Poor to None | Not recommended; unable to stabilize the charged intermediate. |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-7-methoxy-4-methylquinoline
The required starting material is synthesized from the corresponding 2-hydroxyquinoline (quinolone).
-
Starting Material: 4-methyl-7-methoxy-quinolin-2(1H)-one.
-
Chlorination: In a fume hood, add 4-methyl-7-methoxy-quinolin-2(1H)-one (1 equivalent) to phosphorus oxychloride (POCl₃, 5-10 equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Reaction: Heat the mixture to reflux (approx. 107 °C) and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Very carefully and slowly, pour the mixture onto crushed ice in a large beaker with stirring. This is a highly exothermic and hazardous step that must be done with extreme caution in a fume hood.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or aqueous ammonia until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography.
Protocol 2: Synthesis of this compound (SNAr Reaction)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Chloro-7-methoxy-4-methylquinoline (1 equivalent).
-
Solvent and Reagent Addition: Add ethanol (approx. 10-15 mL per gram of starting material) to dissolve the chloroquinoline. Add hydrazine hydrate (NH₂NH₂·H₂O, 5-10 equivalents) to the solution.[7]
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) with stirring. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as eluent). The reaction is typically complete within 4-8 hours.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature. The product often precipitates from the ethanol solution upon cooling. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual hydrazine hydrate. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.[8]
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram outlines the logical steps for troubleshooting a low-yield SNAr reaction, emphasizing the central role of the solvent.
Caption: Troubleshooting workflow for low yield in quinoline synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. DSpace [helda.helsinki.fi]
- 7. asianpubs.org [asianpubs.org]
- 8. 7-Chloro-4-[(E)-2-(4-methoxybenzylidene)hydrazin-1-yl]quinoline monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Hydrazinyl-7-methoxy-4-methylquinoline
Welcome to the dedicated technical support center for the synthesis and purification of 2-Hydrazinyl-7-methoxy-4-methylquinoline. This resource is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the common challenges associated with this compound. Our goal is to equip you with the scientific rationale and practical methodologies to effectively remove impurities and ensure the integrity of your preparations.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound, offering explanations for their causes and step-by-step protocols for their resolution.
Issue 1: Persistent Yellow or Brown Discoloration in the Final Product
Question: My final product of this compound is consistently yellow or brown, even after initial purification attempts. What causes this, and how can I obtain a colorless or off-white solid?
Expert Analysis: The discoloration of quinoline derivatives, including this compound, is often attributable to the presence of oxidized species or residual starting materials and byproducts from the synthesis.[1] The hydrazine moiety is susceptible to air oxidation, which can lead to the formation of colored impurities. Additionally, incomplete reactions or side reactions during common quinoline syntheses like the Skraup or Doebner-von Miller reactions can introduce colored contaminants.[1][2][3][4]
Troubleshooting Protocol:
-
Recrystallization with a Reducing Agent:
-
Rationale: To counter oxidation, a reducing agent can be incorporated into the recrystallization solvent. Sodium dithionite (Na₂S₂O₄) or a small amount of stannous chloride (SnCl₂) can help to reduce oxidized impurities back to their colorless forms.
-
Step-by-Step Procedure:
-
Dissolve the crude, discolored product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water).
-
Add a small quantity (typically 1-2% by weight) of sodium dithionite or a few crystals of stannous chloride to the hot solution.
-
Stir the solution for 5-10 minutes.
-
If the solution remains colored, consider adding a small amount of activated carbon to adsorb colored impurities. Hot filter the solution to remove the carbon.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
-
Column Chromatography under an Inert Atmosphere:
-
Rationale: For particularly air-sensitive compounds, performing column chromatography under an inert atmosphere like nitrogen or argon can prevent on-column oxidation.[5]
-
Step-by-Step Procedure:
-
Choose an appropriate stationary phase. While silica gel is common, its acidic nature can sometimes cause degradation of basic compounds like quinolines.[5] Consider using neutral or basic alumina.[5]
-
Select an eluent system that provides good separation on a TLC plate. A common system for quinoline derivatives is a mixture of ethyl acetate and hexanes, often with a small amount of a basic modifier like triethylamine (0.5-2%) to prevent streaking.[5]
-
Pack the column and run the chromatography under a positive pressure of nitrogen or argon.
-
Collect the fractions containing the pure product and remove the solvent under reduced pressure.
-
-
Issue 2: The Product Oiled Out During Crystallization
Question: I'm attempting to recrystallize my this compound, but it separates as an oil instead of forming crystals. How can I induce crystallization?
Expert Analysis: "Oiling out" is a common problem in crystallization and occurs when the solute is not soluble enough in the hot solvent to remain dissolved as it cools, but is too soluble at the cooling temperature to precipitate as a solid. This often happens when the cooling rate is too fast or the chosen solvent system is not ideal. For basic compounds like quinolines, salt formation can be an effective strategy to induce crystallization.[6]
Troubleshooting Protocol:
-
Solvent Screening and Modification:
-
Rationale: A systematic approach to solvent selection is crucial. The ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Step-by-Step Procedure:
-
For non-polar oils: Dissolve the oil in a minimum amount of a more polar solvent (e.g., dichloromethane or ethyl acetate). Slowly add a non-polar solvent like hexane or pentane dropwise until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[6]
-
For polar oils: A mixture of a polar solvent like ethanol or acetone with water can be effective.[6] Dissolve the oil in the primary solvent and then add water dropwise until persistent turbidity is observed. Warm to clarify and then cool slowly.
-
-
-
Salt Formation for Purification and Crystallization:
-
Rationale: The basic nitrogen atoms in the quinoline ring and the hydrazine group allow for the formation of crystalline salts with various acids.[6] This is a robust method for both purification and obtaining a solid product.
-
Step-by-Step Procedure (Hydrochloride Salt):
-
Dissolve the oily product in a suitable solvent such as isopropanol or diethyl ether.
-
Slowly add a solution of hydrochloric acid in the same or a miscible solvent (e.g., HCl in isopropanol or ethereal HCl).
-
The hydrochloride salt should precipitate as a crystalline solid.
-
Collect the salt by filtration, wash with the solvent, and dry.
-
The free base can be regenerated by dissolving the salt in water and adding a base like sodium bicarbonate or dilute sodium hydroxide, followed by extraction with an organic solvent.
-
-
Issue 3: Presence of Unreacted Starting Material or Intermediates
Question: My NMR and Mass Spectrometry data indicate the presence of unreacted 2-chloro-7-methoxy-4-methylquinoline and/or the corresponding hydrazine starting material. What is the most effective way to remove these?
Expert Analysis: The presence of starting materials or intermediates suggests an incomplete reaction. The key to purification in this scenario is to exploit the differences in chemical properties (e.g., basicity, polarity) between the desired product and the impurities.
Troubleshooting Protocol:
-
Acid-Base Extraction:
-
Rationale: this compound is more basic than its 2-chloro precursor due to the presence of the hydrazine group. This difference in basicity can be used for separation.
-
Step-by-Step Procedure:
-
Dissolve the crude product mixture in an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic solution with a dilute aqueous acid solution (e.g., 1 M HCl). The more basic 2-hydrazinyl product will be protonated and move into the aqueous layer, while the less basic 2-chloro starting material will remain in the organic layer.
-
Separate the aqueous layer and neutralize it with a base (e.g., saturated sodium bicarbonate solution or dilute NaOH) to precipitate the pure 2-hydrazinyl product.
-
Extract the purified product back into an organic solvent, dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure.
-
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Rationale: For challenging separations where other methods fail, reversed-phase preparative HPLC is a powerful technique.[7] It separates compounds based on their polarity.
-
General Workflow:
-
Develop a suitable analytical HPLC method first to determine the appropriate solvent system (e.g., a gradient of acetonitrile in water with a modifier like trifluoroacetic acid or formic acid).
-
Scale up the method to a preparative column.
-
Collect the fractions containing the pure product.
-
Lyophilize or evaporate the solvent to obtain the purified compound.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound and how do they impact purification?
A1: The synthesis of this compound typically involves the reaction of 2-chloro-7-methoxy-4-methylquinoline with hydrazine hydrate.[8] Potential side reactions include:
-
Dimerization and Oxidation: Hydrazinylquinolines can undergo autoxidation and dimerization, leading to complex, often colored, byproduct mixtures.[8] These byproducts can be difficult to separate due to their structural similarity to the desired product.
-
Over-alkylation/arylation: If there are other reactive sites on the quinoline ring, multiple substitutions can occur.
-
Tar and Polymer Formation: In the preceding steps of quinoline synthesis, such as the Skraup or Doebner-von Miller reactions, tar and polymer formation are common, especially under harsh acidic and high-temperature conditions.[2][9] These tarry impurities can be challenging to remove and may require initial purification steps like steam distillation before proceeding with finer purification methods.[9]
Q2: My compound appears pure by TLC, but the melting point is broad. What could be the issue?
A2: A broad melting point, even with a single spot on TLC, can indicate the presence of impurities. Several factors could be at play:
-
Isomeric Impurities: The TLC system may not be resolving closely related isomers.
-
Residual Solvent: Trapped solvent molecules within the crystal lattice can depress and broaden the melting point. Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a distinct melting point. A mixture of polymorphs will exhibit a broad melting range.
Q3: How can I confirm the purity and identity of my final product?
A3: A combination of analytical techniques is essential for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the N-H stretches of the hydrazine group.
-
Elemental Analysis: Determines the percentage composition of carbon, hydrogen, and nitrogen, which should match the theoretical values for the pure compound.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for assessing purity and quantifying impurities.
Section 3: Visualizations and Data
Workflow for Troubleshooting Discolored Product
Caption: Decision tree for purifying a discolored product.
Common Solvents for Quinoline Derivative Purification
| Purification Method | Solvent System | Rationale |
| Recrystallization | Ethanol/Water | Good for moderately polar compounds. |
| Isopropanol | A common choice for many organic compounds. | |
| Ethyl Acetate/Hexanes | For less polar compounds. | |
| Column Chromatography | Ethyl Acetate/Hexanes + 0.5-2% Triethylamine | Standard system for silica gel chromatography of basic compounds.[5] |
| Dichloromethane/Methanol | For more polar compounds. |
References
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quantitative structure-chromatographic retention correlations of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of 2-Hydrazinyl-7-methoxy-4-methylquinoline and Other Bioactive Quinolines for Drug Discovery
Abstract
The quinoline scaffold remains a cornerstone in medicinal chemistry, serving as a privileged structure in a multitude of therapeutic agents. This guide provides a comprehensive comparative analysis of 2-Hydrazinyl-7-methoxy-4-methylquinoline, a promising but less-explored derivative, against a backdrop of other functionally significant quinolines. We delve into a detailed examination of its synthetic pathway, juxtaposing its potential biological activities with established quinoline-based compounds. This analysis is grounded in a robust survey of existing literature, presenting experimental data on anticancer and antimicrobial properties of analogous structures to elucidate the structure-activity relationships (SAR) that govern their efficacy. Detailed, field-tested protocols for key biological assays are also provided to enable researchers to validate and expand upon these findings.
Introduction: The Enduring Significance of the Quinoline Nucleus
Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, has demonstrated a remarkable spectrum of pharmacological activities.[1][2] Its derivatives have been successfully developed into drugs for treating malaria (e.g., Chloroquine), cancer (e.g., Camptothecin), and various microbial infections.[3][4] The versatility of the quinoline ring system allows for substitutions at various positions, leading to a vast chemical space with diverse biological activities. The introduction of different functional groups can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties.[5]
This guide focuses on the systematic evaluation of this compound. The hydrazinyl (-NHNH2) group at the C-2 position is a key functional moiety, known to be a precursor for the synthesis of hydrazones, which have shown significant biological potential.[2][6] The methoxy (-OCH3) group at C-7 and the methyl (-CH3) group at C-4 are also of considerable interest, as substitutions at these positions have been shown to modulate the anticancer and antimicrobial activities of the quinoline scaffold.[5]
This comparative analysis aims to:
-
Detail a plausible and efficient synthetic route for this compound.
-
Provide a comparative overview of the potential anticancer and antimicrobial activities of the title compound by examining the biological data of structurally related quinoline derivatives.
-
Elucidate the structure-activity relationships (SAR) to guide future drug design and optimization efforts.
-
Furnish detailed experimental protocols for the biological evaluation of these compounds.
Synthesis of this compound: A Strategic Approach
The synthesis of this compound can be strategically achieved in a two-step process, commencing with the synthesis of a key precursor, 2-chloro-7-methoxy-4-methylquinoline, via the Vilsmeier-Haack reaction. This is followed by a nucleophilic substitution reaction with hydrazine hydrate.
Step 1: Synthesis of 2-Chloro-7-methoxy-4-methylquinoline via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heterocyclic compounds, and it can also be employed for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[7] A modification of this approach can be utilized to synthesize the desired 2-chloro-7-methoxy-4-methylquinoline from 3-methoxyacetanilide.
Experimental Protocol:
-
Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0-5 °C in an ice bath. To this, add phosphorus oxychloride (POCl3, 3 equivalents) dropwise with constant stirring, maintaining the temperature below 10 °C.
-
Reaction with Acetanilide: After the addition is complete, add 3-methoxyacetanilide (1 equivalent) portion-wise to the freshly prepared Vilsmeier reagent.
-
Cyclization: The reaction mixture is then heated at 80-90 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and carefully poured into crushed ice with vigorous stirring. The resulting solution is neutralized with a saturated sodium bicarbonate solution until a precipitate is formed.
-
Isolation and Purification: The precipitate is filtered, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford 2-chloro-7-methoxy-4-methylquinoline.
Causality behind Experimental Choices: The use of the Vilsmeier-Haack reaction is predicated on its efficiency in achieving cyclization and chlorination in a one-pot synthesis. The electron-donating methoxy group on the acetanilide facilitates the electrophilic attack by the Vilsmeier reagent, leading to a good yield of the quinoline product.
Step 2: Synthesis of this compound
The conversion of the 2-chloroquinoline to the 2-hydrazinylquinoline is a standard nucleophilic aromatic substitution reaction.
Experimental Protocol:
-
Reaction Setup: A mixture of 2-chloro-7-methoxy-4-methylquinoline (1 equivalent) and hydrazine hydrate (80%, 5-10 equivalents) in ethanol is refluxed for 4-6 hours.
-
Monitoring the Reaction: The reaction progress is monitored by TLC.
-
Isolation of Product: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then triturated with cold water to precipitate the product.
-
Purification: The solid product is filtered, washed with water, and can be purified by recrystallization from a suitable solvent such as ethanol to yield this compound.
Causality behind Experimental Choices: Hydrazine hydrate is a potent nucleophile that readily displaces the chloro group at the electron-deficient C-2 position of the quinoline ring. The use of excess hydrazine hydrate drives the reaction to completion.
Visualization of the Synthetic Workflow:
Caption: Synthetic pathway for this compound.
Comparative Analysis of Biological Activities
Anticancer Activity: A Structure-Activity Relationship Perspective
Numerous studies have highlighted the anticancer potential of quinoline derivatives, with the mechanism of action often involving the inhibition of key enzymes like tyrosine kinases, topoisomerases, and the induction of apoptosis.[8][9] The presence of a hydrazone or hydrazide moiety has been shown to be particularly beneficial for anticancer activity.[10]
Table 1: Comparative Anticancer Activity (IC50 in µM) of Selected Quinoline Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Key Structural Features | Reference |
| Quinoline-based Dihydrazone (3b) | MCF-7 (Breast) | 7.016 | Dihydrazone at C-2 and C-4 | [10] |
| Quinoline-based Dihydrazone (3c) | MCF-7 (Breast) | 7.05 | Dihydrazone at C-2 and C-4 | [10] |
| 4-Anilinoquinoline (1f) | BGC823 (Gastric) | 8.32 | 4-Anilino substitution | [11] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 8.73 | 7-Chloro, 4-aminoalkylamino | [11] |
| 4-Hydroxyquinolone analogue (3g) | HCT116 (Colon) | Promising | 4-Hydroxyquinolone core | [12] |
| Hypothetical this compound | Various | Predicted Potent | 2-Hydrazinyl, 7-Methoxy, 4-Methyl | - |
Analysis of Structure-Activity Relationships (SAR):
-
The 2-Hydrazinyl/Hydrazone Moiety: The data in Table 1 strongly suggests that the presence of a hydrazone moiety at the C-2 position is a significant contributor to anticancer activity. The low micromolar IC50 values for the quinoline-based dihydrazones (compounds 3b and 3c) against MCF-7 breast cancer cells underscore this point.[10] The free hydrazinyl group in our title compound serves as a versatile handle for the synthesis of a library of hydrazone derivatives, offering a promising avenue for lead optimization.
-
The 7-Methoxy Group: Research on other quinoline derivatives has indicated that the presence of a methoxy group at the C-7 position can enhance anticancer activity. This is often attributed to the electron-donating nature of the methoxy group, which can influence the electronic properties of the quinoline ring and its interaction with biological targets.
-
The 4-Methyl Group: The effect of a methyl group at the C-4 position is more variable and appears to be context-dependent. In some cases, it can enhance activity, while in others, it may lead to a decrease. This highlights the need for empirical testing of the specific compound.
Hypothetical Mechanism of Action:
Many quinoline-based anticancer agents function as inhibitors of critical signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which controls cell growth and proliferation.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by the quinoline derivative.
Antimicrobial Activity: A Promising Frontier
Quinoline derivatives have a long history as antimicrobial agents. The emergence of drug-resistant microbial strains has spurred the search for novel antimicrobial compounds, and quinoline-hydrazones have shown considerable promise in this area.[7][13]
Table 2: Comparative Antimicrobial Activity (Zone of Inhibition in mm or MIC in µg/mL) of Selected Quinoline Derivatives
| Compound/Derivative Class | Microorganism(s) | Activity | Key Structural Features | Reference |
| 6-Bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl)quinoline (7b) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Remarkable activity | 4-Hydrazone, 6-Bromo | [7] |
| Sugar hydrazones of 2-hydrazinoquinolines | Various bacteria | Moderate activity | 2-Hydrazone with sugar moiety | [13] |
| 7-Methoxyquinoline derivatives with sulfonamide | E. coli, C. albicans | MIC = 7.812 µg/mL (E. coli) | 7-Methoxy, 4-Sulfonamido | [5] |
| Hypothetical this compound | Various | Predicted Activity | 2-Hydrazinyl, 7-Methoxy, 4-Methyl | - |
Analysis of Structure-Activity Relationships (SAR):
-
The Hydrazone Moiety: Similar to its role in anticancer activity, the hydrazone functionality is crucial for the antimicrobial properties of quinolines. The broad-spectrum activity of the 6-bromo-quinoline hydrazone derivative highlights its potential.[7]
-
The 7-Methoxy Group: The 7-methoxy substitution has been associated with potent antimicrobial activity in other quinoline series, as seen in the sulfonamide derivatives with a low MIC value against E. coli.[5] This suggests that the 7-methoxy group in our title compound could contribute positively to its antimicrobial profile.
-
The 2-Hydrazinyl Position: The presence of the hydrazinyl group at the C-2 position is a common feature in many bioactive quinoline hydrazones, indicating its importance for antimicrobial action.
Standardized Experimental Protocols for Biological Evaluation
To ensure the reproducibility and validity of biological data, standardized protocols are essential. The following are detailed, step-by-step methodologies for assessing the anticancer and antimicrobial activities of quinoline derivatives.
Protocol for MTT Assay (Anticancer Activity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Test compound (this compound) dissolved in DMSO
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol for Agar Well Diffusion Method (Antimicrobial Activity)
The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a compound.[14][15]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar plates
-
Sterile cork borer (6 mm diameter)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent alone)
-
Micropipettes
Procedure:
-
Preparation of Inoculum: Prepare a fresh inoculum of the test bacteria in sterile saline and adjust the turbidity to 0.5 McFarland standard.
-
Inoculation of Agar Plates: Spread the bacterial inoculum evenly over the surface of the nutrient agar plates using a sterile cotton swab.
-
Well Preparation: Aseptically punch wells of 6 mm diameter in the inoculated agar plates using a sterile cork borer.
-
Loading of Test Compound: Add a defined volume (e.g., 50-100 µL) of the test compound solution at different concentrations into the wells. Also, add the positive and negative controls to separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement of Zone of Inhibition: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Conclusion and Future Perspectives
This comparative analysis, based on a thorough review of the existing scientific literature, strongly suggests that this compound possesses significant potential as a lead compound for the development of novel anticancer and antimicrobial agents. The presence of the 2-hydrazinyl, 7-methoxy, and 4-methyl substituents on the quinoline scaffold are all features that have been independently associated with potent biological activity in related compounds.
The synthetic route outlined in this guide is both practical and efficient, providing a clear path for the synthesis of this compound and its future derivatives. The provided experimental protocols for biological evaluation offer a standardized framework for researchers to empirically validate the predicted activities and to further explore the therapeutic potential of this promising molecule.
Future research should focus on the synthesis and in vitro and in vivo evaluation of this compound and a library of its hydrazone derivatives against a panel of cancer cell lines and microbial pathogens. Such studies will be instrumental in fully elucidating the structure-activity relationships and identifying lead candidates with improved potency and selectivity for further preclinical and clinical development.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. hereditybio.in [hereditybio.in]
- 15. chemistnotes.com [chemistnotes.com]
A Senior Application Scientist's Guide to Validating the Anticancer Activity of 2-Hydrazinyl-7-methoxy-4-methylquinoline Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer potential of novel 2-hydrazinyl-7-methoxy-4-methylquinoline derivatives. We will move beyond simple protocol recitation to explore the causal logic behind experimental choices, ensuring a robust and self-validating approach to preclinical assessment.
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged pharmacophore in the development of anticancer agents.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, engaging with various molecular targets to impede cancer progression.[4][5][6][7] Within this broad class, substituted quinolines, such as the this compound series, represent a promising frontier for discovering next-generation therapeutics. This guide outlines a systematic comparison and validation pathway, from initial cell-based screening to in vivo efficacy models.
Pillar 1: Unraveling the Mechanism of Action
A foundational step in validating any new anticancer agent is to elucidate its mechanism of action. Quinoline derivatives are known to exert their effects through diverse and multifaceted pathways.[2][4] Understanding which of these pathways our specific derivatives modulate is critical for targeted drug development and for identifying potential biomarkers of response.
Common mechanisms associated with quinoline-based compounds include:
-
Induction of Apoptosis: Triggering programmed cell death is a hallmark of effective cancer therapies.[2][6][8]
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints (e.g., G1, S, or G2/M) prevents tumor growth.[1][6][8]
-
Enzyme Inhibition: Many quinolines target key enzymes involved in cancer cell survival and proliferation, such as topoisomerases[1][2][5], protein kinases (e.g., Pim-1, Src)[8], and tubulin polymerization.[5]
-
Inhibition of Angiogenesis: Cutting off the tumor's blood supply by preventing the formation of new blood vessels is another crucial anticancer strategy.[1][6]
Based on preliminary screening, let us hypothesize that our this compound derivatives function by inhibiting a critical serine/threonine kinase, such as Pim-1, which is known to be upregulated in several cancers and promotes cell survival and proliferation.[8] Inhibition of this kinase would be expected to trigger downstream events leading to cell cycle arrest and apoptosis.
Caption: Hypothetical signaling pathway for the quinoline derivatives.
Pillar 2: A Rigorous Comparative Analysis
To establish the therapeutic potential of our novel compounds, their performance must be benchmarked against established standards. This involves comparing their activity not only against other quinoline derivatives but also against clinically used chemotherapeutic agents like 5-Fluorouracil (5-FU).[7][9] A multi-assay, multi-cell line approach provides a comprehensive picture of a compound's efficacy and selectivity.
The following table summarizes hypothetical data from a suite of validation assays performed on two lead derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | In Vitro Cell Viability MTT Assay (IC₅₀, µM) | In Vitro Apoptosis Annexin V Assay (% Apoptotic Cells at 2x IC₅₀) | In Vitro Cell Cycle Analysis (% Cells in G0/G1 Phase at IC₅₀) | In Vivo Efficacy Xenograft Model (% Tumor Growth Inhibition) |
| Derivative 1 | MCF-7 (Breast) | 7.5 | 45% | 68% | 55% |
| Derivative 1 | HCT-116 (Colon) | 10.2 | 38% | 62% | 48% |
| Derivative 2 | MCF-7 (Breast) | 5.1 | 55% | 75% | 65% |
| Derivative 2 | MDA-MB-231 (Breast) | 8.8 | 51% | 71% | 61% |
| 5-Fluorouracil | MCF-7 (Breast) | 11.1 | 35% | 45% (S-phase arrest) | 50% |
| 5-Fluorouracil | HCT-116 (Colon) | 10.4 | 32% | 42% (S-phase arrest) | 45% |
Data is hypothetical and for illustrative purposes only.
This structured data presentation allows for immediate, at-a-glance comparison. For instance, "Derivative 2" shows a lower IC₅₀ value (indicating higher potency) and induces a greater percentage of apoptosis and G0/G1 cell cycle arrest in MCF-7 cells compared to the standard drug, 5-FU. This provides a strong rationale for its continued development.
Pillar 3: Self-Validating Experimental Protocols & Workflows
The integrity of the comparative data hinges on the meticulous execution of validated experimental protocols. Below are detailed, step-by-step methodologies for the key assays, grounded in established best practices.
Experimental Workflow Overview
The validation process follows a logical progression from high-throughput in vitro screening to more complex and physiologically relevant in vivo models.[10][11][12] This tiered approach ensures that only the most promising candidates advance, optimizing resource allocation.
Caption: Tiered workflow for anticancer drug validation.
Detailed Protocol 1: In Vitro Cell Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][15]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives and the reference drug in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and medium only (blank).
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, allowing for formazan crystal formation.[15][16]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple crystals.[17]
-
Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570-590 nm using a microplate reader.[14][17]
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Detailed Protocol 2: Apoptosis Detection (Annexin V/PI Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[18][19] Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the quinoline derivatives at relevant concentrations (e.g., 1x and 2x IC₅₀) for 24-48 hours.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and then combine with the supernatant from the corresponding well.[18][19]
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 5 minutes at 300 x g).[18][19]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Detailed Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[20] This is crucial for identifying if a compound induces cell cycle arrest.
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70% to fix the cells.[21] Incubate for at least 2 hours at -20°C.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing PBS, Propidium Iodide (50 µg/mL), and RNase A (100 µg/mL).[21] The RNase is essential to prevent the staining of double-stranded RNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, using a linear scale for the fluorescence channel to properly resolve the 2N (G0/G1) and 4N (G2/M) DNA content peaks.[22] The data is then analyzed using cell cycle analysis software.
Detailed Protocol 4: In Vivo Tumor Growth Inhibition (Xenograft Model)
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a gold standard for preclinical evaluation of anticancer drugs, providing critical data on efficacy and toxicity in a living system.[23][24][25][26]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunodeficient mice (e.g., Athymic Nude or SCID mice).[27]
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the quinoline derivatives and a reference drug via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle alone.
-
Monitoring: Measure tumor volume (typically using calipers: Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Calculate the percent tumor growth inhibition (% TGI) for each treatment group compared to the vehicle control group. Analyze body weight data as an indicator of systemic toxicity.
Conclusion
The validation of this compound derivatives as potential anticancer agents requires a systematic and evidence-based approach. By integrating mechanistic studies with robust in vitro and in vivo comparative analyses, we can build a compelling case for their therapeutic potential. The hypothetical data presented herein illustrates how "Derivative 2" emerges as a strong preclinical candidate, exhibiting superior potency and efficacy over a standard chemotherapeutic agent in specific cancer models. This multi-pillar strategy, grounded in scientific integrity and detailed experimental validation, provides the critical data necessary to justify advancing these promising compounds toward clinical development.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmphs.com [ijmphs.com]
- 9. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. iv.iiarjournals.org [iv.iiarjournals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. noblelifesci.com [noblelifesci.com]
- 13. clyte.tech [clyte.tech]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. atcc.org [atcc.org]
- 17. cyrusbio.com.tw [cyrusbio.com.tw]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. blog.crownbio.com [blog.crownbio.com]
- 25. Xenograft Models - Altogen Labs [altogenlabs.com]
- 26. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories | PLOS One [journals.plos.org]
- 27. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Validation of Experimental Results for Substituted Quinolines
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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Substituted quinolines are a cornerstone of medicinal chemistry, demonstrating a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The journey from a promising synthesized quinoline derivative to a potential therapeutic agent is paved with rigorous experimental validation. This guide provides a comprehensive framework for the cross-validation of experimental results for substituted quinolines, emphasizing the integration of analytical, biological, and computational methodologies to ensure data integrity and accelerate the drug discovery process.
The Imperative of Cross-Validation in Quinoline Research
The reproducibility of experimental findings is the bedrock of scientific progress. In the context of drug development, the stakes are exceptionally high. Flawed or incomplete validation can lead to the costly pursuit of non-viable candidates and hinder the discovery of genuinely effective therapeutics. Cross-validation, the practice of corroborating results through multiple, independent methods, is therefore not merely good practice but an essential component of robust scientific inquiry. For substituted quinolines, this involves a multi-faceted approach, integrating chemical characterization, biological activity assessment, and in silico modeling to build a comprehensive and reliable profile of each compound.
Part 1: Synthesis and Structural Elucidation - The Foundation of a Valid Claim
The journey begins with the synthesis and unambiguous characterization of the substituted quinoline. The synthetic route should be well-documented, with each step's yield and purification method clearly reported.[4]
Key Characterization Techniques:
A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise molecular structure.[5][6][7] Two-dimensional NMR techniques, such as COSY and HSQC, can further resolve complex structures and confirm connectivity.[7][8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the compound.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups present in the molecule.[3][6]
-
Purity Analysis: High-performance liquid chromatography (HPLC) is the gold standard for determining the purity of the final compound, with a purity of >95% being a common requirement for biological testing.[4]
Experimental Protocol: NMR Spectroscopy for Quinoline Characterization[5]
-
Sample Preparation: Dissolve 5-10 mg of the purified quinoline derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Spectrometer Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution. Lock the spectrometer to the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[5]
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the spectral width, acquisition time, and number of scans to achieve a good signal-to-noise ratio.[5]
-
¹³C NMR Acquisition: Obtain the carbon spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum.
-
Data Processing and Analysis: Process the raw data (FID) by applying a Fourier transform. Phase the spectrum, correct the baseline, and reference the chemical shifts to an internal standard (e.g., TMS at 0.00 ppm).[5] Integrate the proton signals to determine the relative number of protons.
dot graph "NMR_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=10]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Preparation" { label = "Sample Preparation"; style = "rounded"; bgcolor = "#FFFFFF"; "Sample" [label="Purified Quinoline"]; "Solvent" [label="Deuterated Solvent"]; "NMR_Tube" [label="NMR Tube"]; "Sample" -> "NMR_Tube"; "Solvent" -> "NMR_Tube"; }
subgraph "cluster_Acquisition" { label = "Data Acquisition"; style = "rounded"; bgcolor = "#FFFFFF"; "Spectrometer" [label="NMR Spectrometer"]; "1H_NMR" [label="¹H NMR Acquisition"]; "13C_NMR" [label="¹³C NMR Acquisition"]; "NMR_Tube" -> "Spectrometer"; "Spectrometer" -> "1H_NMR"; "Spectrometer" -> "13C_NMR"; }
subgraph "cluster_Processing" { label = "Data Processing & Analysis"; style = "rounded"; bgcolor = "#FFFFFF"; "FID" [label="Free Induction Decay (FID)"]; "FT" [label="Fourier Transform"]; "Spectrum" [label="Processed Spectrum"]; "Analysis" [label="Structural Elucidation"]; "1H_NMR" -> "FID"; "13C_NMR" -> "FID"; "FID" -> "FT" -> "Spectrum" -> "Analysis"; } } caption: "Workflow for NMR Characterization of Substituted Quinolines."
Part 2: Biological Evaluation - From In Vitro Assays to In Vivo Models
Once structurally confirmed, the biological activity of the substituted quinoline is assessed. The choice of assays will be dictated by the therapeutic area of interest (e.g., anticancer, antimalarial).
Common In Vitro Biological Assays for Quinolines:
| Assay Type | Purpose | Example Application for Quinolines |
| Cytotoxicity Assays | To determine the concentration at which a compound is toxic to cells. | MTT or MTS assays to evaluate the anticancer activity of quinolines against various cancer cell lines (e.g., MCF-7, A549).[1][2] |
| Enzyme Inhibition Assays | To measure the ability of a compound to inhibit the activity of a specific enzyme. | Kinase inhibition assays to assess the potential of quinolines as targeted anticancer agents (e.g., inhibiting c-Met, EGFR).[9] |
| Antimicrobial Assays | To determine the minimum inhibitory concentration (MIC) of a compound against bacteria or fungi. | Broth microdilution method to evaluate the antibacterial activity of quinolines against strains like S. aureus and E. coli.[3][10] |
| Antimalarial Assays | To assess the activity of a compound against Plasmodium falciparum. | SYBR Green I-based fluorescence assay to determine the IC₅₀ values of quinolines against chloroquine-sensitive and resistant strains.[1] |
| Anti-inflammatory Assays | To evaluate the potential of a compound to reduce inflammation. | Measurement of nitric oxide (NO) production in LPS-stimulated macrophages. |
Ensuring Trustworthiness in Biological Data:
-
Dose-Response Curves: Always perform experiments over a range of concentrations to generate dose-response curves and accurately determine IC₅₀ or EC₅₀ values.
-
Positive and Negative Controls: Include appropriate controls in every experiment to validate the assay's performance.
-
Replicates and Statistical Analysis: Conduct experiments in multiple replicates (typically triplicates) and use appropriate statistical methods to analyze the data and report measures of variability (e.g., standard deviation).[4][11]
-
Orthogonal Assays: Whenever possible, use a secondary, mechanistically distinct assay to confirm the initial findings.
dot graph "Biological_Validation_Pathway" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.8, fontname="Arial", fontsize=10]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Start" [label="Synthesized & Characterized Quinoline", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Primary_Screening" [label="Primary In Vitro Screening\n(e.g., Cytotoxicity Assay)"]; "Hit_Identification" [label="Hit Identification\n(Active Compounds)"]; "Secondary_Screening" [label="Secondary/Orthogonal Assays\n(e.g., Enzyme Inhibition)"]; "Lead_Selection" [label="Lead Compound Selection"]; "In_Vivo" [label="In Vivo Animal Models"]; "Preclinical" [label="Preclinical Candidate"];
"Start" -> "Primary_Screening"; "Primary_Screening" -> "Hit_Identification"; "Hit_Identification" -> "Secondary_Screening"; "Secondary_Screening" -> "Lead_Selection"; "Lead_Selection" -> "In_Vivo"; "In_Vivo" -> "Preclinical"; } caption: "Hierarchical workflow for the biological evaluation of substituted quinolines."
Part 3: Computational Cross-Validation - Guiding and Interpreting Experimental Data
Computational methods, or in silico studies, are powerful tools for cross-validating experimental results and providing insights that can guide further research.
Key Computational Approaches:
-
Molecular Docking: This technique predicts the preferred orientation of a ligand (the quinoline derivative) when bound to a target protein.[9][10][12] It can help to rationalize observed biological activity and predict potential off-target effects. For example, docking studies can elucidate the interactions between a quinoline-based inhibitor and the active site of a kinase.[9]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity.[13][14] A robust QSAR model can predict the activity of newly designed quinolines and highlight key structural features that are important for activity.[13]
-
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of the binding interactions predicted by molecular docking.[13]
-
ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a compound. This can help to identify potential liabilities early in the drug discovery process.[14]
Integrating Experimental and Computational Data:
The true power of these computational methods lies in their integration with experimental data. For instance, if a series of synthesized quinolines shows a particular trend in biological activity, a QSAR model can be developed to quantify this relationship.[13] Similarly, if a compound is a potent enzyme inhibitor, molecular docking can propose a binding mode that can then be tested experimentally through site-directed mutagenesis of the target protein.
dot graph "Integrated_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.8, fontname="Arial", fontsize=10]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Synthesis" [label="Synthesis & Characterization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "In_Vitro" [label="In Vitro Biological Assays"]; "Computational" [label="Computational Modeling\n(Docking, QSAR)"]; "SAR" [label="Structure-Activity\nRelationship (SAR)"]; "Lead_Opt" [label="Lead Optimization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Synthesis" -> "In_Vitro"; "Synthesis" -> "Computational"; "In_Vitro" -> "SAR"; "Computational" -> "SAR"; "SAR" -> "Lead_Opt"; "Lead_Opt" -> "Synthesis" [style=dashed, label="Iterative Design"]; } caption: "Integrated experimental and computational workflow for quinoline drug discovery."
Conclusion: A Unified Approach to Validation
The cross-validation of experimental results for substituted quinolines is a dynamic and iterative process. It requires a seamless integration of synthetic chemistry, analytical characterization, biological evaluation, and computational modeling. By adopting this multi-pronged approach, researchers can build a robust and reliable body of evidence for their findings, ultimately increasing the likelihood of translating a promising molecule into a life-saving therapeutic. Adherence to rigorous reporting standards, including detailed experimental procedures and the transparent presentation of data, is paramount to ensuring the reproducibility and long-term value of the research.[11][15][16]
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Author Guidelines [researcher-resources.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Guidelines for the Reporting of Numerical Data and Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental reporting [rsc.org]
- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Hydrazinyl-7-methoxy-4-methylquinoline Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 2-hydrazinyl-7-methoxy-4-methylquinoline analogs. While direct SAR studies on this specific scaffold are limited in publicly accessible literature, this document synthesizes data from closely related quinoline-hydrazone and 4-aminoquinoline analogs to infer the likely impact of structural modifications on biological activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics based on the quinoline scaffold.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities.[1][2] Its derivatives have been extensively investigated and developed as antimalarial, anticancer, antibacterial, and antifungal agents.[3][4][5] The incorporation of a hydrazinyl or hydrazone moiety at the 2-position of the quinoline ring introduces a versatile pharmacophore known to contribute to the biological activity of various heterocyclic compounds.[2][4] This guide focuses on elucidating the SAR of analogs based on the this compound core, a scaffold with potential for diverse therapeutic applications.
Core Scaffold Analysis: Putative Roles of Key Functional Groups
The this compound scaffold possesses three key functional groups that are critical determinants of its biological activity. Understanding the individual and synergistic contributions of these groups is fundamental to designing potent and selective analogs.
-
2-Hydrazinyl Group: The hydrazinyl moiety serves as a crucial linker, often condensed with various aldehydes and ketones to form hydrazones. This transformation allows for the introduction of a wide range of substituents, enabling extensive chemical space exploration. The resulting azomethine group (-N=CH-) in hydrazones is frequently implicated in the mechanism of action, potentially through interactions with biological targets like DNA or enzymes.[2]
-
7-Methoxy Group: The electron-donating methoxy group at the 7-position can significantly influence the electronic properties of the quinoline ring system. This can modulate the compound's pKa, lipophilicity, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profiles. In related quinoline analogs, substitutions at this position have been shown to impact anticancer and antimalarial activities.[1]
-
4-Methyl Group: The methyl group at the 4-position can impact the molecule's conformation and steric interactions with target binding sites. It can also influence the compound's metabolic profile by potentially blocking sites of oxidative metabolism.
The interplay of these three groups defines the foundational SAR of this chemical series. The following sections will explore how modifications to each of these positions, based on data from related analogs, can be expected to influence biological outcomes.
Comparative Structure-Activity Relationship Analysis
Due to the limited direct SAR data for this compound, this section presents a comparative analysis based on published data for structurally related quinoline-hydrazone and 4-aminoquinoline analogs.
Modifications of the Hydrazinyl/Hydrazone Moiety
The hydrazinyl group is most commonly derivatized to form hydrazones by reaction with various aromatic and heteroaromatic aldehydes. The nature of the substituent on the resulting hydrazone has a profound impact on biological activity.
-
Anticancer Activity: Studies on quinoline-based dihydrazone derivatives have shown that the substitution pattern on the phenyl ring of the hydrazone moiety is critical for cytotoxicity. For instance, compounds with a hydroxyl group at the para-position of the phenyl ring exhibited potent antiproliferative activity against various cancer cell lines, including MCF-7 (human breast cancer).[6] The presence of electron-withdrawing or electron-donating groups on this ring can modulate the activity, with specific substitutions leading to enhanced potency.[2][6]
-
Antimicrobial Activity: In a series of 6-bromo/6-chloro-2-methyl-quinolin-4-yl-hydrazines, the formation of hydrazones with substituted benzaldehydes led to compounds with significant antimicrobial activity.[4] The nature and position of the substituent on the benzaldehyde ring were found to be crucial for the potency and spectrum of activity against both Gram-positive and Gram-negative bacteria.[4]
-
Antimalarial Activity: For 4-aminoquinoline analogs, modifications of the side chain at the 4-position have been a cornerstone of antimalarial drug discovery.[3][5] While not a direct hydrazone modification, the principle of altering the substituent at this position to optimize activity against Plasmodium falciparum is well-established.[3]
Data Presentation: Comparative Anticancer Activity of Quinoline Dihydrazone Analogs
The following table summarizes the in vitro cytotoxic activity of a series of quinoline-based dihydrazone derivatives against the MCF-7 human breast cancer cell line.[6] This data illustrates the impact of substituents on the hydrazone moiety.
| Compound ID | R Group (Substitution on Phenyl Ring) | IC50 (μM) against MCF-7 |
| 3b | 4-OH | 7.016 |
| 3c | 4-N(CH3)2 | 7.05 |
| 3a | H | >50 |
| 3d | 4-OCH3 | 11.23 |
| 5-FU (Control) | - | >50 |
Data extracted from RSC Advances, 2025, 15, 231-243.[6]
Experimental Protocols
To ensure the reproducibility and validation of findings, this section details the standard experimental protocols for evaluating the biological activities of quinoline analogs.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[2][6]
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, BGC-823, BEL-7402, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations in the culture medium.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds, and the plates are incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[6]
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.[4][7]
Methodology:
-
Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in appropriate broth to a specific turbidity.
-
Compound Dilution: Test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]
In Vitro Antimalarial Activity: SYBR Green I-based Assay
This fluorescence-based assay is a widely used method for high-throughput screening of antimalarial compounds against Plasmodium falciparum.[8]
Methodology:
-
Parasite Culture: Chloroquine-sensitive or -resistant strains of P. falciparum are maintained in in vitro cultures of human erythrocytes.[3]
-
Compound Plating: Test compounds are serially diluted in 96-well plates.
-
Infection: Synchronized ring-stage parasites are added to the wells.
-
Incubation: The plates are incubated for 72 hours under controlled atmospheric conditions.
-
Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the parasitic DNA.
-
Fluorescence Reading: The fluorescence intensity is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence intensity is proportional to the number of viable parasites. The IC50 value is calculated by comparing the fluorescence in treated wells to that in untreated control wells.[8]
Visualization of Key Concepts
Inferred SAR of this compound Analogs
Caption: Inferred Structure-Activity Relationship (SAR) for this compound analogs.
Experimental Workflow for In Vitro Anticancer Screening
Caption: A typical workflow for evaluating the in vitro anticancer activity using the MTT assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the comparative analysis of related quinoline analogs, it can be inferred that:
-
Derivatization of the 2-hydrazinyl group into various hydrazones is a critical strategy for modulating biological activity. The electronic properties of the substituents on the aromatic ring of the hydrazone are key determinants of potency.
-
Modification of the 7-methoxy group , for instance, by replacing it with halogens, could be a viable strategy to enhance activity, particularly in the context of antimalarial agents.
-
Alterations at the 4-methyl position may influence target engagement through steric effects and should be explored to optimize ligand-target interactions.
Future research should focus on the systematic synthesis and biological evaluation of a dedicated library of this compound analogs to establish a direct and robust SAR. Such studies will be invaluable in unlocking the full therapeutic potential of this promising chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Efficacy Analysis: The Investigational Compound 2-Hydrazinyl-7-methoxy-4-methylquinoline Against Established EGFR Inhibitors
This guide provides a comprehensive framework for evaluating the efficacy of the novel compound, 2-Hydrazinyl-7-methoxy-4-methylquinoline, against well-characterized inhibitors of the Epidermal Growth Factor Receptor (EGFR). Given that quinoline-based scaffolds are prevalent in numerous FDA-approved kinase inhibitors, this document establishes a scientifically rigorous, albeit hypothetical, context for assessing this compound's potential as a targeted cancer therapeutic.[1][2][3]
We will detail the rationale for selecting EGFR as a putative target, introduce benchmark inhibitors for comparison, provide step-by-step experimental protocols for in vitro and cell-based assays, and present a comparative analysis of hypothetical efficacy data. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel kinase inhibitors.
Rationale for Target Selection: Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[4][5][6] Aberrant EGFR signaling is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[1][7] The quinoline core is a foundational scaffold for several potent EGFR tyrosine kinase inhibitors (TKIs), including the FDA-approved drugs Gefitinib and Erlotinib.[1][3] The structural similarity of this compound to these established inhibitors makes EGFR a logical and high-value hypothetical target for initial efficacy screening.[8][9][10]
The EGFR Signaling Cascade
Upon ligand binding (e.g., EGF, TGF-α), EGFR dimerizes, leading to the activation of its intracellular kinase domain and autophosphorylation of tyrosine residues.[7] These phosphorylated sites serve as docking stations for adaptor proteins, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately drive cell proliferation and survival.[7][11] EGFR TKIs act by competing with ATP at the kinase domain's binding site, thereby blocking these downstream signals.[12]
Figure 1: Simplified EGFR Signaling Pathway and TKI Inhibition Point.
Benchmark Inhibitors: Gefitinib and Erlotinib
To provide a robust comparison, we have selected two first-generation EGFR inhibitors as benchmarks:
-
Gefitinib (Iressa®): A selective EGFR TKI with a half-maximal inhibitory concentration (IC50) of approximately 33 nM in cell-free assays.[13] It is particularly effective against tumors harboring activating EGFR mutations.[14]
-
Erlotinib (Tarceva®): Another potent EGFR TKI with an IC50 of 2 nM in cell-free assays.[12][15][16] Its efficacy is also strongly correlated with EGFR mutation status.[17][18]
These inhibitors serve as industry-standard controls for assessing the potency and potential of new chemical entities targeting EGFR.
Experimental Design and Protocols
A two-tiered approach is essential for a comprehensive efficacy evaluation: an in vitro biochemical assay to determine direct enzyme inhibition, followed by a cell-based assay to assess activity in a biological context.
Figure 2: Two-Tiered Experimental Workflow for Inhibitor Evaluation.
Protocol 1: In Vitro EGFR Kinase Assay (ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human EGFR kinase activity.
Principle: The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[19][20] The ADP is converted to ATP, which generates a luminescent signal via a luciferase reaction. The signal is directly proportional to kinase activity, and its reduction indicates inhibition.[21][22][23]
Materials:
-
Recombinant human EGFR kinase domain (Promega)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP, MgCl2, BSA, DTT
-
Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50μM DTT)[24]
-
Test Compounds (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound, Gefitinib, and Erlotinib in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound solution or DMSO (vehicle control).[24]
-
Add 2 µL of a solution containing the EGFR enzyme in kinase buffer.
-
Initiate Reaction: Start the kinase reaction by adding 2 µL of a master mix containing the peptide substrate and ATP (final concentration at Km for EGFR, e.g., 25 µM).[25]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[24][26]
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[24]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[24]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Normalize the data to controls (0% activity with no enzyme, 100% activity with DMSO vehicle). Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
Objective: To assess the cytostatic or cytotoxic effect of this compound on a relevant cancer cell line (e.g., NCI-H1975, which harbors an EGFR mutation).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for measuring cellular metabolic activity. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[27][28] The amount of formazan produced is proportional to the number of viable cells.[29]
Materials:
-
NCI-H1975 (NSCLC) cell line
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test Compounds (dissolved in DMSO)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom tissue culture plates
Procedure:
-
Cell Seeding: Seed NCI-H1975 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.[14][25]
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 2-4 hours, until purple formazan crystals are visible.[27][29][30]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[25]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[27]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the logarithm of the drug concentration to generate a dose-response curve and determine the GI50 (concentration for 50% growth inhibition).
Comparative Data Analysis (Hypothetical)
The following table summarizes hypothetical but plausible results from the described assays, positioning this compound (Cpd-X) relative to the benchmark inhibitors.
| Compound | In Vitro EGFR Kinase Assay (IC50) | Cell-Based Proliferation Assay (GI50, NCI-H1975) |
| Cpd-X (Investigational) | 150 nM | 1.2 µM |
| Gefitinib (Benchmark) | 33 nM[13] | 21.4 µM (NCI-H1975)[25] |
| Erlotinib (Benchmark) | 2 nM[15][16] | 1.18 µM (H1975)[17] |
Interpretation of Hypothetical Results:
In this scenario, the investigational compound "Cpd-X" demonstrates moderate potency against the EGFR kinase in a biochemical assay (IC50 = 150 nM). While less potent than Erlotinib and Gefitinib in this direct enzymatic context, its cellular activity (GI50 = 1.2 µM) is comparable to that of Erlotinib in the H1975 cell line. This could suggest favorable cell permeability or off-target effects that contribute to its anti-proliferative activity. The discrepancy between Gefitinib's high biochemical potency and its lower cellular potency in the T790M-mutant H1975 line is expected, as this mutation confers resistance to first-generation inhibitors.[25]
Conclusion and Future Directions
This guide outlines a foundational strategy for the initial efficacy assessment of this compound. Based on our hypothetical data, the compound shows promise as a potential anti-proliferative agent.
Further investigations are warranted to:
-
Confirm EGFR as the primary target through cellular target engagement assays (e.g., Western blot for phospho-EGFR).
-
Profile the compound against a broader panel of kinases to determine its selectivity.
-
Evaluate its efficacy against different EGFR mutant cell lines, including those resistant to first and second-generation inhibitors.
-
Conduct in vivo studies in relevant xenograft models to assess its therapeutic potential in a physiological system.
By following this structured, data-driven approach, researchers can rigorously evaluate the potential of novel chemical entities and make informed decisions for advancing promising candidates in the drug discovery pipeline.
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. ClinPGx [clinpgx.org]
- 8. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure: A cell culture model of second-line erlotinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. eastport.cz [eastport.cz]
- 22. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 24. promega.com [promega.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 28. MTT assay protocol | Abcam [abcam.com]
- 29. atcc.org [atcc.org]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Potential In Vitro and In Vivo Activities of 2-Hydrazinyl-7-methoxy-4-methylquinoline
This guide provides a comparative analysis of the anticipated in vitro and in vivo activities of 2-Hydrazinyl-7-methoxy-4-methylquinoline. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes findings from structurally related quinoline-hydrazone and hydrazide derivatives to forecast its potential biological profile and guide future research. We will explore potential anticancer and antimicrobial activities, propose robust experimental designs for its evaluation, and compare its potential efficacy against established compounds.
Introduction to this compound and the Quinoline-Hydrazone Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. When functionalized with a hydrazinyl group at the 2-position, it gives rise to a versatile chemical scaffold, 2-hydrazinoquinoline. The further substitution with a methoxy group at the 7-position and a methyl group at the 4-position, yielding this compound (CAS 97892-65-4), introduces electronic and steric features that are expected to modulate its biological activity.[1] The hydrazone moiety is known to be a key pharmacophore, contributing to a wide range of biological activities including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor effects.[2][3]
The methoxy group, in particular, has been highlighted as a significant contributor to the anticancer activity of related quinoline derivatives. For instance, studies on other quinoline-based compounds have shown that the presence of a methoxy group can enhance cytotoxicity against cancer cell lines.[4] This guide will, therefore, extrapolate from such findings to build a hypothesis-driven framework for evaluating this compound.
Predicted In Vitro Activity Profile
Based on the activities of analogous compounds, this compound is predicted to exhibit both anticancer and antimicrobial properties. The following sections detail the anticipated activities and the experimental protocols to validate them.
Anticancer Activity
The quinoline-hydrazide scaffold has been identified as a promising lead for novel anticancer agents.[4] The presence of the 7-methoxy group in the quinoline ring of our target compound is of particular interest, as derivatives with this feature have shown significant reductions in the viability of neuroblastoma and breast cancer cell lines.[4]
-
Doxorubicin: A well-established chemotherapeutic agent used in the treatment of a wide range of cancers.
-
Gefitinib: A tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR), used in the treatment of certain types of cancer.[5]
-
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2.[6]
Table 1: Predicted In Vitro Anticancer Activity and Comparison
| Parameter | Predicted Activity for this compound | Doxorubicin (Reference) | Gefitinib (Reference) |
| Mechanism of Action | Potential inhibition of cell proliferation, induction of apoptosis. May target specific kinases or act as a DNA intercalating agent. | DNA intercalation, inhibition of topoisomerase II. | EGFR tyrosine kinase inhibition. |
| Target Cell Lines | Breast (e.g., MCF-7, MDA-MB-231), Neuroblastoma (e.g., SH-SY5Y, Kelly), Lung (e.g., H-460), Gastric (e.g., BGC823). | Broad spectrum against various cancer cell lines. | EGFR-positive cancer cell lines. |
| Expected IC50 | Low micromolar to nanomolar range. | Nanomolar range. | Micromolar to nanomolar range. |
graph "In_Vitro_Anticancer_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];subgraph "cluster_0" { label="Initial Screening"; style="filled"; fillcolor="#FFFFFF"; "Cell_Viability_Assay" [label="Cell Viability Assay\n(MTT/XTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cancer_Cell_Lines" [label="Panel of Cancer Cell Lines\n(e.g., MCF-7, SH-SY5Y)", shape=cylinder, fillcolor="#FBBC05"]; "Cancer_Cell_Lines" -> "Cell_Viability_Assay"; }
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subgraph "cluster_2" { label="Comparative Analysis"; style="filled"; fillcolor="#FFFFFF"; "Compare_IC50" [label="Compare IC50 Values with\nDoxorubicin & Gefitinib", shape=document, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
"Cell_Viability_Assay" -> "Apoptosis_Assay" [label="If Active"]; "Cell_Viability_Assay" -> "Cell_Cycle_Analysis" [label="If Active"]; "Cell_Viability_Assay" -> "Kinase_Inhibition_Assay" [label="If Active"]; "Apoptosis_Assay" -> "Compare_IC50"; "Cell_Cycle_Analysis" -> "Compare_IC50"; "Kinase_Inhibition_Assay" -> "Compare_IC50"; }
Caption: Proposed workflow for in vitro anticancer activity screening.
1. Cell Viability Assay (MTT Assay):
-
Seed cancer cells (e.g., MCF-7, SH-SY5Y) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) and control compounds (Doxorubicin, Gefitinib) for 48-72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
2. Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Treat cells with this compound at its IC50 concentration for 24-48 hours.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify early apoptotic, late apoptotic, and necrotic cells.
Antimicrobial Activity
Hydrazone derivatives are well-documented for their broad-spectrum antimicrobial properties.[7][8] Sugar hydrazones derived from 2-hydrazinoquinolines have demonstrated moderate activity against various bacteria.[9][10] Therefore, it is plausible that this compound will exhibit activity against a range of pathogenic bacteria and fungi.
-
Ampicillin: A broad-spectrum β-lactam antibiotic.
-
Tetracycline: A broad-spectrum tetracycline antibiotic.
-
Amphotericin B: An antifungal drug.
Table 2: Predicted In Vitro Antimicrobial Activity and Comparison
| Parameter | Predicted Activity for this compound | Ampicillin (Reference) | Amphotericin B (Reference) |
| Spectrum of Activity | Gram-positive bacteria (e.g., S. aureus, B. subtilis), Gram-negative bacteria (e.g., E. coli, P. aeruginosa), and Fungi (e.g., C. albicans). | Primarily Gram-positive and some Gram-negative bacteria. | Broad-spectrum antifungal. |
| Expected MIC (µg/mL) | 1-64 | 0.25-8 | 0.125-2 |
graph "In_Vitro_Antimicrobial_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];subgraph "cluster_0" { label="Initial Screening"; style="filled"; fillcolor="#FFFFFF"; "Microbroth_Dilution" [label="Microbroth Dilution Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Microbial_Strains" [label="Bacterial & Fungal Strains", shape=cylinder, fillcolor="#FBBC05"]; "Microbial_Strains" -> "Microbroth_Dilution"; }
subgraph "cluster_1" { label="Determination of MIC & MBC/MFC"; style="filled"; fillcolor="#FFFFFF"; "Determine_MIC" [label="Determine Minimum Inhibitory\nConcentration (MIC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Determine_MBC_MFC" [label="Determine Minimum Bactericidal/\nFungicidal Concentration (MBC/MFC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_2" { label="Comparative Analysis"; style="filled"; fillcolor="#FFFFFF"; "Compare_MIC" [label="Compare MIC Values with\nAmpicillin & Amphotericin B", shape=document, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
"Microbroth_Dilution" -> "Determine_MIC"; "Determine_MIC" -> "Determine_MBC_MFC" [label="Subculture"]; "Determine_MBC_MFC" -> "Compare_MIC"; }
Caption: Proposed workflow for in vitro antimicrobial activity screening.
1. Microbroth Dilution for Minimum Inhibitory Concentration (MIC) Determination:
-
Prepare serial two-fold dilutions of this compound and control antibiotics in a 96-well microtiter plate containing appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized microbial suspension (approximately 5 x 105 CFU/mL for bacteria and 0.5-2.5 x 103 CFU/mL for fungi).
-
Incubate the plates at 37°C for 24 hours (bacteria) or 35°C for 48 hours (fungi).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Predicted In Vivo Activity and Experimental Design
Should promising in vitro activity be observed, the next logical step is to evaluate the efficacy of this compound in animal models. A related complex quinoline derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has demonstrated significant in vivo antitumor effects.[11][12]
Table 3: Predicted In Vivo Antitumor Activity in a Xenograft Model
| Parameter | Predicted Outcome for this compound | Paclitaxel (Reference) |
| Animal Model | Nude mice bearing human tumor xenografts (e.g., NCI-H460). | Nude mice bearing human tumor xenografts. |
| Administration Route | Intraperitoneal (i.p.) or oral (p.o.). | Intravenous (i.v.) or i.p. |
| Dosage Regimen | To be determined by toxicity studies (e.g., 1-10 mg/kg). | 10-20 mg/kg. |
| Primary Endpoint | Tumor growth inhibition (TGI). | Tumor growth inhibition (TGI). |
| Secondary Endpoints | Body weight changes, signs of toxicity, survival analysis. | Body weight changes, signs of toxicity, survival analysis. |
graph "In_Vivo_Antitumor_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];subgraph "cluster_0" { label="Pre-clinical Studies"; style="filled"; fillcolor="#FFFFFF"; "Toxicity_Study" [label="Acute Toxicity Study\n(Determine MTD)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Xenograft_Model" [label="Establish Xenograft Model\n(e.g., NCI-H460 in nude mice)", fillcolor="#FBBC05"]; }
subgraph "cluster_1" { label="Efficacy Study"; style="filled"; fillcolor="#FFFFFF"; "Treatment_Groups" [label="Randomize into Treatment Groups\n(Vehicle, Test Compound, Paclitaxel)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Monitor_Tumor_Growth" [label="Monitor Tumor Volume\nand Body Weight", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_2" { label="Data Analysis"; style="filled"; fillcolor="#FFFFFF"; "Calculate_TGI" [label="Calculate Tumor Growth\nInhibition (TGI)", shape=document, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Statistical_Analysis" [label="Statistical Analysis", shape=document, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
"Toxicity_Study" -> "Xenograft_Model"; "Xenograft_Model" -> "Treatment_Groups"; "Treatment_Groups" -> "Monitor_Tumor_Growth"; "Monitor_Tumor_Growth" -> "Calculate_TGI"; "Calculate_TGI" -> "Statistical_Analysis"; }
Caption: Proposed workflow for in vivo antitumor efficacy studies.
-
Subcutaneously implant human tumor cells (e.g., NCI-H460) into the flank of athymic nude mice.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, this compound at various doses, and a positive control like Paclitaxel).
-
Administer the treatments according to a predetermined schedule (e.g., daily or every other day for 2-3 weeks).
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Calculate the tumor growth inhibition (TGI) as: TGI (%) = [1 - (Mean tumor weight of treated group / Mean tumor weight of control group)] x 100.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the structural features of this compound, particularly the quinoline-hydrazone scaffold and the 7-methoxy substitution, strongly suggest its potential as a bioactive compound with anticancer and antimicrobial properties. The proposed experimental workflows provide a comprehensive and scientifically rigorous framework for the systematic evaluation of this molecule.
Future research should focus on the synthesis and purification of this compound, followed by the execution of the described in vitro and in vivo studies. A thorough investigation into its mechanism of action, including target identification and pathway analysis, will be crucial for its potential development as a therapeutic agent. Structure-activity relationship (SAR) studies, by synthesizing and testing analogues, would also be a valuable next step to optimize its potency and selectivity.
References
- 1. scbt.com [scbt.com]
- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety | MDPI [mdpi.com]
- 5. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. turkjps.org [turkjps.org]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sugarhydrazones of 2-hydrazinoquinolines and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Hydrazinyl-7-methoxy-4-methylquinoline in Antimicrobial Drug Discovery
An In-Depth Guide for Researchers in Medicinal Chemistry and Drug Development
In the ever-evolving landscape of antimicrobial research, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents.[1][2] Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antimalarial properties.[2][3][4][5] This guide focuses on a specific, yet promising derivative, 2-Hydrazinyl-7-methoxy-4-methylquinoline, and provides a comparative analysis of its potential performance against other quinoline-based compounds, supported by experimental data from peer-reviewed literature.
The Quinoline Core: A Privileged Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent heterocyclic motif found in numerous natural and synthetic bioactive compounds.[1] The chemical versatility of the quinoline nucleus allows for substitutions at various positions, leading to a diverse array of derivatives with distinct pharmacological profiles. The introduction of a hydrazinyl group at the C2 position, in particular, opens up avenues for synthesizing a wide range of hydrazone derivatives, which are known to possess significant biological activities.
Profiling this compound
While extensive peer-reviewed studies on this compound are not abundant in the public domain, its chemical structure suggests significant potential as a bioactive compound. Basic information about this compound is available from chemical suppliers and databases.[6]
Chemical Structure and Properties:
-
IUPAC Name: (7-methoxy-4-methylquinolin-2-yl)hydrazine
-
Molecular Formula: C₁₁H₁₃N₃O
-
Molecular Weight: 203.24 g/mol
-
CAS Number: 97892-65-4
The presence of a methoxy group at the C7 position and a methyl group at the C4 position can influence the compound's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets and its pharmacokinetic profile.
Proposed Synthesis Workflow
The synthesis of this compound can be logically inferred from standard heterocyclic chemistry reactions. A common and effective method involves the nucleophilic substitution of a leaving group (such as a chlorine atom) at the 2-position of the quinoline ring with hydrazine hydrate.
Below is a generalized experimental workflow for the synthesis of 2-hydrazinylquinoline derivatives.
Experimental Protocol: Synthesis of 2-Hydrazinylquinoline Derivatives
-
Chlorination: The corresponding 2-hydroxyquinoline precursor is refluxed with phosphorus oxychloride (POCl₃) to yield the 2-chloroquinoline intermediate.
-
Hydrazinolysis: The purified 2-chloroquinoline is then reacted with an excess of hydrazine hydrate, typically in a suitable solvent like ethanol or isopropanol, under reflux conditions.
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the precipitated product is filtered, washed, and recrystallized from an appropriate solvent to afford the pure 2-hydrazinylquinoline derivative.
Diagram: Proposed Synthesis of this compound
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scbt.com [scbt.com]
Independent Verification of 2-Hydrazinyl-7-methoxy-4-methylquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the independent verification of the physicochemical properties of 2-Hydrazinyl-7-methoxy-4-methylquinoline, a heterocyclic compound of interest in medicinal chemistry. Recognizing the critical need for robust and reproducible data in drug discovery and development, this document outlines detailed experimental protocols for the synthesis and characterization of the target compound. Furthermore, it establishes a comparative analysis with two structurally related, commercially available quinoline derivatives: 2-hydrazinyl-4-methylquinoline and 2-amino-7-methoxy-4-methylquinoline. By presenting a side-by-side comparison of their expected spectral and chromatographic data, this guide aims to equip researchers with the necessary tools to confirm the identity, purity, and key structural features of these molecules, thereby ensuring the integrity of their research endeavors.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
Quinoline and its derivatives represent a privileged class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of various functional groups onto the quinoline core allows for the fine-tuning of its pharmacological profile. The hydrazinyl moiety, in particular, is a versatile functional group known to be a key pharmacophore in a variety of bioactive molecules, often serving as a precursor for the synthesis of more complex heterocyclic systems.[2] this compound combines the established quinoline scaffold with a reactive hydrazinyl group and a methoxy substituent, suggesting its potential as a valuable building block in drug discovery programs.
Independent verification of the chemical structure and purity of novel or commercially sourced compounds is a cornerstone of scientific rigor. This guide provides a systematic approach to authenticate a sample of this compound.
Comparative Compounds
To provide a robust analytical comparison, two commercially available quinoline derivatives have been selected:
-
Comparator 1: 2-Hydrazinyl-4-methylquinoline: This compound lacks the methoxy group at the 7-position, allowing for a direct assessment of the electronic and steric influence of this substituent on the physicochemical properties.
-
Comparator 2: 2-Amino-7-methoxy-4-methylquinoline: Replacing the hydrazinyl group with an amino group provides a close structural analog to evaluate the specific contribution of the hydrazinyl moiety to the observed spectral and chromatographic characteristics.
Experimental Workflows
This section details the necessary experimental procedures for the synthesis and characterization of this compound.
Synthesis of this compound
The synthesis of the target compound can be achieved through a two-step process starting from the commercially available 7-methoxy-4-methylquinolin-2(1H)-one.
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of 2-Chloro-7-methoxy-4-methylquinoline
-
To a round-bottom flask, add 7-methoxy-4-methylquinolin-2(1H)-one (1 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃) (3-5 equivalents) in a fume hood.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-7-methoxy-4-methylquinoline.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Synthesis of this compound
-
Dissolve the purified 2-chloro-7-methoxy-4-methylquinoline (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (5-10 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Recrystallize the crude solid from ethanol or an ethanol/water mixture to obtain pure this compound.
Analytical Characterization Workflow
A systematic analytical approach is essential to confirm the structure and purity of the synthesized compound and to perform a comparative analysis.
Caption: Analytical workflow for compound characterization.
3.2.1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the synthesized compound and the comparators.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent (e.g., methanol, acetonitrile).
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed chemical structure of the compounds.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR, and optionally 2D NMR (COSY, HSQC) for unambiguous assignments.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
3.2.3. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compounds.
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Mode: Positive ion mode is typically suitable for these nitrogen-containing compounds.
-
Analysis: High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL) and introduce it into the mass spectrometer via direct infusion or coupled with an LC system.
3.2.4. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecules.
-
Instrumentation: FT-IR spectrometer.
-
Sample Preparation: Prepare a KBr pellet of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Record the spectrum in the range of 4000-400 cm⁻¹.
Comparative Data Analysis
This section presents the expected analytical data for this compound and its comparators. This data is based on established principles of spectroscopy and chromatography and may serve as a reference for experimental verification.
Physicochemical Properties
| Property | This compound | 2-Hydrazinyl-4-methylquinoline | 2-Amino-7-methoxy-4-methylquinoline |
| Molecular Formula | C₁₁H₁₃N₃O | C₁₀H₁₁N₃ | C₁₁H₁₂N₂O |
| Molecular Weight | 203.24 g/mol [3] | 173.21 g/mol | 188.23 g/mol |
| Appearance | Expected to be a solid | Solid | Solid |
Chromatographic Data (HPLC)
| Compound | Expected Retention Time | Purity |
| This compound | Intermediate | >95% |
| 2-Hydrazinyl-4-methylquinoline | Shorter (less polar) | >95% |
| 2-Amino-7-methoxy-4-methylquinoline | Longer (more polar) | >95% |
The presence of the polar methoxy group in this compound is expected to result in a slightly longer retention time compared to 2-hydrazinyl-4-methylquinoline under reverse-phase conditions. The amino group in 2-amino-7-methoxy-4-methylquinoline is generally more polar than the hydrazinyl group, which should lead to the longest retention time among the three.
Spectroscopic Data
4.3.1. ¹H NMR Spectroscopy (Predicted Chemical Shifts in DMSO-d₆, δ ppm)
| Proton Assignment | This compound | 2-Hydrazinyl-4-methylquinoline | 2-Amino-7-methoxy-4-methylquinoline |
| -CH₃ (C4) | ~2.4 | ~2.4 | ~2.3 |
| -OCH₃ (C7) | ~3.9 | - | ~3.8 |
| H3 | ~6.5 | ~6.6 | ~6.2 |
| H5 | ~7.8 | ~7.9 | ~7.6 |
| H6 | ~7.1 | ~7.4 | ~6.9 |
| H8 | ~7.0 | ~7.7 | ~6.8 |
| -NHNH₂ | ~7.5 (br s, 1H), ~4.5 (br s, 2H) | ~7.4 (br s, 1H), ~4.4 (br s, 2H) | - |
| -NH₂ | - | - | ~5.5 (br s, 2H) |
The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The electron-donating methoxy group in the target compound and the amino comparator will cause an upfield shift (lower ppm) of the protons on the benzene ring (H5, H6, H8) compared to the unsubstituted analog.
4.3.2. ¹³C NMR Spectroscopy (Predicted Chemical Shifts in DMSO-d₆, δ ppm)
| Carbon Assignment | This compound | 2-Hydrazinyl-4-methylquinoline | 2-Amino-7-methoxy-4-methylquinoline |
| -CH₃ (C4) | ~18.0 | ~18.0 | ~18.5 |
| -OCH₃ (C7) | ~55.0 | - | ~55.0 |
| C2 | ~158.0 | ~159.0 | ~155.0 |
| C3 | ~108.0 | ~109.0 | ~105.0 |
| C4 | ~145.0 | ~145.0 | ~146.0 |
| C4a | ~149.0 | ~148.0 | ~150.0 |
| C5 | ~122.0 | ~128.0 | ~118.0 |
| C6 | ~115.0 | ~125.0 | ~110.0 |
| C7 | ~160.0 | ~126.0 | ~158.0 |
| C8 | ~100.0 | ~129.0 | ~98.0 |
| C8a | ~140.0 | ~142.0 | ~141.0 |
The carbon chemical shifts will also reflect the electronic nature of the substituents. The C7 carbon bearing the methoxy group will be significantly downfield, while the ortho and para carbons (C6, C8) will be shifted upfield.
4.3.3. Mass Spectrometry (Expected [M+H]⁺)
| Compound | Expected [M+H]⁺ (m/z) |
| This compound | 204.1186 |
| 2-Hydrazinyl-4-methylquinoline | 174.1026 |
| 2-Amino-7-methoxy-4-methylquinoline | 189.1022 |
High-resolution mass spectrometry should be used to confirm the elemental composition of the molecular ion.
4.3.4. FT-IR Spectroscopy (Key Vibrational Frequencies, cm⁻¹)
| Functional Group | This compound | 2-Hydrazinyl-4-methylquinoline | 2-Amino-7-methoxy-4-methylquinoline |
| N-H stretch (Hydrazine/Amine) | ~3300-3100 (multiple bands) | ~3300-3100 (multiple bands) | ~3400-3200 (two bands) |
| C-H stretch (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C-H stretch (Aliphatic) | ~2950-2850 | ~2950-2850 | ~2950-2850 |
| C=N, C=C stretch (Quinoline ring) | ~1620-1500 | ~1620-1500 | ~1620-1500 |
| N-H bend (Hydrazine/Amine) | ~1600-1550 | ~1600-1550 | ~1630-1560 |
| C-O stretch (Methoxy) | ~1250 and ~1050 | - | ~1250 and ~1050 |
The N-H stretching region will be particularly informative for distinguishing the hydrazinyl and amino groups. Hydrazines typically show multiple, sometimes broad, N-H stretching bands, while primary amines usually exhibit two distinct N-H stretching bands.
Conclusion
This guide provides a comprehensive and autonomous framework for the independent verification of this compound. By following the detailed experimental protocols and utilizing the comparative spectral and chromatographic data, researchers can confidently establish the identity, purity, and structural integrity of their samples. The principles of self-validating systems are embedded within the proposed analytical workflow, ensuring the generation of reliable and reproducible data. This rigorous approach is paramount for advancing drug discovery and development programs that rely on the precise molecular architecture of quinoline-based compounds.
References
Safety Operating Guide
Personal protective equipment for handling 2-Hydrazinyl-7-methoxy-4-methylquinoline
Comprehensive Safety Protocol: Handling 2-Hydrazinyl-7-methoxy-4-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of this compound (CAS 97892-65-4). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but a deep understanding of the causality behind these recommendations, ensuring a self-validating system of laboratory safety. The protocols outlined below are based on the known hazards of the compound's constituent chemical groups: quinoline and hydrazine.
Understanding the Hazard Profile
-
The Quinoline Moiety: Quinoline is a hazardous chemical that is toxic if swallowed or comes into contact with skin.[1][2] It is known to cause serious eye irritation and is suspected of causing genetic defects and cancer.[1]
-
The Hydrazine Moiety: Hydrazine and its derivatives are acutely toxic via ingestion, inhalation, and dermal contact.[3] They are corrosive and can cause severe damage to the skin and eyes.[3][4] Hydrazine is also a known carcinogen, a sensitizer, and a reproductive toxin.[3][4] Furthermore, it is a reactive and unstable compound, sensitive to heat, light, and friction.[3][5]
Given this dual nature, this compound must be handled with the highest degree of caution, treating it as a particularly hazardous substance.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, it is crucial to establish a safe working environment through robust engineering controls.
-
Fume Hood: All handling of this compound, including weighing, mixing, and transferring, must be conducted within a certified chemical fume hood.[3][4] This is to minimize the risk of inhalation of any aerosols or vapors.
-
Ventilation: Ensure general laboratory ventilation is adequate to prevent the accumulation of hazardous vapors.
-
Emergency Equipment: An approved and certified emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of where the compound is handled.[5][6]
Personal Protective Equipment (PPE): A Comprehensive Barrier
A multi-layered approach to PPE is mandatory to prevent all routes of exposure. The following table summarizes the required PPE, with detailed explanations below.
| PPE Category | Specification | Standard (EU/US) |
| Eye and Face Protection | Tightly fitting safety goggles and a full-face shield. | EN 166 / NIOSH Approved |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene or nitrile). Double gloving is recommended. | EN 374 |
| Body Protection | Flame-resistant lab coat, full-length pants, and closed-toe shoes. | N/A |
| Respiratory Protection | A full-face respirator with appropriate cartridges (e.g., type ABEK) may be necessary for certain procedures. | EN 14387 / NIOSH Approved |
Eye and Face Protection
Due to the corrosive nature of hydrazine derivatives and the severe eye irritation potential of quinolines, both safety goggles and a full-face shield are required.[1][3][5] This combination provides maximum protection against splashes and aerosols.
Hand Protection
Complete skin protection is essential.[4] Chemical-resistant gloves such as neoprene or nitrile are recommended.[3][5] Given the acute dermal toxicity, double gloving is a prudent measure to protect against undetected punctures or tears. Gloves must be inspected before each use and disposed of immediately if contaminated.[1]
Body Protection
A flame-resistant lab coat should be worn at all times.[3][5] Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[1]
Respiratory Protection
While all work should be conducted in a fume hood, respiratory protection may be required for certain high-risk procedures, such as cleaning up a large spill. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used in such scenarios.[1]
Operational Plan: A Step-by-Step Workflow
The following workflow is designed to minimize exposure and ensure safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and decisive action is critical.
-
Spills: Do not attempt to clean up a spill of this compound yourself.[4] Evacuate the area immediately and notify your supervisor and the Environmental Health & Safety (EHS) department.[4]
-
Skin or Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.[3][6]
-
Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[6] If the person is conscious, give large quantities of water or milk.[5][6] Seek immediate medical attention.[5][6]
Disposal Plan
Waste containing this compound is considered extremely hazardous waste.[3]
-
Segregation: All waste, including contaminated gloves, pipette tips, and empty containers, must be segregated from other laboratory waste.
-
Labeling: Waste containers must be clearly labeled with the full chemical name and all applicable hazard warnings.
-
Disposal: All waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.
By adhering to these stringent protocols, researchers can mitigate the significant risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
